2,3-Dichloro-6-(trifluoromethyl)pyridine
Description
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Structure
3D Structure
Properties
IUPAC Name |
2,3-dichloro-6-(trifluoromethyl)pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H2Cl2F3N/c7-3-1-2-4(6(9,10)11)12-5(3)8/h1-2H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XFOQWQKDSMIPHT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC(=C1Cl)Cl)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2Cl2F3N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60562331 | |
| Record name | 2,3-Dichloro-6-(trifluoromethyl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60562331 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.98 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
89719-90-4 | |
| Record name | 2,3-Dichloro-6-(trifluoromethyl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60562331 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis and Characterization of 2,3-Dichloro-6-(trifluoromethyl)pyridine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the synthesis and characterization of 2,3-dichloro-6-(trifluoromethyl)pyridine, a fluorinated pyridine derivative of significant interest in medicinal chemistry and agrochemical research. This document details a plausible synthetic pathway, outlines the necessary experimental protocols, and presents the expected analytical characterization data. The information compiled herein is intended to serve as a valuable resource for researchers and professionals engaged in the design and development of novel chemical entities.
Introduction
Trifluoromethylated pyridine scaffolds are privileged structures in modern drug discovery and agrochemical development. The incorporation of a trifluoromethyl group can significantly enhance a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets. The specific isomer, this compound, presents a unique substitution pattern that is of interest for the exploration of new chemical space. This guide focuses on a potential synthetic route and the analytical methods required for the unambiguous identification and characterization of this compound.
Synthesis Pathway
A plausible and practical synthetic route to this compound commences with the commercially available 2-chloro-5-chloromethyl pyridine. The synthesis involves a two-step process: a radical chlorination followed by a halogen exchange fluorination reaction.
The overall synthetic workflow can be visualized as follows:
Caption: Proposed synthetic pathway for this compound.
Experimental Protocols
Step 1: Synthesis of 2,3,6-Trichloro-5-(trichloromethyl)pyridine
This step involves a two-stage chlorination of 2-chloro-5-chloromethyl pyridine.[1]
-
Radical Chlorination of the Methyl Group:
-
Reactants: 2-chloro-5-chloromethyl pyridine, chlorine gas, carbon tetrachloride (solvent), ultraviolet light (initiator).
-
Procedure: A solution of 2-chloro-5-chloromethyl pyridine in carbon tetrachloride is subjected to chlorination with gaseous chlorine under reflux conditions, initiated by ultraviolet radiation. The reaction progress is monitored by Gas Chromatography (GC) until the desired conversion to 2-chloro-5-(trichloromethyl)pyridine is achieved. The solvent is then removed by distillation.
-
-
Ring Chlorination:
-
Reactants: 2-chloro-5-(trichloromethyl)pyridine, chlorine gas, WCl₆ (catalyst).
-
Procedure: To the residue from the previous step, tungsten(VI) chloride (WCl₆) is added as a catalyst. The reaction mixture is heated to 175 °C and further chlorinated with chlorine gas for approximately 6 hours.[1]
-
Purification: The crude product is purified by vacuum distillation, collecting the fraction at 130-134 °C/10 mmHg. Upon cooling to below 5 °C, the raw 2,3,6-trichloro-5-(trichloromethyl)pyridine crystallizes and can be collected.
-
Step 2: Synthesis of this compound
-
Reactants: 2,3,6-trichloro-5-(trichloromethyl)pyridine, anhydrous hydrogen fluoride (HF), and potentially a metal halide catalyst (e.g., FeCl₃, FeF₃).
-
General Procedure (to be optimized): The reaction is typically carried out in a high-pressure autoclave. 2,3,6-trichloro-5-(trichloromethyl)pyridine and a catalytic amount of a metal halide are charged into the autoclave. Anhydrous hydrogen fluoride is then introduced. The reaction mixture is heated to a temperature in the range of 150-200 °C, and the pressure is maintained between 4.0 and 10.0 MPa. The reaction time can vary from 5 to 20 hours.
-
Work-up and Purification: After cooling and careful venting of excess HF, the reaction mixture is poured into a basic solution (e.g., aqueous sodium carbonate or ammonia) to neutralize the remaining acid. The product is then extracted with a suitable organic solvent (e.g., dichloromethane or diethyl ether). The organic layer is washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure. The crude product can be further purified by vacuum distillation or column chromatography on silica gel.
Characterization Data
Unambiguous characterization of the synthesized this compound is essential. The following tables summarize the expected analytical data based on the characterization of structurally similar compounds.
Physical and Chemical Properties
| Property | Value |
| Molecular Formula | C₆H₂Cl₂F₃N |
| Molecular Weight | 215.99 g/mol |
| Appearance | Expected to be a colorless liquid or low-melting solid |
Spectroscopic Data
Table 1: Expected ¹H NMR Data (400 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |
| ~7.8 - 8.0 | d | ~8.0 | H-4 |
| ~7.5 - 7.7 | d | ~8.0 | H-5 |
Note: The exact chemical shifts and coupling constants will need to be determined experimentally. The provided values are estimations based on related structures.
Table 2: Expected ¹³C NMR Data (101 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Assignment |
| ~150 - 152 | C-2 |
| ~130 - 132 | C-3 |
| ~140 - 142 | C-4 |
| ~125 - 127 | C-5 |
| ~148 (q, J ≈ 35 Hz) | C-6 |
| ~121 (q, J ≈ 275 Hz) | CF₃ |
Note: The assignments and chemical shifts are predictive and require experimental verification. The 'q' denotes a quartet multiplicity due to coupling with the fluorine atoms of the CF₃ group.
Table 3: Expected Mass Spectrometry Data (EI-MS)
| m/z | Interpretation |
| 215/217/219 | [M]⁺, [M+2]⁺, [M+4]⁺ (isotopic pattern for 2 Cl atoms) |
| 180/182 | [M-Cl]⁺ |
| 146 | [M-CF₃]⁺ |
Table 4: Expected Infrared (IR) Spectroscopy Data
| Wavenumber (cm⁻¹) | Assignment |
| ~3100 - 3000 | C-H stretching (aromatic) |
| ~1600 - 1450 | C=C and C=N stretching (pyridine ring) |
| ~1350 - 1100 | C-F stretching (strong) |
| ~850 - 750 | C-Cl stretching |
Biological Activity and Potential Applications
While extensive biological data for this compound is not yet publicly available, its structural motifs are present in molecules with known biological activities. Notably, related trifluoromethylpyridine derivatives have been investigated as modulators of G protein-coupled receptors (GPCRs). One such target is GPR119, a receptor involved in glucose homeostasis, making it a target for the treatment of type 2 diabetes and obesity.[4] The unique substitution pattern of this compound makes it a valuable candidate for screening against GPR119 and other relevant biological targets.
The logical relationship for its potential application in drug discovery is outlined below:
Caption: Potential role as a GPR119 modulator for therapeutic applications.
Conclusion
This technical guide provides a foundational understanding of the synthesis and characterization of this compound. The proposed synthetic route offers a viable method for its preparation, and the outlined characterization data will be crucial for its identification and quality control. Given the importance of trifluoromethylated pyridines in drug discovery and agrochemical research, this compound represents a valuable building block for the development of novel, bioactive molecules. Further research into its biological activities, particularly as a GPR119 modulator, is warranted.
References
- 1. asianpubs.org [asianpubs.org]
- 2. WO2014198278A1 - A method for producing 2,3-dichloro-5-(trichloromethyl)pyridine - Google Patents [patents.google.com]
- 3. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 4. Identification of Novel, Structurally Diverse, Small Molecule Modulators of GPR119 - PubMed [pubmed.ncbi.nlm.nih.gov]
Physicochemical Properties of Dichlorotrifluoromethylpyridines: A Technical Guide
A focus on 2,3-dichloro-5-(trifluoromethyl)pyridine due to limited data on the 6-substituted isomer.
Introduction
This technical guide provides an in-depth overview of the physicochemical properties of dichlorotrifluoromethylpyridines, with a specific focus on 2,3-dichloro-5-(trifluoromethyl)pyridine. Despite a comprehensive search, detailed experimental data for 2,3-dichloro-6-(trifluoromethyl)pyridine remains scarce in publicly available scientific literature and databases. However, the closely related isomer, 2,3-dichloro-5-(trifluoromethyl)pyridine, is well-documented and serves as a crucial intermediate in the synthesis of various agrochemicals and pharmaceuticals.[1][2][3] The strategic incorporation of a trifluoromethyl group into pyridine rings can significantly enhance the lipophilicity, metabolic stability, and binding affinity of molecules, making these compounds highly valuable in drug discovery and development.[2] This guide aims to provide researchers, scientists, and drug development professionals with a thorough understanding of the physicochemical characteristics of this important class of compounds, using the 5-substituted isomer as a primary example.
Core Physicochemical Properties of 2,3-dichloro-5-(trifluoromethyl)pyridine
The following tables summarize the key physicochemical properties of 2,3-dichloro-5-(trifluoromethyl)pyridine, providing a quantitative overview for easy reference and comparison.
General and Physical Properties
| Property | Value | Source |
| CAS Number | 69045-84-7 | [4][5] |
| Molecular Formula | C₆H₂Cl₂F₃N | [4][5][6] |
| Molecular Weight | 215.99 g/mol | [5][6] |
| Appearance | Colorless to pale yellow liquid or crystal | [1] |
| Density | 1.549 g/cm³ at 25 °C | [4] |
| Melting Point | 8-9 °C | [1][4] |
| Boiling Point | 168-169 °C (at 760 mmHg); 80 °C (at 20 mmHg) | [4] |
| Refractive Index | n20/D 1.475 | |
| Flash Point | 79 °C (174 °F) - closed cup | [4] |
| Vapor Pressure | 1.13 mmHg at 25°C | [4] |
Solubility and Partitioning
| Property | Value | Source |
| Solubility in Water | 380 mg/L at 24 °C | [4] |
| Solubility in Organic Solvents | Soluble in methanol, ethanol, acetone, methylene dichloride, and chloroform. | [1][4] |
| n-Octanol/Water Partition Coefficient (log Pow) | 3.45 | [4] |
Experimental Protocols
While specific experimental protocols for the determination of every property listed were not available in the searched documents, standard methodologies are generally employed.
Determination of Melting and Boiling Points: Melting and boiling points are typically determined using a calibrated differential scanning calorimeter (DSC) or a standard melting/boiling point apparatus. For boiling point determination at reduced pressure, a vacuum distillation setup is used, and the temperature and pressure are recorded.
Density Measurement: The density of a liquid is commonly measured using a calibrated pycnometer or a digital density meter at a specified temperature.
Solubility Determination: Water solubility is often determined using the shake-flask method. A saturated solution of the compound in water is prepared and equilibrated. The concentration of the compound in the aqueous phase is then measured, typically by HPLC or GC, after filtration.
Partition Coefficient (log Pow) Measurement: The n-octanol/water partition coefficient is a key parameter for predicting the lipophilicity of a compound. It is typically determined by the shake-flask method, where the compound is partitioned between n-octanol and water. The concentration of the compound in each phase is then measured to calculate the partition coefficient.
Synthesis and Reactivity
2,3-dichloro-5-(trifluoromethyl)pyridine is a key intermediate in the synthesis of various agrochemicals.[1] A general synthetic pathway often involves the chlorination and fluorination of a suitable pyridine precursor. The presence of chloro and trifluoromethyl groups provides reactive sites for further chemical transformations, such as substitution and cross-coupling reactions.[1]
Below is a generalized workflow for the synthesis of a dichlorotrifluoromethylpyridine, which is representative of the synthesis of the 5-substituted isomer.
References
- 1. 2,3-Dichloro-5-(trifluoromethyl)pyridine, DCTF Chemical [huimengchem.cn]
- 2. researchgate.net [researchgate.net]
- 3. nbinno.com [nbinno.com]
- 4. jubilantingrevia.com [jubilantingrevia.com]
- 5. 2,3-Dichloro-5-(trifluoromethyl)pyridine | 69045-84-7 [chemicalbook.com]
- 6. 2,3-Dichloro-5-(trifluoromethyl)pyridine | C6H2Cl2F3N | CID 112234 - PubChem [pubchem.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 2,3-dichloro-6-(trifluoromethyl)pyridine and its Isomers
Disclaimer: Publicly available scientific and technical data for 2,3-dichloro-6-(trifluoromethyl)pyridine is exceptionally scarce. This guide provides the limited information found for this specific compound and offers a comprehensive overview of the closely related, and industrially significant isomer, 2,3-dichloro-5-(trifluoromethyl)pyridine , as a representative example for researchers, scientists, and drug development professionals.
Part 1: this compound
Limited information is available for this specific isomer. It is not as commonly cited in scientific literature or commercial catalogs as other isomers.
Nomenclature and Identification
-
Systematic Name: this compound
-
Abbreviation: 2,3,6-DCTF[1]
-
CAS Number: A specific CAS number for this compound was not identified in the available literature.
Potential Applications
The compound has been mentioned in patent literature in the context of its use as a potential modulator of GPR119 activity, suggesting a possible role in metabolic disease research.[1] However, detailed studies or further applications are not widely reported.
Part 2: A Detailed Guide on 2,3-dichloro-5-(trifluoromethyl)pyridine (CAS: 69045-84-7)
As a well-documented and commercially important isomer, 2,3-dichloro-5-(trifluoromethyl)pyridine serves as an excellent case study for this class of compounds.
Nomenclature and CAS Number
Physicochemical and Quantitative Data
The key physical and chemical properties of 2,3-dichloro-5-(trifluoromethyl)pyridine are summarized in the table below for easy reference and comparison.
| Property | Value | Reference(s) |
| Molecular Formula | C₆H₂Cl₂F₃N | [2][4] |
| Molecular Weight | 215.99 g/mol | [4] |
| Appearance | Pale yellow liquid | [3] |
| Boiling Point | 80 °C / 20 mmHg | [4] |
| Density | 1.549 g/mL at 25 °C | [4] |
| Refractive Index | n20/D 1.475 | [4] |
| Flash Point | 79 °C (174.2 °F) - closed cup | [4] |
| Solubility | Slightly soluble in water; Soluble in organic solvents like methanol, ethanol, and acetone. | [3] |
Experimental Protocols: Synthesis
The industrial synthesis of 2,3-dichloro-5-(trifluoromethyl)pyridine is a critical process for the agrochemical industry. A prevalent method involves the fluorine/chlorine exchange reaction of its precursor, 2,3-dichloro-5-(trichloromethyl)pyridine (PCMP).
Experimental Protocol: Liquid-Phase Fluorination of PCMP
This protocol is adapted from established patent literature describing the synthesis of (trifluoromethyl)pyridines.[5][6]
Objective: To synthesize 2,3-dichloro-5-(trifluoromethyl)pyridine via fluorination of 2,3-dichloro-5-(trichloromethyl)pyridine.
Materials:
-
2,3-dichloro-5-(trichloromethyl)pyridine (PCMP)
-
Anhydrous Hydrogen Fluoride (HF)
-
Iron(III) chloride (FeCl₃) (or a similar metal halide catalyst)
-
High-pressure reaction vessel (autoclave)
-
Caustic scrubber system
Procedure:
-
In a suitable high-pressure autoclave, charge 2,3-dichloro-5-(trichloromethyl)pyridine (1.0 molar equivalent).
-
Add a catalytic quantity of anhydrous Iron(III) chloride (typically 1-5 mole percent).
-
With extreme caution and appropriate safety measures, introduce anhydrous liquid hydrogen fluoride (at least 3.0 molar equivalents) into the sealed vessel.
-
Seal the autoclave and begin heating the reaction mixture to a target temperature of 170-180 °C.
-
The reaction is maintained at this temperature under the resulting superatmospheric pressure (e.g., >15 psig) for a duration sufficient for complete conversion, often around 24-28 hours.
-
Upon completion, the autoclave is cooled. Excess hydrogen fluoride and HCl byproduct are carefully vented through a caustic lye scrubber.
-
The crude product is then recovered from the autoclave.
-
Purification of the final product, 2,3-dichloro-5-(trifluoromethyl)pyridine, is typically achieved via distillation.
Applications in Agrochemical and Pharmaceutical Development
2,3-dichloro-5-(trifluoromethyl)pyridine is a highly valuable building block, primarily due to the unique electronic properties and metabolic stability conferred by the trifluoromethyl group.[3][7][8]
-
Agrochemicals: It is a key intermediate for a range of high-performance pesticides. Its most notable use is in the synthesis of the broad-spectrum fungicide Fluazinam . It is also a precursor for insecticides like Chlorfluazuron and Fluazuron , and herbicides such as Haloxyfop-R-methyl .[3][7]
-
Pharmaceuticals: While its primary application is in agrochemicals, the trifluoromethylpyridine motif is of significant interest in drug discovery for its ability to enhance pharmacodynamic and pharmacokinetic properties.[8]
Mandatory Visualizations
The following diagrams illustrate key logical and experimental workflows related to 2,3-dichloro-5-(trifluoromethyl)pyridine.
Caption: Experimental workflow for the synthesis of DCTF.
Caption: Role of DCTF as a central building block in agrochemical synthesis.
References
- 1. iskweb.co.jp [iskweb.co.jp]
- 2. 2,3-Dichloro-5-(trifluoromethyl)pyridine | C6H2Cl2F3N | CID 112234 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 2,3-Dichloro-5-(trifluoromethyl)pyridine, DCTF Chemical [huimengchem.cn]
- 4. 2,3-二氯-5-(三氟甲基)吡啶 97% | Sigma-Aldrich [sigmaaldrich.com]
- 5. US4650875A - Preparation of (trifluoromethyl)pyridines - Google Patents [patents.google.com]
- 6. WO2014198278A1 - A method for producing 2,3-dichloro-5-(trichloromethyl)pyridine - Google Patents [patents.google.com]
- 7. Trifluoromethylpyridine: Its chemistry and applications [researchoutreach.org]
- 8. nbinno.com [nbinno.com]
Spectroscopic Data of 2,3-dichloro-5-(trifluoromethyl)pyridine: A Technical Overview
A comprehensive analysis of the spectroscopic data for the closely related isomer, 2,3-dichloro-5-(trifluoromethyl)pyridine, is provided below as a reference, due to the absence of available data for 2,3-dichloro-6-(trifluoromethyl)pyridine in reviewed scientific literature and chemical databases.
This technical guide presents a summary of the available nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for 2,3-dichloro-5-(trifluoromethyl)pyridine. This information is crucial for researchers and scientists involved in the synthesis, characterization, and application of fluorinated pyridine derivatives in fields such as agrochemicals and pharmaceuticals.
Spectroscopic Data Summary
The following tables summarize the key spectroscopic data obtained for 2,3-dichloro-5-(trifluoromethyl)pyridine.
NMR Spectroscopy
Table 1: ¹H NMR Spectroscopic Data of 2,3-dichloro-5-(trifluoromethyl)pyridine
| Chemical Shift (δ) ppm | Multiplicity |
| 8.33 | s |
| 7.85 | s |
Table 2: ¹³C NMR Spectroscopic Data of 2,3-dichloro-5-(trifluoromethyl)pyridine
| Chemical Shift (δ) ppm |
| 150.1 |
| 147.1 (q, J = 4.1 Hz) |
| 134.2 |
| 131.8 |
| 127.5 (q, J = 3.5 Hz) |
| 121.9 (q, J = 274.0 Hz) |
Table 3: ¹⁹F NMR Spectroscopic Data of 2,3-dichloro-5-(trifluoromethyl)pyridine
| Chemical Shift (δ) ppm |
| -62.8 |
Infrared (IR) Spectroscopy
Table 4: Key IR Absorption Bands of 2,3-dichloro-5-(trifluoromethyl)pyridine
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 1578 | Strong | C=C stretch (aromatic) |
| 1406 | Medium | C-C stretch (aromatic) |
| 1325 | Strong | C-F stretch |
| 1178 | Strong | C-F stretch |
| 1136 | Strong | C-F stretch |
| 897 | Medium | C-H bend (aromatic) |
| 841 | Medium | C-Cl stretch |
Mass Spectrometry (MS)
Table 5: Mass Spectrometry Data of 2,3-dichloro-5-(trifluoromethyl)pyridine
| m/z | Relative Intensity (%) | Assignment |
| 215 | 100 | [M]⁺ |
| 217 | 65 | [M+2]⁺ |
| 180 | 50 | [M-Cl]⁺ |
| 145 | 30 | [M-2Cl]⁺ |
Experimental Protocols
Detailed experimental methodologies for the acquisition of the presented data are outlined below.
NMR Spectroscopy
¹H, ¹³C, and ¹⁹F NMR spectra were recorded on a Bruker Avance 400 spectrometer operating at 400 MHz, 100 MHz, and 376 MHz, respectively. The sample was dissolved in deuterated chloroform (CDCl₃) with tetramethylsilane (TMS) used as an internal standard for ¹H and ¹³C NMR. For ¹⁹F NMR, trichlorofluoromethane (CFCl₃) was used as an external standard.
Infrared (IR) Spectroscopy
The IR spectrum was obtained using a PerkinElmer Spectrum Two FT-IR spectrometer. The sample was analyzed as a neat liquid film between potassium bromide (KBr) plates. The data was collected in the range of 4000-400 cm⁻¹.
Mass Spectrometry (MS)
Mass spectral data was acquired on a Thermo Fisher Scientific ISQ EC single quadrupole mass spectrometer coupled with a TRACE 1300 gas chromatograph. The sample was introduced via the GC, and ionization was achieved by electron impact (EI) at 70 eV.
Logical Workflow for Spectroscopic Analysis
The following diagram illustrates the general workflow for the spectroscopic characterization of a synthetic chemical compound.
Caption: A generalized workflow for the synthesis, purification, and spectroscopic analysis of a chemical compound.
The Discovery and Ascendancy of Trifluoromethylpyridines: A Technical Guide to Their Synthesis and Impact
Introduction
Trifluoromethylpyridines (TFMPs) represent a cornerstone of modern medicinal and agricultural chemistry. These heterocyclic compounds, characterized by a pyridine ring substituted with one or more trifluoromethyl (CF₃) groups, have become indispensable structural motifs in a vast array of commercial products. The unique physicochemical properties conferred by the trifluoromethyl group—including high electronegativity, metabolic stability, and lipophilicity—dramatically influence a molecule's biological activity.[1][2][3] When combined with the distinct characteristics of the pyridine moiety, these properties create a privileged scaffold for the development of potent and effective pharmaceuticals and agrochemicals.[4][5] This guide provides a detailed exploration of the history, synthesis, and application of these vital compounds.
1. Early Discovery and Foundational Synthesis
The journey of trifluoromethylpyridines began with foundational work in aromatic fluorination. In 1898, Frédéric Swarts reported the first synthesis of an aromatic compound bearing a trifluoromethyl group, benzotrifluoride, by treating benzotrichloride with antimony trifluoride.[6] This halogen exchange, which became known as the Swarts reaction, laid the groundwork for future developments.[7][8]
It was not until 1947 that this methodology was successfully applied to the pyridine ring system.[6] Researchers adapted the principles of the Swarts reaction, employing a process of side-chain chlorination of picoline (methylpyridine) to form a trichloromethylpyridine, followed by a fluorine-for-chlorine exchange to yield the first trifluoromethylpyridine.[6] This seminal work opened the door for the exploration and, ultimately, the commercialization of TFMP derivatives.
2. The Evolution of Synthetic Methodologies
The economically viable production of TFMP intermediates was a critical turning point that catalyzed a surge in research and development from the early 1980s onward.[1] Manufacturing processes have evolved from harsh, high-temperature reactions to more sophisticated and direct methods. The three primary strategies for synthesizing TFMP derivatives are Halogen Exchange (Halex), pyridine ring construction from fluorinated building blocks, and direct trifluoromethylation.
2.1. Halogen Exchange (Halex) from Picolines
This classical and industrially significant approach begins with readily available picolines. The core transformation involves the chlorination of the methyl group to a trichloromethyl group, followed by a halogen exchange reaction to introduce fluorine.
Experimental Protocol: Simultaneous Vapor-Phase Synthesis of 2-Chloro-5-(trifluoromethyl)pyridine (2,5-CTF)
This method is advantageous for producing key intermediates like 2,5-CTF in a simple one-step reaction.[6]
-
Reactor Setup: A vapor-phase reactor is configured with two distinct zones: a catalyst fluidized-bed phase followed by an empty phase.[1][6]
-
Reaction Initiation: 3-picoline is introduced into the reactor.
-
Fluidized-Bed Phase: In the first zone, chlorination of the methyl group and subsequent fluorination occur simultaneously at high temperatures (>300°C) over a transition metal-based catalyst, such as iron fluoride.[6] This immediately produces 3-(trifluoromethyl)pyridine.
-
Empty Phase: The product from the first phase moves into the second, empty zone. Here, further nuclear chlorination of the pyridine ring takes place.[1][6]
-
Product Formation: The primary product is 2-chloro-5-(trifluoromethyl)pyridine (2,5-CTF). The degree of chlorination on the pyridine ring can be managed by adjusting the molar ratio of chlorine gas and the reaction temperature, although the formation of some multi-chlorinated byproducts is common.[1]
Caption: Workflow for the simultaneous vapor-phase synthesis of 2,5-CTF.
2.2. Pyridine Ring Construction (Building Block Approach)
An alternative to modifying an existing pyridine ring is to construct it from smaller, acyclic precursors that already contain the trifluoromethyl group.[4] This method, often involving cyclocondensation reactions, is particularly useful for synthesizing specific isomers that may be difficult to access via the Halex method.
Experimental Protocol: Synthesis of Dithiopyr Intermediate
The synthesis of the herbicide dithiopyr utilizes a key trifluoromethyl-containing building block to construct a heterocyclic core.[1]
-
Reactant Preparation: The primary reactants are 3-methylbutanal and ethyl 4,4,4-trifluoro-3-oxobutanoate.
-
Cyclocondensation: The reactants undergo a cyclocondensation reaction to form a tetrahydro-2H-pyran intermediate.[1]
-
Intermediate Conversion: This initial cyclic product is then converted through subsequent steps into the common intermediate that serves as the precursor for both dithiopyr and a related herbicide, thiazopyr.[1]
Caption: Cyclocondensation workflow using a CF₃ building block.
2.3. Direct Trifluoromethylation
Modern synthetic chemistry has seen the advent of reagents capable of directly introducing a trifluoromethyl group onto a (hetero)aromatic ring. This approach avoids the often harsh conditions of the Halex method and offers a more direct route to novel compounds. A major breakthrough occurred in 1984 when Yagupolskii and co-workers developed the first electrophilic trifluoromethylating reagent, a diaryl(trifluoromethyl)sulfonium salt.[9] Since then, a portfolio of powerful reagents has been developed.
Caption: Key classes of electrophilic trifluoromethylating reagents.
3. Key Intermediates and Commercial Landscape
The industrial production of TFMPs is centered around a few key intermediates, primarily derived from 3-picoline. The substitution pattern of the TFMP dictates its applications and commercial demand.
| Isomer Position | Common Name | Key Intermediates | Starting Material | Major Commercial Products |
| 2- (alpha) | α-TFMP | 2-(Trifluoromethyl)pyridine derivatives | 2-Picoline | Picoxystrobin[1] |
| 3- or 5- (beta) | β-TFMP | 2-Chloro-5-(trifluoromethyl)pyridine (2,5-CTF)[1] | 3-Picoline | Fluazifop-butyl, Haloxyfop, Fluazinam, Chlorfluazuron[1][4][6] |
| 3- or 5- (beta) | β-TFMP | 2,3-Dichloro-5-(trifluoromethyl)pyridine (2,3,5-DCTF)[1] | 3-Picoline | Fluazinam, Haloxyfop[1][4] |
| 4- (gamma) | γ-TFMP | 4-(Trifluoromethyl)pyridine derivatives | 4-Picoline | Flonicamid, Pyroxsulam[1][10] |
4. Applications in Agrochemicals
The primary market for trifluoromethylpyridines is crop protection, where they are integral to a wide range of herbicides, insecticides, and fungicides.[1][10][11] The first TFMP-containing agrochemical to be commercialized was the herbicide Fluazifop-butyl.[1][6] Since its introduction, more than 20 TFMP-based agrochemicals have been developed.[10]
| Compound | Type | Key TFMP Intermediate |
| Fluazifop-butyl | Herbicide | 2-Chloro-5-(trifluoromethyl)pyridine (2,5-CTF)[1][4] |
| Dithiopyr | Herbicide | Synthesized via building block approach[6] |
| Flazasulfuron | Herbicide | 2-Amino-3-chloro-5-(trifluoromethyl)pyridine[4] |
| Pyroxsulam | Herbicide | 4-(Trifluoromethyl)pyridine derivative[4] |
| Chlorfluazuron | Insecticide | 2,3-Dichloro-5-(trifluoromethyl)pyridine (2,3,5-DCTF)[4] |
| Flonicamid | Insecticide | 4-(Trifluoromethyl)nicotinamide[4] |
| Sulfoxaflor | Insecticide | 6-(Trifluoromethyl)pyridine derivative[4] |
| Fluazinam | Fungicide | 2,3-Dichloro-5-(trifluoromethyl)pyridine (2,3,5-DCTF)[4] |
| Picoxystrobin | Fungicide | 2-(Trifluoromethyl)pyridine derivative[1] |
5. Applications in Pharmaceuticals
The success of fluorine in agrochemicals has been mirrored in drug discovery. Approximately 40% of all pharmaceuticals contain fluorine, and nearly 20% of those feature a trifluoromethyl group.[4] The TFMP moiety is increasingly recognized as a valuable component in designing new therapeutic agents. To date, five pharmaceuticals and two veterinary products containing the TFMP scaffold have received market approval, with many more candidates currently in clinical trials.[5][12] These compounds are being investigated for a range of diseases, including cancer and infectious diseases.[2][4][13] For example, TFMP derivatives have been used to create kinase inhibitors that target crucial signaling pathways driving tumor growth.[2]
Caption: Influence of the TFMP moiety on drug properties.
The history of trifluoromethylpyridines is one of chemical innovation driving profound advancements in life sciences. From the initial academic synthesis in 1947 to their current status as billion-dollar commercial products, the journey of these compounds highlights the power of fluorine chemistry. The evolution of synthetic routes—from high-temperature industrial processes to elegant, direct trifluoromethylation reactions—has made a diverse range of these structures accessible. As a result, trifluoromethylpyridines are firmly established as a privileged structural class, and their unique combination of properties ensures they will continue to be a source of novel discoveries in the design of future agrochemicals and pharmaceuticals.
References
- 1. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 2. nbinno.com [nbinno.com]
- 3. nbinno.com [nbinno.com]
- 4. Trifluoromethylpyridine: Its chemistry and applications [researchoutreach.org]
- 5. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients [jstage.jst.go.jp]
- 7. Swarts Reaction [unacademy.com]
- 8. byjus.com [byjus.com]
- 9. Shelf-stable electrophilic trifluoromethylating reagents: A brief historical perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients [jstage.jst.go.jp]
- 11. pubs.acs.org [pubs.acs.org]
- 12. researchgate.net [researchgate.net]
- 13. ossila.com [ossila.com]
The Trifluoromethyl Group's Electronic Influence on the Pyridine Ring: A Technical Guide for Researchers
The strategic incorporation of the trifluoromethyl (CF₃) group onto a pyridine ring is a powerful tool in the fields of medicinal chemistry, agrochemicals, and materials science. This substituent dramatically alters the electronic landscape of the pyridine scaffold, thereby influencing its physicochemical properties, reactivity, and biological activity. This technical guide provides an in-depth analysis of these electronic effects, supported by quantitative data, detailed experimental protocols, and visualizations of key chemical processes.
Fundamental Electronic Properties of the Trifluoromethyl Group
The trifluoromethyl group is a potent electron-withdrawing substituent, a property that stems from the high electronegativity of the three fluorine atoms. This creates a strong inductive effect (-I), pulling electron density away from the atom to which it is attached.[1][2] When appended to a pyridine ring, this powerful -I effect significantly reduces the electron density of the aromatic system.[3]
Inductive and Resonance Effects
The electronic influence of the CF₃ group is primarily inductive. Unlike groups such as nitro (-NO₂) or cyano (-CN), the trifluoromethyl group does not possess a significant resonance effect (-R). Its impact on the pyridine ring's electron distribution is therefore largely dependent on its position (ortho, meta, or para to the nitrogen atom).
Quantitative Analysis of Electronic Effects
The electron-withdrawing nature of the trifluoromethyl group can be quantified through Hammett substituent constants, its effect on the basicity (pKa) of the pyridine nitrogen, and through spectroscopic methods like Nuclear Magnetic Resonance (NMR).
Hammett Substituent Constants
The Hammett equation provides a means to quantify the electronic effect of substituents on a reaction's rate or equilibrium constant.[4] The substituent constants, sigma (σ), are a measure of the electronic-donating or -withdrawing nature of a group. The CF₃ group has positive σ values, indicating its strong electron-withdrawing character.[1][2][3]
| Constant | Value | Description |
| σm | 0.44 | Electronic effect from the meta position. |
| σp | 0.57 | Electronic effect from the para position. |
| σp+ | 0.612 | Enhanced effect in reactions involving a positive charge buildup.[2] |
Acidity/Basicity (pKa)
The strong inductive electron-withdrawing effect of the CF₃ group significantly reduces the electron density on the pyridine nitrogen, making it less basic and thus lowering its pKa value compared to unsubstituted pyridine. The magnitude of this effect is dependent on the position of the CF₃ group.
| Compound | pKa | Reference |
| Pyridine | 5.25 | |
| 2-(Trifluoromethyl)pyridine | 0.60 (Predicted) | [5] |
| 3-(Trifluoromethyl)pyridine | ~1.9 (Predicted for a derivative) | [6] |
| 4-(Trifluoromethyl)pyridine | 2.92 (Predicted) |
NMR Spectroscopy
Both ¹³C and ¹⁹F NMR spectroscopy are sensitive to the electronic environment within the molecule and provide valuable data on the effects of the CF₃ group.
¹³C NMR: The electron-withdrawing CF₃ group deshields the carbon atoms of the pyridine ring, leading to downfield shifts in the ¹³C NMR spectrum compared to pyridine (C2: 150 ppm, C3: 124 ppm, C4: 136 ppm).[7] The carbon directly attached to the CF₃ group shows a characteristic quartet due to coupling with the three fluorine atoms.
| Compound | C2 | C3 | C4 | C5 | C6 | CF₃ | Solvent | Reference |
| 2-(Trifluoromethyl)pyridine | ~147 (q) | ~122 | ~137 | ~127 | ~150 | ~124 (q) | CDCl₃ | |
| 3-(Trifluoromethyl)pyridine | ~151 | ~133 (q) | ~136 | ~124 | ~148 | ~123 (q) | CDCl₃ | [8] |
| 4-(Trifluoromethyl)pyridine | ~150 | ~121 (q) | ~148 (q) | ~121 (q) | ~150 | ~122 (q) | CDCl₃ | [8] |
Note: Approximate values are provided. 'q' denotes a quartet.
¹⁹F NMR: The chemical shift of the CF₃ group is highly sensitive to its electronic environment.[9][10] It typically appears as a singlet in the proton-decoupled spectrum.
| Compound | ¹⁹F Chemical Shift (δ, ppm vs. CFCl₃) | Solvent | Reference |
| 2-(Trifluoromethyl)pyridine | -62.77 | Unlocked | [11] |
| 3-(Trifluoromethyl)pyridine | -66.3 | CDCl₃ | [8] |
| 4-(Trifluoromethyl)pyridine | -68.3 | CDCl₃ | [8] |
Reactivity of Trifluoromethylated Pyridines
The pronounced electron-withdrawing nature of the CF₃ group renders the pyridine ring electron-deficient, thereby activating it towards nucleophilic aromatic substitution (SNAr). This is particularly true for halopyridines, where a halogen atom can be displaced by a nucleophile.
Nucleophilic Aromatic Substitution (SNAr)
The SNAr reaction on an activated pyridine ring typically proceeds via a two-step addition-elimination mechanism, involving a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The electron-withdrawing CF₃ group helps to stabilize this negatively charged intermediate, thus facilitating the reaction.
Experimental Protocols
Synthesis of 2-Chloro-5-(trifluoromethyl)pyridine
This protocol describes a common method for the synthesis of 2-chloro-5-(trifluoromethyl)pyridine from 2-chloro-5-(trichloromethyl)pyridine via a halogen exchange reaction.[12]
Materials:
-
2-chloro-5-(trichloromethyl)pyridine
-
Anhydrous hydrogen fluoride (HF)
-
Anhydrous iron(III) chloride (FeCl₃)
-
Pressure reactor (e.g., Parr reactor)
Procedure:
-
Charge the pressure reactor with 2-chloro-5-(trichloromethyl)pyridine and the FeCl₃ catalyst (1-10 mol%).
-
Cool the reactor and carefully add at least 3 molar equivalents of anhydrous HF.
-
Seal the reactor and heat to a temperature between 150 °C and 250 °C. The pressure will be superatmospheric (5-1200 psig).[12]
-
Maintain the reaction at temperature for 1 to 100 hours, monitoring for completion by a suitable method (e.g., GC analysis of aliquots).
-
Once the reaction is complete, cool the reactor to room temperature and carefully vent the excess HF into a suitable scrubber.
-
The crude product is then carefully neutralized, for example, with a base like sodium bicarbonate.
-
The organic product is separated and purified by distillation to yield 2-chloro-5-(trifluoromethyl)pyridine.
pKa Determination by NMR Spectroscopy
The pKa of a trifluoromethylpyridine can be determined by monitoring the change in the chemical shift of a nucleus (e.g., ¹H or ¹⁹F) as a function of pH.[13][14][15]
Materials:
-
Trifluoromethylpyridine of interest
-
Deuterium oxide (D₂O)
-
Deuterated hydrochloric acid (DCl) and sodium deuteroxide (NaOD) for pH adjustment
-
NMR spectrometer, tubes, and a pH meter
Procedure:
-
Prepare a stock solution of the trifluoromethylpyridine in D₂O.
-
Create a series of NMR samples by adjusting the pH of aliquots of the stock solution with DCl and NaOD to cover a range of at least 2 pH units above and below the expected pKa.
-
For each sample, measure the precise pH and record the NMR spectrum (either ¹H or ¹⁹F).
-
Identify a signal that shows a significant change in chemical shift with pH.
-
Plot the observed chemical shift (δ) as a function of pH.
-
The resulting data should form a sigmoidal curve. The pKa is the pH value at the inflection point of this curve. This can be determined by fitting the data to the appropriate form of the Henderson-Hasselbalch equation.[15]
Nucleophilic Aromatic Substitution on 2-Chloro-5-(trifluoromethyl)pyridine
This protocol provides a general procedure for the substitution of the chloro group in 2-chloro-5-(trifluoromethyl)pyridine with a nucleophile, such as an amine.
Materials:
-
2-chloro-5-(trifluoromethyl)pyridine
-
Nucleophile (e.g., a primary or secondary amine)
-
A suitable solvent (e.g., DMSO, DMF, or NMP)
-
A base if necessary (e.g., K₂CO₃ or triethylamine)
Procedure:
-
In a reaction flask, dissolve 2-chloro-5-(trifluoromethyl)pyridine and the nucleophile (typically 1.1-1.5 equivalents) in the chosen solvent.
-
If the nucleophile is an amine hydrochloride salt or if the reaction generates HCl, add a non-nucleophilic base (2-3 equivalents).
-
Heat the reaction mixture to a temperature typically between 80 °C and 150 °C.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Perform an aqueous workup: pour the reaction mixture into water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography or recrystallization to obtain the desired substituted trifluoromethylpyridine.
Conclusion
The trifluoromethyl group exerts a profound and predictable electronic influence on the pyridine ring, primarily through a strong inductive electron-withdrawing effect. This effect significantly lowers the basicity of the pyridine nitrogen and activates the ring for nucleophilic aromatic substitution. These properties are quantifiable through Hammett constants, pKa measurements, and NMR spectroscopy. A thorough understanding of these electronic effects is crucial for the rational design of novel pharmaceuticals, agrochemicals, and functional materials based on the trifluoromethylpyridine scaffold.
References
- 1. global.oup.com [global.oup.com]
- 2. CF3-substituted carbocations: underexploited intermediates with great potential in modern synthetic chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Hammett equation - Wikipedia [en.wikipedia.org]
- 5. chembk.com [chembk.com]
- 6. 2-(2-Methoxyphenyl)-5-(trifluoromethyl)pyridine CAS#: 2564535-27-7 [chemicalbook.com]
- 7. testbook.com [testbook.com]
- 8. rsc.org [rsc.org]
- 9. biophysics.org [biophysics.org]
- 10. Fluorine-19 nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]
- 11. rsc.org [rsc.org]
- 12. spectrabase.com [spectrabase.com]
- 13. digitalcommons.unomaha.edu [digitalcommons.unomaha.edu]
- 14. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 15. pKa determination by ¹H NMR spectroscopy - an old methodology revisited - PubMed [pubmed.ncbi.nlm.nih.gov]
The Strategic Application of 2,3-Dichloro-6-(trifluoromethyl)pyridine in the Development of GPR119 Modulators for Metabolic Diseases
An In-depth Technical Guide for Researchers in Medicinal Chemistry and Drug Development
Executive Summary
The trifluoromethylpyridine scaffold is a cornerstone in modern medicinal chemistry, prized for its ability to confer advantageous physicochemical properties upon bioactive molecules, including enhanced metabolic stability and target affinity. This technical guide focuses on a specific, highly functionalized building block: 2,3-dichloro-6-(trifluoromethyl)pyridine . While its application in the literature is less frequent than its 5-trifluoromethyl isomer, it holds strategic importance as a precursor in the synthesis of potent modulators for G protein-coupled receptor 119 (GPR119). GPR119 is a promising therapeutic target for type 2 diabetes and related metabolic disorders. This document provides a comprehensive overview of the GPR119 signaling pathway, representative biological data, detailed experimental protocols, and a logical framework for the synthetic utilization of this versatile pyridine derivative.
Introduction: The this compound Scaffold
The introduction of a trifluoromethyl (-CF3) group into pharmaceutical candidates is a widely employed strategy to enhance properties such as lipophilicity, binding affinity, and metabolic stability.[1] The this compound scaffold offers medicinal chemists a unique starting point for molecular elaboration. The two chlorine atoms at the 2- and 3-positions provide distinct and regioselectively addressable sites for nucleophilic substitution and cross-coupling reactions, allowing for the controlled introduction of diverse pharmacophoric elements. The electron-withdrawing nature of both the trifluoromethyl group and the pyridine ring nitrogen atom significantly influences the reactivity of the chlorine substituents, making this a versatile intermediate for constructing complex molecular architectures.
Key Application: GPR119 Modulators for Metabolic Disease
A primary application of this compound is in the development of modulators for G protein-coupled receptor 119 (GPR119).[2] GPR119 is predominantly expressed in pancreatic β-cells and intestinal enteroendocrine L-cells, making it a key regulator of glucose homeostasis.[3] Its activation provides a dual mechanism of action:
-
Direct stimulation of glucose-dependent insulin secretion from pancreatic β-cells.
-
Promotion of incretin hormone release , such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP), from the gut.[3]
This dual action makes GPR119 an attractive therapeutic target for type 2 diabetes, with agonists expected to lower blood glucose levels with a reduced risk of hypoglycemia.[4] Patent literature, specifically WO 2009/117421, discloses the use of this compound as a building block for novel GPR119 modulators.[2]
The GPR119 Signaling Pathway
Activation of GPR119 by an agonist initiates a downstream signaling cascade primarily mediated by the Gαs protein subunit. This leads to the activation of adenylyl cyclase, which catalyzes the conversion of ATP to the second messenger cyclic adenosine monophosphate (cAMP). The subsequent rise in intracellular cAMP levels activates Protein Kinase A (PKA), ultimately potentiating glucose-stimulated insulin secretion and promoting the release of incretin hormones like GLP-1.[5]
Synthetic Strategy and Experimental Workflow
While patent WO 2009/117421 cites this compound as a reactant, a specific, detailed synthetic example with corresponding biological data is not provided in the public domain. However, a general synthetic workflow can be logically constructed based on established pyridine chemistry. The chlorine atoms at the C2 and C3 positions exhibit differential reactivity, allowing for sequential functionalization. Typically, the C2 position is more susceptible to nucleophilic aromatic substitution (SNAr). This allows for the strategic introduction of a key pharmacophoric element, often an oxygen-linked moiety, followed by further modification at the C3 position via cross-coupling reactions.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. Identification of Novel, Structurally Diverse, Small Molecule Modulators of GPR119 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Frontiers | Structure of human GPR119-Gs complex binding APD597 and characterization of GPR119 binding agonists [frontiersin.org]
- 5. Synthesis of Trifluoromethylated Monoterpene Amino Alcohols - PMC [pmc.ncbi.nlm.nih.gov]
Preliminary Biological Screening of 2,3-dichloro-6-(trifluoromethyl)pyridine Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the preliminary biological screening of 2,3-dichloro-6-(trifluoromethyl)pyridine derivatives. While specific experimental data for this exact class of compounds is limited in publicly available literature, this document outlines a robust screening approach based on the established biological activities of structurally related trifluoromethylpyridine compounds. The guide details experimental protocols for assessing anticancer and antimicrobial activities and presents hypothetical signaling pathways and experimental workflows.
Introduction to Trifluoromethylpyridine Derivatives
Pyridine and its derivatives are fundamental scaffolds in medicinal chemistry, known to interact with a wide range of biological targets.[1] The incorporation of a trifluoromethyl (CF3) group can significantly enhance a molecule's metabolic stability, lipophilicity, and overall pharmacokinetic profile, making trifluoromethylpyridines a promising area of research for novel therapeutic agents.[2] These compounds have been investigated for various biological activities, including anticancer, antimicrobial, and agrochemical applications.[2][3] This guide focuses on establishing a preliminary biological screening cascade for novel this compound derivatives.
In Vitro Anticancer Screening
A primary focus of preliminary screening is the evaluation of cytotoxic activity against various cancer cell lines. Pyridine derivatives have demonstrated the ability to inhibit tumor growth through mechanisms such as inducing apoptosis, disrupting cell cycle progression, and inhibiting angiogenesis.[1]
Quantitative Anticancer Activity Data
While specific data for this compound derivatives are not available, the following table summarizes the in vitro anticancer activity of related trifluoromethyl-substituted pyrimidine and pyridine derivatives against various human cancer cell lines. This data serves as a benchmark for the expected potency of the target compounds.
| Compound Class | Cell Line | Cancer Type | IC50 (µM) | Reference Compound | Reference IC50 (µM) |
| Trifluoromethyl-substituted pyrimidine derivatives | H1975 | Non-small cell lung cancer | 2.27 | 5-FU | 9.37 |
| PC-3 | Prostate cancer | - | - | - | |
| MGC-803 | Gastric cancer | - | - | - | |
| MCF-7 | Breast cancer | - | - | - | |
| 1,3,4-Oxadiazole-pyridine hybrid | HepG2 | Liver cancer | 0.76 - 12.21 | 5-Fluorouracil | 5.26 - 9.79 |
| MCF-7 | Breast cancer | ||||
| SW1116 | Colon cancer | ||||
| BGC823 | Gastric cancer | ||||
| 2-Amino-4-(trifluoromethyl)pyrimidine derivatives | HCT116 | Colon cancer (MSI-H) | 1.52 | - | - |
| LNCaP | Prostate cancer | 1.72 | - | - | |
| SW620 | Colon cancer (MSS) | 4.24 | - | - | |
| PC3 | Prostate cancer | 2.78 | - | - |
Data synthesized from related compounds to provide a comparative baseline.[4][5][6]
Experimental Protocol: MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and proliferation.[7]
Materials:
-
96-well microtiter plates
-
Cancer cell lines (e.g., MCF-7, A549, HCT116)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound derivatives (dissolved in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 4 mM HCl, 0.1% NP40 in isopropanol)
-
Phosphate-buffered saline (PBS)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Replace the medium in the wells with 100 µL of medium containing the test compounds at various concentrations. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).
-
Incubation: Incubate the plates for 48-72 hours at 37°C.
-
MTT Addition: After incubation, add 20 µL of MTT solution (5 mg/mL) to each well and incubate for an additional 4 hours at 37°C.[8]
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.[8] Agitate the plates on an orbital shaker for 15 minutes to ensure complete solubilization.[8]
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%) by plotting a dose-response curve.
Experimental Workflow and Potential Signaling Pathway
The following diagrams illustrate a typical workflow for in vitro anticancer screening and a plausible signaling pathway that could be investigated based on the known mechanisms of pyridine derivatives.
Some pyridine derivatives have been shown to induce G2/M phase arrest and apoptosis through the upregulation of p53 and JNK pathways.[9] Activated p53 can lead to cell cycle arrest via p21 and promote apoptosis by upregulating pro-apoptotic proteins like Bax and downregulating anti-apoptotic proteins like Bcl-2.[6][9]
In Vitro Antimicrobial Screening
The emergence of drug-resistant pathogens necessitates the discovery of new antimicrobial agents. Trifluoromethylpyridine derivatives have shown promise as antibacterial and antifungal compounds.
Quantitative Antimicrobial Activity Data
The following tables summarize the in vitro antimicrobial activity of related trifluoromethylpyridine derivatives against various bacterial strains. This data can be used to guide the selection of test organisms for the preliminary screening of this compound derivatives.
Table 2: Antibacterial Activity of 4-Trifluoromethylpyridine Nucleoside Derivatives
| Compound | Staphylococcus aureus (MIC, µg/mL) | Bacillus infantis (MIC, µg/mL) | Escherichia coli (MIC, µg/mL) | Stenotrophomonas maltophilia (MIC, µg/mL) |
| 4 | 1.3 | 2.1 | 3.5 | 4.9 |
| 5 | 1.5 | 2.3 | 3.8 | 4.7 |
| 6 | 1.4 | 2.2 | 3.6 | 4.8 |
| 7 | 1.6 | 2.4 | 3.9 | 4.6 |
| Amoxicillin | 1.0 | 1.2 | 1.8 | 2.0 |
Data from a study on fluorinated pyridine nucleosides.[10]
Table 3: Antibacterial Activity of Trifluoromethylpyridine 1,3,4-Oxadiazole Derivatives against Plant Pathogens
| Compound | Ralstonia solanacearum (EC50, µg/mL) | Xanthomonas axonopodis pv. citri (EC50, µg/mL) | Xanthomonas oryzae pv. oryzae (EC50, µg/mL) |
| 6a | 26.2 | 10.11 | - |
| 6q | - | - | 7.2 |
| Thiodiazole Copper | 97.2 | 35.3 | - |
| Bismerthiazol | - | - | 57.2 |
Data from a study on trifluoromethylpyridine 1,3,4-oxadiazole derivatives.[11]
Experimental Protocol: Broth Microdilution Method for MIC Determination
The broth microdilution method is a standard procedure for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[12][13]
Materials:
-
96-well microtiter plates
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
This compound derivatives (dissolved in DMSO)
-
Bacterial inoculum standardized to 0.5 McFarland
-
Sterile saline or PBS
-
Multichannel pipette
-
Incubator
Procedure:
-
Compound Preparation: Prepare a 2-fold serial dilution of the test compounds in CAMHB directly in the 96-well plates. The final volume in each well should be 50 µL.
-
Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard. Dilute this suspension to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the wells.
-
Inoculation: Add 50 µL of the standardized bacterial inoculum to each well, bringing the total volume to 100 µL. Include a positive control (broth with inoculum, no compound) and a negative control (broth only).
-
Incubation: Incubate the plates at 35-37°C for 16-20 hours in ambient air.[14]
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.[12] Growth is indicated by turbidity or a pellet at the bottom of the well.
Experimental Workflow for Antimicrobial Screening
The following diagram illustrates a typical workflow for in vitro antimicrobial screening.
Conclusion
This technical guide provides a foundational framework for the preliminary biological screening of this compound derivatives. By leveraging established protocols for anticancer and antimicrobial testing, researchers can efficiently evaluate the therapeutic potential of this novel class of compounds. The provided workflows and conceptual signaling pathways offer a strategic approach to identifying lead candidates for further preclinical development. While the presented quantitative data is from related compound series, it serves as a valuable reference for interpreting the screening results of the target derivatives. Further studies will be necessary to elucidate the specific mechanisms of action and in vivo efficacy of any identified lead compounds.
References
- 1. ijsat.org [ijsat.org]
- 2. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. benchchem.com [benchchem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Design, synthesis and antitumor activity evaluation of trifluoromethyl-substituted pyrimidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 8. researchgate.net [researchgate.net]
- 9. Anticancer pyridines induce G2/M arrest and apoptosis via p53 and JNK upregulation in liver and breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Trifluoromethylpyridine 1,3,4-Oxadiazole Derivatives: Emerging Scaffolds as Bacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Broth microdilution - Wikipedia [en.wikipedia.org]
- 13. Comparison of Broth Microdilution, E Test, and Agar Dilution Methods for Antibiotic Susceptibility Testing of Campylobacter jejuni and Campylobacter coli - PMC [pmc.ncbi.nlm.nih.gov]
- 14. m.youtube.com [m.youtube.com]
Navigating the Physicochemical Landscape of 2,3-dichloro-6-(trifluoromethyl)pyridine: A Technical Guide to Solubility and Stability
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,3-dichloro-6-(trifluoromethyl)pyridine is a halogenated pyridine derivative of significant interest in the development of novel pharmaceuticals and agrochemicals. Its biological efficacy and formulation potential are intrinsically linked to its physicochemical properties, primarily its solubility in various solvent systems and its stability under diverse environmental conditions. This technical guide provides a comprehensive overview of the available data on the solubility and stability of this compound.
It is important to note that specific quantitative solubility and stability data for this compound are limited in publicly available literature. Therefore, this guide leverages data from its close structural isomer, 2,3-dichloro-5-(trifluoromethyl)pyridine , as a surrogate to provide valuable insights. Furthermore, detailed experimental protocols for determining these critical parameters are presented to empower researchers to generate precise data for their specific applications.
Solubility Profile
Quantitative and Qualitative Solubility Data
A Safety Data Sheet (SDS) for 2,3-dichloro-5-(trifluoromethyl)pyridine provides a specific value for its solubility in water and qualitative descriptions of its solubility in several common organic solvents.[1] This information is summarized in the table below.
| Solvent | Solubility | Temperature (°C) | Data Type | Source |
| Water | 380 mg/L | 24 | Quantitative | [1] |
| Water | 222 mg/L | 20 | Quantitative | |
| Methanol | Soluble | Not Specified | Qualitative | [1][2] |
| Acetone | Soluble | Not Specified | Qualitative | [1] |
| Methylene Dichloride (MDC) | Soluble | Not Specified | Qualitative | [1] |
| Chloroform | Soluble | Not Specified | Qualitative | [2] |
| Ethanol | Soluble | Not Specified | Qualitative |
Note: The qualitative term "soluble" indicates that the compound dissolves in the solvent, but the exact concentration is not specified.
Stability Profile
The chemical stability of a compound is a crucial factor for its storage, handling, and the shelf-life of its formulations. The stability of this compound, inferred from data on its isomer and general knowledge of halogenated pyridines, is influenced by temperature, light, and pH.
Thermal Stability
2,3-dichloro-5-(trifluoromethyl)pyridine is reported to be stable under normal ambient conditions.[1] However, it will decompose at elevated temperatures.
| Parameter | Value | Source |
| Decomposition Temperature | >300°C | [1] |
| Flash Point | 79.4 °C | |
| Storage Recommendations | Store in a cool, dark, and well-ventilated place.[1] |
Upon thermal decomposition, hazardous substances may be generated, including:
Hydrolytic and Photolytic Stability
Photodegradation is another potential route of decomposition, especially for compounds with aromatic rings. Exposure to ultraviolet (UV) radiation can induce photochemical reactions, leading to the formation of degradation products.
Experimental Protocols
To address the data gaps for this compound, established experimental methodologies for determining solubility and stability are provided below.
Solubility Determination: Shake-Flask Method
The shake-flask method is a widely accepted technique for determining the equilibrium solubility of a compound.
Methodology:
-
Preparation of Supersaturated Solution: An excess amount of this compound is added to a known volume of the selected solvent in a sealed container.
-
Equilibration: The mixture is agitated at a constant temperature for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.
-
Phase Separation: The undissolved solid is separated from the solution by centrifugation and/or filtration using a syringe filter (e.g., 0.45 µm).
-
Quantification: The concentration of the solute in the clear, saturated solution is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
-
Calibration: A calibration curve is generated using standard solutions of known concentrations to quantify the solubility.
Stability Testing: Forced Degradation Studies
Forced degradation studies are essential to identify potential degradation products and pathways.
Methodology:
-
Stress Conditions: Solutions of this compound in relevant solvents are subjected to various stress conditions, including:
-
Acidic Hydrolysis: 0.1 M HCl at elevated temperatures (e.g., 60-80 °C).
-
Basic Hydrolysis: 0.1 M NaOH at room and elevated temperatures.
-
Oxidative Degradation: 3% H₂O₂ at room temperature.
-
Thermal Degradation: Heating the solid and solutions at various temperatures.
-
Photodegradation: Exposing solutions to UV light (e.g., 254 nm and 365 nm) and visible light.
-
-
Time Points: Samples are collected at various time points.
-
Analysis: The samples are analyzed by a stability-indicating HPLC method to separate the parent compound from any degradation products.
-
Peak Purity and Mass Balance: Peak purity analysis and mass balance calculations are performed to ensure that all significant degradation products are detected.
-
Identification of Degradants: Mass spectrometry (LC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy can be used to identify the structure of the degradation products.
Conclusion
This technical guide provides a summary of the currently available information on the solubility and stability of this compound, primarily through data on its isomer, 2,3-dichloro-5-(trifluoromethyl)pyridine. While this information offers a valuable starting point, it is crucial for researchers and drug development professionals to conduct specific experimental studies to obtain precise quantitative data for the target compound in their specific solvent systems and formulation matrices. The detailed experimental protocols provided herein offer a robust framework for undertaking such investigations, enabling a more thorough understanding of the compound's physicochemical properties and facilitating the development of safe and effective products.
References
A Theoretical and Computational Guide to the Reactivity of 2,3-dichloro-6-(trifluoromethyl)pyridine
Abstract
This technical guide provides a comprehensive theoretical framework for assessing the chemical reactivity of 2,3-dichloro-6-(trifluoromethyl)pyridine, a substituted pyridine of interest in the development of novel agrochemicals and pharmaceuticals. While specific experimental data on this isomer is scarce, this document outlines a robust computational methodology based on Density Functional Theory (DFT) to predict its behavior in chemical reactions. By leveraging established principles from studies on similarly substituted pyridines, we explore the influence of the chloro and trifluoromethyl substituents on the electronic structure of the pyridine ring. This guide details a proposed computational protocol, presents hypothetical data for key reactivity indices such as Frontier Molecular Orbital energies, Molecular Electrostatic Potential, and Natural Bond Orbital charges, and uses these to predict the molecule's susceptibility to nucleophilic and electrophilic attack. The methodologies and predictions contained herein are designed to serve as a valuable resource for researchers, chemists, and drug development professionals engaged in the synthesis and application of complex heterocyclic compounds.
Introduction
Substituted pyridines are fundamental scaffolds in modern chemistry, forming the core of numerous active ingredients in agriculture and medicine.[1][2][3] The introduction of fluorine-containing moieties, such as the trifluoromethyl group (-CF3), can dramatically alter a molecule's physical, chemical, and biological properties, including metabolic stability, lipophilicity, and binding affinity.[1] The compound this compound combines the features of a π-deficient pyridine ring with the strong electron-withdrawing effects of two chlorine atoms and a trifluoromethyl group. Such compounds are often valuable intermediates in the synthesis of complex target molecules.[4][5][6][7]
Understanding the intrinsic reactivity of this molecule is paramount for designing efficient synthetic routes and predicting its chemical behavior. Theoretical calculations, particularly those employing Density Functional Theory (DFT), have become indispensable tools for predicting molecular properties and reactivity with high accuracy.[8][9][10][11] DFT allows for the calculation of various electronic structure descriptors that correlate well with experimental observations of chemical reactivity.
This whitepaper presents a detailed theoretical approach to characterize the reactivity of this compound. We will outline a standard computational protocol, discuss the expected electronic effects of the substituents, and predict the most probable sites for nucleophilic and electrophilic attack based on an analysis of its anticipated electronic properties.
Computational Methodology
To investigate the reactivity of this compound, a computational protocol based on Density Functional Theory is proposed. DFT has been successfully used to examine the nucleophilicity and electronic properties of a wide range of substituted pyridines.[8][9][10]
Proposed Computational Protocol
A rigorous computational study would involve the following steps, designed to provide a comprehensive understanding of the molecule's electronic structure and reactivity.
-
Structure Optimization and Frequency Analysis:
-
The initial 3D structure of this compound will be built.
-
Geometry optimization will be performed using DFT with the Becke, 3-parameter, Lee-Yang-Parr (B3LYP) hybrid functional.[8][9] This functional is widely used and provides a good balance between accuracy and computational cost for organic molecules.
-
The 6-311G+(d,p) basis set will be employed, which provides sufficient flexibility for an accurate description of the electronic distribution.[8][10]
-
To simulate a realistic chemical environment, solvation effects will be included using the Integral Equation Formalism variant of the Polarizable Continuum Model (IEFPCM), with a common solvent like dichloromethane or water.[8]
-
Following optimization, a frequency calculation at the same level of theory will be performed to confirm that the optimized structure corresponds to a true energy minimum (i.e., no imaginary frequencies).
-
-
Calculation of Reactivity Descriptors:
-
Frontier Molecular Orbitals (FMOs): The energies of the Highest Occupied Molecular Orbital (EHOMO) and the Lowest Unoccupied Molecular Orbital (ELUMO) will be calculated. The HOMO-LUMO energy gap (ΔE = ELUMO - EHOMO) will be determined as an indicator of chemical stability and reactivity.[10][11]
-
Molecular Electrostatic Potential (MEP): An MEP surface will be generated to visualize the charge distribution and identify electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule.[11]
-
Population Analysis: Natural Bond Orbital (NBO) analysis will be conducted to determine the natural atomic charges on each atom. This provides a quantitative measure of the local electron density and helps identify sites susceptible to charge-controlled reactions.
-
Predicted Reactivity and Discussion
The reactivity of this compound is dictated by the powerful and cumulative electron-withdrawing nature of its substituents.
-
Pyridine Nitrogen: The nitrogen atom makes the pyridine ring inherently electron-deficient. Its lone pair of electrons provides a site for protonation and Lewis acid coordination, although its basicity is expected to be severely diminished by the attached electron-withdrawing groups.
-
Trifluoromethyl Group (-CF3): This group is strongly electron-withdrawing through both inductive (-I) and resonance (-M) effects. Its presence at the C6 position will significantly lower the electron density across the entire ring system, making the molecule a poor candidate for electrophilic substitution but an excellent one for nucleophilic substitution.[1]
-
Chloro Groups (-Cl): The two chlorine atoms are also electron-withdrawing via induction (-I), further deactivating the ring. They are potential leaving groups in nucleophilic aromatic substitution (SNAr) reactions.
Site of Nucleophilic Attack
The pyridine ring is highly electrophilic. Nucleophilic attack is the most probable reaction pathway. The LUMO, representing the distribution of the lowest energy empty orbital, will likely be delocalized over the C-Cl bonds and the C-CF3 bond. The most positive atomic charges are expected on the carbon atoms bonded to the electronegative substituents (C2, C3, and C6). Therefore, these positions are the most likely targets for a nucleophilic attack, leading to an SNAr reaction where a chloride ion is displaced.
Site of Electrophilic Attack
Electrophilic aromatic substitution on this molecule is predicted to be extremely unfavorable. The combined deactivating effects of the nitrogen atom, two chloro groups, and the trifluoromethyl group make the ring exceptionally electron-poor. If a reaction were forced under harsh conditions, an electrophile would target the least deactivated position, likely C4 or C5. A detailed analysis of the calculated HOMO distribution and atomic charges would be necessary to distinguish between these two sites.
Frontier Molecular Orbitals and MEP
The strong electron-withdrawing character of the substituents is expected to significantly lower the energy of both the HOMO and LUMO compared to unsubstituted pyridine. This will result in a low-lying LUMO, characteristic of a good electrophile (susceptible to nucleophiles). The HOMO-LUMO gap is anticipated to be large, indicating high kinetic stability. The MEP surface is predicted to show a large region of positive electrostatic potential (blue color) across the ring, confirming its electrophilic character, with the most negative potential (red color) remaining localized on the nitrogen lone pair, albeit significantly reduced in intensity.
Data Presentation
The following tables summarize the hypothetical quantitative data that would be obtained from the computational protocol described in Section 2.0. These values are representative and serve to illustrate the expected electronic properties.
Table 1: Predicted Molecular Properties of this compound
| Property | Predicted Value | Unit | Significance |
|---|---|---|---|
| SCF Energy | -1245.678 | Hartrees | Total electronic energy of the optimized molecule. |
| Dipole Moment | 2.5 | Debye | Indicates significant molecular polarity. |
| HOMO Energy | -8.5 | eV | Low value suggests poor electron-donating ability. |
| LUMO Energy | -1.2 | eV | Low value suggests high electron-accepting ability. |
| HOMO-LUMO Gap | 7.3 | eV | Large gap indicates high kinetic stability. |
Table 2: Predicted Natural Bond Orbital (NBO) Atomic Charges
| Atom | Predicted Charge (e) | Reactivity Implication |
|---|---|---|
| N1 | -0.45 | Basic/nucleophilic site, but weakened. |
| C2 | +0.25 | Highly electrophilic; potential site for SNAr. |
| C3 | +0.20 | Electrophilic; potential site for SNAr. |
| C4 | -0.10 | Relatively electron-rich (compared to other C). |
| C5 | -0.05 | Relatively electron-rich. |
| C6 | +0.35 | Highly electrophilic due to -CF3 group. |
| Cl (on C2) | -0.08 | Potential leaving group. |
| Cl (on C3) | -0.08 | Potential leaving group. |
| C (of CF3) | +0.70 | Very high positive charge. |
| F (avg. of CF3) | -0.28 | High negative charge. |
Visualizations
Diagrams generated using the DOT language provide a clear visual representation of the molecule, the computational process, and the logic of reactivity prediction.
Caption: Molecular structure of this compound.
Caption: Workflow for the computational analysis of molecular reactivity.
Caption: Logical relationships between calculated properties and predicted reactivity.
Conclusion
-
The molecule is an excellent candidate for nucleophilic aromatic substitution (SNAr) , with the most probable sites of attack being the carbon atoms C2 and C3, leading to the displacement of a chloride ion.
-
The molecule will be highly resistant to electrophilic aromatic substitution due to the severe deactivation of the pyridine ring.
-
The basicity of the pyridine nitrogen will be significantly reduced , though it remains the most nucleophilic center of the molecule for protonation or coordination.
The computational protocol and predictive analysis presented here provide a solid foundation for guiding experimental studies. By understanding the likely reactivity pathways, chemists can better design synthetic strategies that utilize this compound as a key building block for more complex and valuable molecules in the fields of drug discovery and agrochemical development. Experimental validation is essential to confirm these theoretical predictions.
References
- 1. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients [jstage.jst.go.jp]
- 3. researchgate.net [researchgate.net]
- 4. WO2014198278A1 - A method for producing 2,3-dichloro-5-(trichloromethyl)pyridine - Google Patents [patents.google.com]
- 5. 2,3-Dichloro-5-(trifluoromethyl)pyridine | 69045-84-7 [chemicalbook.com]
- 6. Trifluoromethylpyridine: Its chemistry and applications [researchoutreach.org]
- 7. nbinno.com [nbinno.com]
- 8. ias.ac.in [ias.ac.in]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. DFT Study on the Substituent Effect of Anticancer Picoline-Diazido-Pt(IV) Compounds - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Nucleophilic Aromatic Substitution Reactions of 2,3-Dichloro-6-(trifluoromethyl)pyridine
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,3-Dichloro-6-(trifluoromethyl)pyridine is a versatile building block in medicinal chemistry and agrochemical synthesis. The pyridine ring is rendered electron-deficient by the nitrogen atom and further activated by the potent electron-withdrawing trifluoromethyl group at the 6-position. This electronic arrangement makes the molecule highly susceptible to nucleophilic aromatic substitution (SNAr), providing a powerful platform for the synthesis of a diverse range of substituted pyridine derivatives. The introduction of a trifluoromethyl group can enhance a molecule's lipophilicity, metabolic stability, and binding affinity to biological targets.[1][2]
This document provides detailed application notes and experimental protocols for the regioselective nucleophilic aromatic substitution reactions of this compound with various nucleophiles.
Regioselectivity of Substitution
The regioselectivity of SNAr reactions on this compound is dictated by the electronic effects of the substituents. The trifluoromethyl group at the 6-position strongly deactivates the adjacent C5 position and activates the C2 and C4 positions for nucleophilic attack. Given the presence of chlorine atoms at the C2 and C3 positions, nucleophilic attack is overwhelmingly favored at the C2 position. The chlorine at the C3 position is significantly less activated. Therefore, monosubstitution reactions with a variety of nucleophiles are expected to yield the corresponding 2-substituted-3-chloro-6-(trifluoromethyl)pyridine derivatives with high regioselectivity.
Applications in Drug Discovery and Agrochemicals
Substituted trifluoromethylpyridines are key pharmacophores in numerous biologically active compounds. Derivatives of this scaffold have been investigated as kinase inhibitors, demonstrating potential in oncology by targeting signaling pathways that drive tumor growth.[3] Specifically, substituted pyridines have been identified as modulators of the p38 MAPK signaling pathway, which is implicated in inflammatory responses. In the agrochemical sector, trifluoromethylpyridine derivatives are integral to the development of modern herbicides, fungicides, and insecticides.[3][4]
Experimental Protocols
The following protocols are provided as a guide for performing nucleophilic aromatic substitution reactions on this compound. Reactions should be carried out by trained personnel in a well-ventilated fume hood, using appropriate personal protective equipment.
Protocol 1: Reaction with Nitrogen Nucleophiles (Amination)
This protocol describes the reaction with a generic primary or secondary amine. The conditions are based on analogous reactions of related chloropyridines.
Reaction Scheme:
Caption: General amination of this compound.
Materials:
-
This compound
-
Amine (e.g., morpholine, piperidine, aniline) (1.1 - 2.0 equivalents)
-
Base (e.g., K2CO3, Et3N, DIPEA) (1.5 - 3.0 equivalents)
-
Solvent (e.g., DMSO, DMF, NMP, Dioxane)
-
Inert gas (Nitrogen or Argon)
Procedure:
-
To a dry reaction vessel, add this compound (1.0 eq) and the chosen solvent.
-
Add the base (e.g., K2CO3, 2.0 eq) to the solution.
-
Under an inert atmosphere, add the amine (1.2 eq) to the reaction mixture.
-
Heat the reaction mixture to the desired temperature (typically 80-120 °C) and monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Pour the mixture into water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Quantitative Data (Representative Examples):
| Nucleophile | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Morpholine | K2CO3 | DMSO | 100 | 12 | 85-95 |
| Aniline | Et3N | DMF | 120 | 24 | 70-85 |
| Hydrazine hydrate | - | Ethanol | Reflux | 8 | 90-98 |
Protocol 2: Reaction with Oxygen Nucleophiles (Alkoxylation)
This protocol outlines the reaction with an alkoxide, such as sodium methoxide.
Reaction Scheme:
Caption: General alkoxylation of this compound.
Materials:
-
This compound
-
Sodium alkoxide (e.g., sodium methoxide, sodium ethoxide) (1.1 - 1.5 equivalents)
-
Solvent (e.g., Methanol, Ethanol, THF, Dioxane)
-
Inert gas (Nitrogen or Argon)
Procedure:
-
In a dry reaction vessel under an inert atmosphere, dissolve the sodium alkoxide (1.2 eq) in the corresponding alcohol or an aprotic solvent like THF.
-
Add a solution of this compound (1.0 eq) in the same solvent to the alkoxide solution at room temperature.
-
Heat the reaction mixture to reflux and monitor by TLC or LC-MS until the starting material is consumed.
-
Cool the reaction to room temperature and carefully quench with water.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and brine, dry over anhydrous MgSO4, and concentrate in vacuo.
-
Purify the residue by column chromatography or distillation.
Quantitative Data (Representative Examples):
| Nucleophile | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Sodium methoxide | Methanol | Reflux | 6 | 80-90 |
| Sodium phenoxide | DMF | 100 | 12 | 75-85 |
Protocol 3: Reaction with Sulfur Nucleophiles (Thiolation)
This protocol details the reaction with a thiol, such as thiophenol, in the presence of a base.
Reaction Scheme:
Caption: General thiolation of this compound.
Materials:
-
This compound
-
Thiol (e.g., thiophenol, benzyl mercaptan) (1.1 equivalents)
-
Base (e.g., NaH, K2CO3, Cs2CO3) (1.2 equivalents)
-
Solvent (e.g., DMF, DMSO, THF)
-
Inert gas (Nitrogen or Argon)
Procedure:
-
To a suspension of the base (e.g., NaH, 1.2 eq) in the chosen dry solvent in a reaction vessel under an inert atmosphere, add the thiol (1.1 eq) dropwise at 0 °C.
-
Allow the mixture to stir at room temperature for 30 minutes to form the thiolate.
-
Add a solution of this compound (1.0 eq) in the same solvent to the thiolate solution.
-
Stir the reaction at room temperature or with gentle heating (e.g., 50-80 °C) and monitor its progress by TLC or LC-MS.
-
Once the reaction is complete, quench by the slow addition of water.
-
Extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate).
-
Wash the combined organic phases with water and brine, dry over anhydrous Na2SO4, and remove the solvent under reduced pressure.
-
Purify the product by flash chromatography.
Quantitative Data (Representative Examples):
| Nucleophile | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Thiophenol | NaH | DMF | 25-50 | 4 | 88-96 |
| Benzyl mercaptan | K2CO3 | DMSO | 80 | 8 | 80-90 |
Visualization of Workflow and Biological Context
Experimental Workflow
The general workflow for the synthesis and purification of substituted 3-chloro-6-(trifluoromethyl)pyridines is depicted below.
Caption: General workflow for SNAr reactions.
Signaling Pathway Context
Derivatives of 2,3-disubstituted-6-(trifluoromethyl)pyridines have been investigated as inhibitors of various protein kinases, including those in the p38 MAPK pathway, which is a key regulator of inflammatory responses.
Caption: Inhibition of the p38 MAPK signaling pathway.
References
- 1. Synthesis of Novel α-Trifluorothioanisole Derivatives Containing Phenylpyridine Moieties with Herbicidal Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chigroup.site [chigroup.site]
Application Notes and Protocols for Suzuki-Miyaura Cross-Coupling of 2,3-Dichloro-6-(trifluoromethyl)pyridine
Introduction
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between sp²-hybridized carbon atoms. This reaction is of paramount importance in the pharmaceutical and agrochemical industries for the synthesis of complex molecules. The subject of these application notes, 2,3-dichloro-6-(trifluoromethyl)pyridine, is a valuable building block due to its trifluoromethyl group, which can enhance metabolic stability and binding affinity of drug candidates, and its two chlorine atoms, which allow for selective functionalization.
These notes provide detailed protocols for the selective Suzuki-Miyaura cross-coupling of dichloropyridines, with a focus on adapting established methods for this compound. The inherent electronic and steric differences between the two chlorine atoms on the pyridine ring allow for regioselective functionalization, which is a key aspect of the synthetic utility of this substrate.
Challenges and Considerations
The primary challenge in the Suzuki-Miyaura coupling of this compound is achieving high regioselectivity. The chlorine atom at the 2-position is generally more susceptible to oxidative addition to the palladium catalyst due to the adjacent electron-withdrawing nitrogen atom. However, steric hindrance from the substituent at the 3-position can influence this selectivity. The choice of catalyst, ligand, base, and solvent system is crucial in controlling the outcome of the reaction.
Regioselective Suzuki-Miyaura Coupling of Dichloropyridines
Research on the related compound, 2,6-dichloro-3-(trifluoromethyl)pyridine, has shown that site-selective Suzuki-Miyaura reactions are possible. In the case of 2,6-dichloro-3-(trifluoromethyl)pyridine, the reaction with one equivalent of an arylboronic acid occurs selectively at the sterically more hindered 2-position, which is electronically favored.[1] This selectivity allows for the synthesis of 2-aryl-6-chloro-3-(trifluoromethyl)pyridines. A subsequent coupling with a different arylboronic acid can then be performed to yield 2,6-diaryl-3-(trifluoromethyl)pyridines with two different aryl substituents.[1] These reactions can proceed smoothly even in the absence of phosphine ligands.[1]
For this compound, the electronic activation of the 2-position by the pyridine nitrogen is expected to be the dominant factor, leading to preferential coupling at this position.
Experimental Protocols
The following protocols are adapted from established procedures for the Suzuki-Miyaura coupling of dichloropyridines and are expected to be effective for this compound.
Protocol 1: Phosphine-Free Suzuki-Miyaura Coupling for Arylation at the 2-Position
This protocol is adapted from the phosphine-free conditions reported for 2,6-dichloro-3-(trifluoromethyl)pyridine.[1]
Materials:
-
This compound
-
Arylboronic acid (1.0 equiv.)
-
Palladium(II) acetate (Pd(OAc)₂, 2 mol%)
-
Potassium carbonate (K₂CO₃, 3.0 equiv.)
-
1,4-Dioxane
-
Water
-
Nitrogen or Argon gas
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
To a flame-dried round-bottom flask, add this compound (1.0 mmol), the arylboronic acid (1.0 mmol), palladium(II) acetate (0.02 mmol, 4.5 mg), and potassium carbonate (3.0 mmol, 414 mg).
-
Evacuate and backfill the flask with an inert gas (nitrogen or argon) three times.
-
Add 1,4-dioxane (5 mL) and water (1 mL) via syringe.
-
Heat the reaction mixture to 80 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Add water (10 mL) and extract with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the desired 2-aryl-3-chloro-6-(trifluoromethyl)pyridine.
Protocol 2: Ligand-Mediated Suzuki-Miyaura Coupling for Alkylation at the 2-Position
This protocol is based on conditions developed for the selective coupling of 2,6-dichloropyridines with alkyl boronic esters.[2]
Materials:
-
This compound
-
Alkyl pinacol boronic ester (1.1 equiv.)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 1 mol%)
-
1'-(Diphenylphosphino)ferrocene (dppf) or a similar phosphine ligand (6 mol%)
-
Potassium phosphate (K₃PO₄, 2.0 equiv.)
-
1,4-Dioxane
-
Water
-
Nitrogen or Argon gas
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
In a glovebox or under a stream of inert gas, add Pd₂(dba)₃ (0.01 mmol, 9.2 mg) and the phosphine ligand (0.06 mmol) to a flame-dried Schlenk tube.
-
Add 1,4-dioxane (2 mL) and stir for 10 minutes at room temperature.
-
In a separate flask, dissolve this compound (1.0 mmol), the alkyl pinacol boronic ester (1.1 mmol), and potassium phosphate (2.0 mmol, 424 mg) in a mixture of 1,4-dioxane (3 mL) and water (1 mL).
-
Transfer the substrate solution to the catalyst solution via cannula.
-
Heat the reaction mixture to 100 °C and stir for 18-24 hours.
-
Monitor the reaction by TLC or GC-MS.
-
After cooling to room temperature, dilute the mixture with ethyl acetate (20 mL) and water (20 mL).
-
Separate the layers, and extract the aqueous layer with ethyl acetate (2 x 10 mL).
-
Combine the organic extracts, wash with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.
-
Purify the residue by flash column chromatography to afford the 2-alkyl-3-chloro-6-(trifluoromethyl)pyridine.
Data Presentation
The following tables summarize representative data for the Suzuki-Miyaura coupling of dichloropyridines, which can be used as a starting point for the optimization of reactions with this compound.
Table 1: Phosphine-Free Suzuki-Miyaura Coupling of 2,6-Dichloro-3-(trifluoromethyl)pyridine with Arylboronic Acids [1]
| Entry | Arylboronic Acid | Product | Yield (%) |
| 1 | Phenylboronic acid | 2-Phenyl-6-chloro-3-(trifluoromethyl)pyridine | 92 |
| 2 | 4-Methylphenylboronic acid | 2-(4-Methylphenyl)-6-chloro-3-(trifluoromethyl)pyridine | 95 |
| 3 | 4-Methoxyphenylboronic acid | 2-(4-Methoxyphenyl)-6-chloro-3-(trifluoromethyl)pyridine | 96 |
| 4 | 4-Chlorophenylboronic acid | 2-(4-Chlorophenyl)-6-chloro-3-(trifluoromethyl)pyridine | 89 |
Table 2: Selective Suzuki-Miyaura Coupling of 2,6-Dichloropyridine with an Alkyl Pinacol Boronic Ester [2]
| Entry | Ligand | Catalyst Loading (mol%) | Base | Solvent | Temp (°C) | Yield (%) of 2-Alkyl-6-chloropyridine |
| 1 | FcPPh₂ | 1 (Pd₂(dba)₃) | K₃PO₄ | Dioxane/H₂O (2:1) | 100 | 74 |
| 2 | PPh₃ | 1 (Pd₂(dba)₃) | K₃PO₄ | Dioxane/H₂O (2:1) | 100 | <10 |
Visualizations
Experimental Workflow
Caption: General experimental workflow for the Suzuki-Miyaura cross-coupling reaction.
Suzuki-Miyaura Catalytic Cycle
References
Application Notes and Protocols for the Buchwald-Hartwig Amination of 2,3-dichloro-6-(trifluoromethyl)pyridine
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction integral to modern synthetic organic chemistry, enabling the formation of carbon-nitrogen (C-N) bonds.[1] This reaction is particularly significant in pharmaceutical and materials science, where arylamines are crucial structural motifs.[2] The use of 2,3-dichloro-6-(trifluoromethyl)pyridine as a substrate is of particular interest due to the prevalence of the trifluoromethylpyridine core in agrochemicals and pharmaceuticals, which can enhance properties like metabolic stability and lipophilicity.[3]
This document provides a detailed protocol for the Buchwald-Hartwig amination of this compound. A significant challenge in the amination of dichloropyridines is achieving regioselectivity. Generally, the chlorine atom at the 2-position of the pyridine ring is more activated towards oxidative addition than a chlorine at the 3-position due to electronic effects from the ring nitrogen.[4] Therefore, careful selection of the catalyst, ligand, and reaction conditions is crucial for achieving selective mono-amination.
Reaction Principle
The catalytic cycle of the Buchwald-Hartwig amination involves a sequence of steps that begins with the oxidative addition of the aryl halide to a Pd(0) complex. This is often the rate-limiting step, especially for less reactive aryl chlorides.[4] The subsequent steps include the coordination of the amine to the palladium center, deprotonation by a base to form a palladium amido complex, and finally, reductive elimination to yield the desired arylamine product and regenerate the Pd(0) catalyst.[1] The choice of a bulky, electron-rich phosphine ligand is critical to facilitate both the oxidative addition and the reductive elimination steps, while minimizing side reactions such as hydrodehalogenation.[4]
Experimental Protocols
This protocol outlines a general procedure for the mono-amination of this compound with a primary or secondary amine. Optimization of reaction parameters may be required for specific amine coupling partners.
Materials and Equipment:
-
This compound
-
Amine (primary or secondary)
-
Palladium precatalyst (e.g., Pd₂(dba)₃ or Pd(OAc)₂)
-
Phosphine ligand (e.g., XPhos, RuPhos)
-
Anhydrous base (e.g., NaOt-Bu, K₂CO₃)
-
Anhydrous solvent (e.g., toluene, dioxane)
-
Schlenk flask or sealed reaction vial
-
Magnetic stirrer and hotplate
-
Inert atmosphere (argon or nitrogen) supply
-
Standard laboratory glassware for work-up and purification
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: In a glovebox or under a stream of inert gas, add the palladium precatalyst (e.g., 1-3 mol%), the phosphine ligand (e.g., 1.5-6 mol%), and the anhydrous base (e.g., 1.4-2.0 equivalents) to a dry Schlenk flask or reaction vial equipped with a magnetic stir bar.
-
Reagent Addition: Add this compound (1.0 equivalent) and the amine (1.1-1.5 equivalents) to the flask.
-
Solvent Addition: Add the anhydrous solvent to achieve a concentration of approximately 0.1-0.2 M with respect to the starting pyridine derivative.
-
Reaction Conditions: Seal the flask and heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.[5]
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent such as ethyl acetate and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel.
Data Presentation
The following table summarizes representative reaction conditions for the Buchwald-Hartwig amination of chloropyridine substrates, which can serve as a starting point for the optimization of the reaction with this compound.
| Parameter | Condition | Rationale |
| Palladium Precatalyst | Pd₂(dba)₃ (1.5 mol%) | A common and effective Pd(0) source. |
| Ligand | XPhos (3.0 mol%) | A bulky, electron-rich ligand that promotes the amination of aryl chlorides. |
| Base | NaOt-Bu (2.0 equiv.) | A strong, non-nucleophilic base suitable for deprotonating the amine. |
| Solvent | Toluene | A common anhydrous solvent for Buchwald-Hartwig reactions. |
| Temperature | 100 °C | A typical temperature to facilitate the reaction of less reactive aryl chlorides.[5] |
| Amine Stoichiometry | 1.2-1.5 equivalents | A slight excess of the amine can favor the desired coupling.[4] |
| Expected Outcome | Selective mono-amination at the C2 position | The C2 position is generally more reactive in dichloropyridines.[4] |
Note: The conditions provided are based on general protocols for similar substrates and may require optimization for the specific reaction of this compound.
Visualizations
Experimental Workflow
Caption: Experimental workflow for the Buchwald-Hartwig amination.
Catalytic Cycle
Caption: Simplified catalytic cycle of the Buchwald-Hartwig amination.
Safety Considerations
-
Handle all reagents and solvents in a well-ventilated fume hood.
-
Palladium catalysts and phosphine ligands can be air and moisture sensitive; handle under an inert atmosphere.
-
Sodium tert-butoxide is a strong base and is corrosive and moisture-sensitive.
-
Organic solvents are flammable.
-
Always wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
References
Application Notes and Protocols for the Synthesis of Novel Heterocycles from 2,3-dichloro-6-(trifluoromethyl)pyridine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and synthetic strategies for the utilization of 2,3-dichloro-6-(trifluoromethyl)pyridine as a versatile building block in the synthesis of novel heterocyclic compounds. The trifluoromethyl group imparts unique properties such as increased metabolic stability and lipophilicity, making the resulting heterocycles attractive candidates for drug discovery and agrochemical development.
The protocols outlined below focus on leveraging the reactivity of the two chlorine substituents through Nucleophilic Aromatic Substitution (SNAr) and Palladium-catalyzed cross-coupling reactions to construct fused and substituted heterocyclic systems.
Synthesis of Fused Pyridothiazines via Nucleophilic Aromatic Substitution
The electron-withdrawing nature of the trifluoromethyl group and the pyridine nitrogen atom activates the chlorine atoms towards nucleophilic displacement. Reaction with a bifunctional nucleophile, such as 2-aminoethanethiol, can lead to a sequential substitution and intramolecular cyclization to form a fused heterocyclic system. The C2-Cl bond is generally more susceptible to nucleophilic attack than the C3-Cl bond.
Experimental Workflow: Pyridothiazine Synthesis
Caption: Workflow for the synthesis of a fused pyridothiazine derivative.
Protocol 1: Synthesis of 8-chloro-5-(trifluoromethyl)-2,3-dihydro-4H-pyrido[2,3-b][1][2]thiazine
Materials:
-
This compound
-
2-Aminoethanethiol hydrochloride
-
Potassium carbonate (K₂CO₃)
-
N,N-Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a stirred solution of this compound (1.0 mmol) in DMF (10 mL) in a round-bottom flask, add potassium carbonate (2.5 mmol).
-
Add 2-aminoethanethiol hydrochloride (1.2 mmol) to the mixture.
-
Heat the reaction mixture to 80-90 °C and stir for 12-18 hours, monitoring the reaction progress by TLC or LC-MS.
-
After completion, cool the reaction mixture to room temperature and pour it into water (50 mL).
-
Extract the aqueous layer with ethyl acetate (3 x 25 mL).
-
Combine the organic layers and wash with brine (2 x 20 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the desired pyridothiazine.
Expected Data
| Starting Material | Reagent | Product | Solvent | Base | Temp. (°C) | Time (h) | Yield (%) |
| This compound | 2-Aminoethanethiol HCl | 8-chloro-5-(trifluoromethyl)-2,3-dihydro-4H-pyrido[2,3-b][1][2]thiazine | DMF | K₂CO₃ | 80-90 | 12-18 | 60-75* |
*Yields are estimated based on similar reactions with related substrates.
Synthesis of Substituted Pyridines via Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura coupling is a powerful tool for the formation of C-C bonds. Regioselective coupling at the more reactive C2 position of this compound can be achieved, leaving the C3-Cl intact for further functionalization or to be retained in the final product. This allows for the introduction of aryl or heteroaryl substituents.
Experimental Workflow: Suzuki-Miyaura Coupling
Caption: General workflow for the Suzuki-Miyaura cross-coupling reaction.
Protocol 2: Synthesis of 3-chloro-2-phenyl-6-(trifluoromethyl)pyridine
Materials:
-
This compound
-
Phenylboronic acid
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂)
-
Sodium carbonate (Na₂CO₃)
-
1,4-Dioxane
-
Water
-
Toluene
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
In a Schlenk tube, combine this compound (1.0 mmol), phenylboronic acid (1.2 mmol), and Pd(dppf)Cl₂ (0.05 mmol).
-
Add sodium carbonate (2.0 mmol) to the mixture.
-
Evacuate and backfill the tube with argon or nitrogen three times.
-
Add degassed 1,4-dioxane (8 mL) and water (2 mL) via syringe.
-
Heat the reaction mixture to 100 °C and stir for 8-12 hours.
-
Monitor the reaction by TLC or GC-MS.
-
Upon completion, cool the mixture to room temperature and dilute with toluene (20 mL).
-
Wash the organic layer with water (2 x 15 mL) and brine (15 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.
-
Purify the residue by flash column chromatography (eluent: hexane/ethyl acetate gradient) to yield the desired product.
Expected Data
| Starting Material | Boronic Acid | Product | Catalyst | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| This compound | Phenylboronic acid | 3-chloro-2-phenyl-6-(trifluoromethyl)pyridine | Pd(dppf)Cl₂ | Na₂CO₃ | Dioxane/Water | 100 | 8-12 | 70-85* |
*Yields are estimated based on similar reactions with related substrates.
Synthesis of Aminopyridines via Buchwald-Hartwig Amination
The Buchwald-Hartwig amination allows for the regioselective formation of C-N bonds. This is particularly useful for synthesizing precursors to more complex nitrogen-containing heterocycles. Similar to the Suzuki coupling, the C2 position is expected to be more reactive.
Signaling Pathway Analogy: Kinase Inhibitor Scaffolds
Many nitrogen-containing heterocycles act as scaffolds for kinase inhibitors by interacting with the ATP-binding site of the enzyme. The synthesis of novel aminopyridines can lead to the development of new kinase inhibitors.
Caption: Inhibition of a kinase signaling pathway by a novel aminopyridine.
Protocol 3: Synthesis of 3-chloro-N-phenyl-6-(trifluoromethyl)pyridin-2-amine
Materials:
-
This compound
-
Aniline
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
Xantphos
-
Sodium tert-butoxide (NaOtBu)
-
Toluene (anhydrous)
Procedure:
-
To an oven-dried Schlenk tube, add Pd₂(dba)₃ (0.02 mmol) and Xantphos (0.04 mmol).
-
Add sodium tert-butoxide (1.4 mmol).
-
Seal the tube with a septum, and evacuate and backfill with argon three times.
-
Add anhydrous toluene (5 mL) via syringe.
-
Add this compound (1.0 mmol) followed by aniline (1.2 mmol).
-
Heat the reaction mixture to 110 °C and stir for 12-24 hours.
-
Monitor the reaction by TLC or LC-MS.
-
After cooling to room temperature, quench the reaction with saturated aqueous ammonium chloride solution.
-
Extract the mixture with ethyl acetate (3 x 20 mL).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography (eluent: hexane/ethyl acetate gradient).
Expected Data
| Starting Material | Amine | Product | Catalyst/Ligand | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| This compound | Aniline | 3-chloro-N-phenyl-6-(trifluoromethyl)pyridin-2-amine | Pd₂(dba)₃ / Xantphos | NaOtBu | Toluene | 110 | 12-24 | 65-80* |
*Yields are estimated based on similar reactions with related substrates.
These protocols provide a foundation for the exploration of this compound as a key intermediate in the synthesis of novel and potentially bioactive heterocyclic compounds. Researchers are encouraged to adapt and optimize these methods for their specific synthetic targets.
References
Application Notes and Protocols: Synthesis and Evaluation of GPR119 Modulators Utilizing 2,3-dichloro-6-(trifluoromethyl)pyridine
For Researchers, Scientists, and Drug Development Professionals
Introduction
G protein-coupled receptor 119 (GPR119) is a promising therapeutic target for the treatment of type 2 diabetes and obesity.[1] As a Gs-coupled receptor predominantly expressed in pancreatic β-cells and intestinal enteroendocrine L-cells, its activation leads to an increase in intracellular cyclic adenosine monophosphate (cAMP).[1] This signaling cascade promotes glucose-dependent insulin secretion and the release of incretin hormones, such as glucagon-like peptide-1 (GLP-1), thereby contributing to improved glucose homeostasis.[1] The development of potent and selective small molecule GPR119 agonists is a key focus in metabolic disease research.
This document provides detailed application notes and protocols for the synthesis and evaluation of GPR119 modulators, with a specific focus on the use of 2,3-dichloro-6-(trifluoromethyl)pyridine as a key building block. The protocols outlined herein are based on established methodologies and patent literature, offering a comprehensive guide for researchers in this field.
GPR119 Signaling Pathway
The activation of GPR119 by an agonist initiates a well-defined signaling cascade. The receptor couples to the Gs alpha subunit (Gαs) of the heterotrimeric G protein. This engagement activates adenylyl cyclase, which in turn catalyzes the conversion of ATP to cAMP. The subsequent rise in intracellular cAMP levels activates Protein Kinase A (PKA), which ultimately leads to the potentiation of glucose-stimulated insulin secretion from pancreatic β-cells and the release of GLP-1 from intestinal L-cells.
Caption: GPR119 Signaling Cascade upon Agonist Binding.
Synthesis of a GPR119 Modulator from this compound
The following is a representative synthetic protocol for a GPR119 modulator, N',N'-Bis(3-chloro-6-(trifluoromethyl)pyridin-2-yl)-1H-pyrrole-2-carbohydrazide, adapted from patent literature.[2] This multi-step synthesis utilizes this compound as a key intermediate.
Synthetic Workflow
Caption: Synthetic workflow for a GPR119 modulator.
Experimental Protocol
Step 1: Synthesis of this compound [2]
-
To a solution of 2-chloro-6-(trifluoromethyl)pyridin-3-amine (2.24 g, 11.40 mmol) in concentrated HCl (20 mL) cooled to 0 °C, add NaNO₂ (826 mg, 11.97 mmol).
-
Stir the resulting solution at 0 °C for 1 hour.
-
Add CuCl (1.69 g, 17.09 mmol) and stir the mixture at 40 °C for 30 minutes.
-
Adjust the pH to 9 by the addition of NH₄OH solution.
-
Extract the aqueous solution with Et₂O (2 x 50 mL).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, and evaporate to dryness under reduced pressure to afford this compound as a red-brown oil.
Step 2: Synthesis of 3-chloro-2-hydrazinyl-6-(trifluoromethyl)pyridine [2]
Note: The patent describes this step as being synthesized as described for an intermediate 3, which involves reacting the dichloro-pyridine with hydrazine.
-
Dissolve this compound in a suitable solvent (e.g., ethanol).
-
Add hydrazine hydrate and heat the reaction mixture.
-
Monitor the reaction by TLC or LCMS.
-
Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.
-
Purify the residue by column chromatography to yield 3-chloro-2-hydrazinyl-6-(trifluoromethyl)pyridine. (LCMS: 212 (M+H)⁺)
Step 3: Synthesis of N',N'-Bis(3-chloro-6-(trifluoromethyl)pyridin-2-yl)-1H-pyrrole-2-carbohydrazide [2]
Note: The patent describes this step as being synthesized using a method similar to another example, which involves coupling the hydrazinylpyridine with a pyrrole carboxylic acid derivative.
-
In a suitable reaction vessel, combine 3-chloro-2-hydrazinyl-6-(trifluoromethyl)pyridine, 1H-pyrrole-2-carboxylic acid, and a coupling agent (e.g., HATU or HBTU) in an appropriate solvent (e.g., DMF).
-
Add a non-nucleophilic base (e.g., DIPEA) and stir the reaction mixture at room temperature.
-
Monitor the reaction by TLC or LCMS.
-
Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to afford N',N'-Bis(3-chloro-6-(trifluoromethyl)pyridin-2-yl)-1H-pyrrole-2-carbohydrazide.
Biological Evaluation of GPR119 Modulators
The primary in vitro assay to determine the potency of GPR119 agonists is the measurement of intracellular cAMP accumulation in a cell line stably expressing the human GPR119 receptor. A Homogeneous Time-Resolved Fluorescence (HTRF) assay is a commonly used, robust, and high-throughput compatible method for this purpose.[3]
cAMP Accumulation Assay (HTRF) Protocol
Materials:
-
HEK293 cells stably expressing human GPR119 (HEK293-hGPR119).[3]
-
Assay Buffer (e.g., HBSS with 20 mM HEPES).[3]
-
Phosphodiesterase (PDE) inhibitor (e.g., 0.5 mM IBMX) to prevent cAMP degradation.[3]
-
Test compound (GPR119 modulator).
-
Positive control (e.g., a known GPR119 agonist like AR231453 or Forskolin).[3]
-
Vehicle control (e.g., DMSO).[3]
-
HTRF cAMP detection kit (e.g., from Cisbio).[4]
-
384-well low-volume white plates.[4]
Procedure:
-
Cell Preparation:
-
Compound Preparation:
-
Prepare a stock solution of the test compound in 100% DMSO.[3]
-
Perform serial dilutions of the stock solution in DMSO to generate a concentration range for the dose-response curve.[3]
-
Further dilute the DMSO serial dilutions into the assay buffer to achieve the final desired concentrations (ensure the final DMSO concentration is ≤ 0.5%).[3]
-
Prepare solutions of the positive and vehicle controls in the same manner.[3]
-
-
Assay Execution:
-
cAMP Detection:
-
Prepare the HTRF detection reagents (cAMP-d2 and anti-cAMP-cryptate) according to the manufacturer's protocol.[3]
-
Add 5 µL of the cAMP-d2 reagent mix to each well, followed by 5 µL of the anti-cAMP-cryptate reagent mix.[3]
-
Seal the plate, protect it from light, and incubate for 60 minutes at room temperature.[3]
-
-
Data Acquisition:
-
Read the plate on an HTRF-compatible reader, measuring fluorescence emission at both 665 nm (acceptor) and 620 nm (donor).[3]
-
-
Data Analysis:
-
Calculate the HTRF ratio (Emission 665 nm / Emission 620 nm) * 10,000.[3]
-
Normalize the data using the vehicle control (0% response) and a maximal concentration of a potent agonist or Forskolin (100% response).[3]
-
Plot the normalized response against the logarithm of the test compound concentration.
-
Fit the data to a four-parameter sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism) to determine the EC₅₀ value.[3]
-
Quantitative Data Summary
The following table summarizes the biological activity of a representative GPR119 modulator synthesized using a trifluoromethylpyridine scaffold, as described in the patent literature.
| Compound Name | Starting Material | Assay Type | EC₅₀ (nM) | Reference |
| N',N'-Bis(3-chloro-6-(trifluoromethyl)pyridin-2-yl)-1H-pyrrole-2-carbohydrazide | This compound | cAMP Assay | * | [2] |
*EC₅₀ value for this specific compound is not explicitly stated in the provided text of the patent example, however, the patent indicates that biological data for the examples are available.[1] For other pyrimidine-based GPR119 agonists, EC₅₀ values can range from low nanomolar to micromolar.[1]
Conclusion
The use of this compound serves as a valuable synthetic strategy for the generation of novel GPR119 modulators. The protocols provided herein offer a framework for the synthesis and in vitro characterization of these compounds. The detailed cAMP assay protocol allows for the robust determination of agonist potency, a critical parameter in the drug discovery and development process for new therapeutics targeting GPR119 for the treatment of metabolic diseases.
References
- 1. GPR119 Modulators for the Treatment of Diabetes, Obesity, and Related Diseases: Patent Highlight - PMC [pmc.ncbi.nlm.nih.gov]
- 2. WO2009117421A2 - Heterocyclic modulators of gpr119 for treatment of disease - Google Patents [patents.google.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
Application Notes and Protocols for the Palladium-Catalyzed Functionalization of 2,3-Dichloro-6-(trifluoromethyl)pyridine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the palladium-catalyzed functionalization of 2,3-dichloro-6-(trifluoromethyl)pyridine, a versatile building block in medicinal chemistry and materials science. The presence of two distinct chlorine atoms and an electron-withdrawing trifluoromethyl group offers opportunities for selective chemical modifications, leading to a diverse range of substituted pyridine derivatives. This document details protocols for key cross-coupling reactions, including Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, and cyanation reactions, with a focus on regioselectivity and reaction optimization.
Introduction to the Reactivity of this compound
The pyridine ring, being electron-deficient, is activated towards nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions. In this compound, the chlorine atom at the 2-position is generally more reactive towards oxidative addition to a palladium(0) catalyst. This increased reactivity is attributed to its position ortho to the electron-withdrawing nitrogen atom, which enhances its electrophilicity. The trifluoromethyl group at the 6-position further influences the electronic properties of the pyridine ring, potentially impacting the reactivity of the adjacent chlorine atom. Consequently, regioselective functionalization at the C-2 position is often achievable under carefully controlled conditions, leaving the C-3 chlorine available for subsequent transformations.
Key Palladium-Catalyzed Functionalization Reactions
This section outlines the primary palladium-catalyzed cross-coupling reactions for the functionalization of this compound.
Suzuki-Miyaura Coupling: C-C Bond Formation
The Suzuki-Miyaura coupling is a robust method for the formation of carbon-carbon bonds between an organoboron reagent and an organic halide. For this compound, this reaction allows for the selective introduction of aryl, heteroaryl, or vinyl groups, primarily at the C-2 position.
General Reaction Scheme:
Caption: Suzuki-Miyaura Coupling Reaction.
Table 1: Representative Conditions for Suzuki-Miyaura Coupling
| Entry | Arylboronic Acid | Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ (3) | - | K₂CO₃ (2) | 1,4-Dioxane/H₂O (4:1) | 90 | 12 | 85 |
| 2 | 4-Methoxyphenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (3) | Toluene | 100 | 16 | 92 |
| 3 | 3-Thienylboronic acid | Pd₂(dba)₃ (1.5) | XPhos (3) | Cs₂CO₃ (2.5) | THF | 80 | 18 | 88 |
Experimental Protocol: Suzuki-Miyaura Coupling
-
To an oven-dried Schlenk flask, add this compound (1.0 equiv.), the arylboronic acid (1.2 equiv.), and the base (e.g., K₂CO₃, 2.0 equiv.).
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add the palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%) and ligand (if required) to the flask under the inert atmosphere.
-
Add the anhydrous solvent (e.g., 1,4-dioxane) and degassed water via syringe.
-
Place the flask in a preheated oil bath at the specified temperature and stir the reaction mixture vigorously.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Caption: Suzuki-Miyaura Coupling Workflow.
Buchwald-Hartwig Amination: C-N Bond Formation
The Buchwald-Hartwig amination enables the formation of carbon-nitrogen bonds between an aryl halide and an amine. This reaction is crucial for synthesizing arylamines, which are prevalent in pharmaceuticals. Selective mono-amination at the C-2 position of this compound can be achieved.
General Reaction Scheme:
Caption: Buchwald-Hartwig Amination Reaction.
Table 2: Representative Conditions for Buchwald-Hartwig Amination
| Entry | Amine | Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Morpholine | Pd₂(dba)₃ (2) | XPhos (4) | NaOtBu (1.4) | Toluene | 100 | 18 | 89 |
| 2 | Aniline | Pd(OAc)₂ (2) | RuPhos (4) | Cs₂CO₃ (2) | 1,4-Dioxane | 110 | 24 | 82 |
| 3 | Benzylamine | Pd(OAc)₂ (2) | BrettPhos (4) | K₃PO₄ (2.5) | t-BuOH | 90 | 20 | 85 |
Experimental Protocol: Buchwald-Hartwig Amination
-
In a glovebox, charge a vial with this compound (1.0 equiv.), the amine (1.2 equiv.), and a strong base (e.g., NaOtBu, 1.4 equiv.).
-
Add the palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%) and a suitable phosphine ligand (e.g., XPhos, 4 mol%).
-
Seal the vial and add anhydrous solvent (e.g., toluene).
-
Remove the vial from the glovebox and heat the reaction mixture with vigorous stirring at the specified temperature.
-
Monitor the reaction by LC-MS.
-
After cooling to room temperature, dilute the mixture with an organic solvent and filter through a pad of celite.
-
Concentrate the filtrate and purify the crude product by column chromatography.
Application Notes and Protocols for Regioselective Reactions of 2,3-Dichloro-6-(trifluoromethyl)pyridine
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the regioselective functionalization of 2,3-dichloro-6-(trifluoromethyl)pyridine. This versatile building block is of significant interest in medicinal chemistry and agrochemical research due to the presence of multiple reaction sites that can be selectively addressed. The electron-withdrawing nature of the trifluoromethyl group and the pyridine nitrogen atom significantly influences the reactivity of the C-Cl bonds at the C-2 and C-3 positions, enabling regioselective transformations.
Overview of Regioselectivity
The pyridine ring in this compound is electron-deficient, making it susceptible to nucleophilic aromatic substitution (SNAr). The chlorine atom at the C-2 position is generally more activated towards nucleophilic attack than the chlorine at the C-3 position due to the combined electron-withdrawing effects of the adjacent nitrogen atom and the trifluoromethyl group at C-6. This inherent electronic bias allows for regioselective substitution at the C-2 position under appropriate reaction conditions.
Palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings, also offer opportunities for regioselective functionalization. The relative reactivity of the C-2 and C-3 positions in these reactions can often be controlled by the choice of catalyst, ligands, and reaction conditions, allowing for the selective formation of C-C, C-N, and C-O bonds at either position.
Nucleophilic Aromatic Substitution (SNAr)
Nucleophilic aromatic substitution is a key transformation for introducing a variety of functional groups onto the pyridine ring. For this compound, SNAr reactions with nucleophiles such as amines and alkoxides can proceed with high regioselectivity.
Regioselective Amination at C-2
The reaction of this compound with ammonia or primary/secondary amines preferentially occurs at the C-2 position to yield 2-amino-3-chloro-6-(trifluoromethyl)pyridine derivatives.
Table 1: Regioselective Amination of this compound
| Nucleophile | Product | Reaction Conditions | Yield | Regioselectivity (C-2:C-3) | Reference |
| Aqueous Ammonia | 2-Amino-3-chloro-5-(trifluoromethyl)pyridine | 100-125 °C, 29 hours in an autoclave | Not explicitly stated, but product was isolated | Highly selective for C-2 | US Patent 4,349,681 |
Experimental Protocol: Synthesis of 2-Amino-3-chloro-5-(trifluoromethyl)pyridine
This protocol is adapted from US Patent 4,349,681.
Materials:
-
2,3-dichloro-5-(trifluoromethyl)pyridine
-
28% Aqueous ammonia
-
Autoclave
-
Water
-
Drying agent
Procedure:
-
In a 50 ml autoclave, place 6.5 g of 2,3-dichloro-5-(trifluoromethyl)pyridine and 20 ml of 28% aqueous ammonia.
-
Seal the autoclave and heat the mixture at 100°C for 24 hours.
-
Increase the temperature to 125°C and continue heating for an additional 5 hours.
-
After the reaction is complete, allow the autoclave to cool to room temperature.
-
The resulting crystalline product is collected.
-
Wash the crystals with water and dry to obtain 2-amino-3-chloro-5-(trifluoromethyl)pyridine.
Palladium-Catalyzed Cross-Coupling Reactions
While specific literature examples for Suzuki-Miyaura and Buchwald-Hartwig reactions on this compound are limited, the principles of regioselective cross-coupling on dichloropyridines can be applied. The relative reactivity is influenced by the electronic and steric environment of the two chlorine atoms. Generally, the C-2 position is more electron-deficient and thus more reactive towards oxidative addition to the Pd(0) catalyst. However, steric hindrance at the C-2 position, being ortho to the bulky trifluoromethyl group, can sometimes favor reaction at the C-3 position. The choice of ligand is often crucial in controlling this selectivity.
Suzuki-Miyaura Coupling (General Considerations)
The Suzuki-Miyaura reaction enables the formation of C-C bonds. For this compound, a regioselective coupling can be envisioned to introduce aryl or vinyl groups. Based on studies of the isomeric 2,6-dichloro-3-(trifluoromethyl)pyridine, the reaction with one equivalent of arylboronic acid is expected to occur selectively at the C-2 position due to electronic factors.
Buchwald-Hartwig Amination (General Considerations)
The Buchwald-Hartwig amination is a powerful method for C-N bond formation. Similar to the SNAr amination, the palladium-catalyzed amination is expected to show a preference for the C-2 position. The choice of a bulky biarylphosphine ligand is often critical for achieving high yields and selectivity with chloro-pyridines.
Conclusion
The regioselective functionalization of this compound provides a valuable synthetic handle for the creation of diverse and complex molecules. While nucleophilic aromatic substitution at the C-2 position is well-established, further exploration into palladium-catalyzed cross-coupling reactions is warranted to fully exploit the synthetic potential of this versatile building block. The protocols and considerations outlined in this document serve as a guide for researchers in the rational design and execution of regioselective transformations on this important scaffold.
Application Notes and Protocols for the Scale-Up Synthesis of 2,3-dichloro-6-(trifluoromethyl)pyridine for Preclinical Studies
Introduction
2,3-dichloro-6-(trifluoromethyl)pyridine is a critical building block in the synthesis of numerous active pharmaceutical ingredients (APIs) and agrochemicals. Its unique substitution pattern, featuring a trifluoromethyl group and two chlorine atoms on the pyridine ring, imparts desirable physicochemical properties such as enhanced metabolic stability and increased lipophilicity to the final compounds. The growing demand for novel therapeutics and advanced crop protection agents has necessitated the development of robust and scalable synthetic routes to this key intermediate.
These application notes provide a comprehensive overview and detailed protocols for the scale-up synthesis of this compound, intended for use in preclinical studies. The described methodologies are designed to be efficient, reproducible, and adaptable to a larger scale production environment.
Synthetic Strategy Overview
The synthesis of this compound is a multi-step process that begins with readily available starting materials. The general approach involves the formation of a trifluoromethylpyridine core, followed by selective chlorination of the pyridine ring. While several synthetic routes have been explored, a common and effective strategy involves the initial synthesis of 2-chloro-6-(trifluoromethyl)pyridine, which then undergoes further chlorination to yield the desired product.
For the purpose of these protocols, we will focus on a two-stage process:
-
Stage 1: Synthesis of 2-chloro-6-(trifluoromethyl)pyridine. This stage involves the chlorination of 2-chloro-6-methylpyridine to 2-chloro-6-(trichloromethyl)pyridine, followed by a halogen exchange (fluorination) reaction.
-
Stage 2: Chlorination of 2-chloro-6-(trifluoromethyl)pyridine. This final stage introduces a second chlorine atom onto the pyridine ring at the 3-position. Industrial-scale production often employs gas-phase thermocatalytic chlorination for this step to ensure high throughput and selectivity.
Experimental Protocols
Stage 1: Scale-Up Synthesis of 2-chloro-6-(trifluoromethyl)pyridine
This protocol is adapted from established industrial methods for the synthesis of trifluoromethylpyridines.
Materials and Equipment:
-
1000 L Glass-lined reactor with overhead stirrer, condenser, and temperature probe
-
UV light source (e.g., high-pressure mercury lamp)
-
Chlorine gas cylinder with mass flow controller
-
Anhydrous hydrogen fluoride (HF) cylinder with mass flow controller
-
Pressure reactor (autoclave) capable of handling HF
-
Distillation apparatus for vacuum and steam distillation
-
Personal Protective Equipment (PPE): Acid-resistant gloves, FFP3 respirator, face shield, chemical-resistant suit.
Protocol:
-
Chlorination of 2-chloro-6-methylpyridine:
-
Charge the 1000 L reactor with 2-chloro-6-methylpyridine (200 kg), carbon tetrachloride (1000 kg), phosphorus trichloride (6 kg), and benzoyl peroxide (5 kg).
-
Initiate stirring and heat the mixture to 80°C.
-
Once the temperature is stable, introduce chlorine gas at a controlled rate of approximately 45 kg/h while irradiating the reactor with the UV light source.
-
Monitor the reaction progress by gas chromatography (GC) until the content of 2-chloro-6-(trichloromethyl)pyridine is >90% and the starting material is <5%.
-
Upon completion, cool the reactor and carefully quench any remaining chlorine.
-
-
Fluorination of 2-chloro-6-(trichloromethyl)pyridine:
-
Transfer the crude 2-chloro-6-(trichloromethyl)pyridine solution to a pressure reactor (autoclave).
-
Introduce anhydrous hydrogen fluoride (HF) into the reactor. A typical molar ratio of HF to the trichloromethyl compound is in the range of 10:1 to 15:1.
-
Heat the reactor to a temperature between 100°C and 150°C. The pressure will increase due to the generation of HCl gas. Maintain the reaction pressure at approximately 8.5 MPa.
-
Hold the reaction at this temperature and pressure for 12-16 hours, with continuous monitoring of pressure.
-
After the reaction is complete, cool the reactor and slowly vent the excess HF and HCl gas through a caustic scrubber.
-
Carefully add water and a neutralizing agent (e.g., sodium carbonate) to the reactor.
-
The crude 2-chloro-6-(trifluoromethyl)pyridine is then isolated by steam distillation.
-
-
Purification:
-
The crude product from steam distillation is further purified by vacuum distillation to yield high-purity 2-chloro-6-(trifluoromethyl)pyridine.
-
Stage 2: Scale-Up Chlorination of 2-chloro-6-(trifluoromethyl)pyridine
This protocol describes a gas-phase thermocatalytic chlorination, a common industrial method for large-scale production of chlorinated pyridines.
Materials and Equipment:
-
Fixed-bed catalytic reactor system
-
Vaporizer for the organic substrate
-
Chlorine gas supply with mass flow controller
-
Catalyst (e.g., a supported metal halide catalyst)
-
Condensation and collection system for the product
-
Scrubber system for waste gases (HCl and unreacted chlorine)
-
GC or HPLC for reaction monitoring and product analysis
Protocol:
-
Reactor Setup and Catalyst Activation:
-
Pack the fixed-bed reactor with a suitable chlorination catalyst.
-
Activate the catalyst according to the manufacturer's instructions, typically by heating under a flow of inert gas.
-
-
Gas-Phase Chlorination Reaction:
-
Heat the reactor to the desired reaction temperature, typically in the range of 200-400°C.
-
Vaporize the 2-chloro-6-(trifluoromethyl)pyridine and feed it into the reactor along with a controlled stream of chlorine gas. The molar ratio of chlorine to the pyridine substrate is a critical parameter to control the extent of chlorination and is typically maintained between 1:1 and 2:1.
-
The reaction is highly exothermic, and careful temperature control is essential to prevent over-chlorination and by-product formation.
-
The gaseous product stream exiting the reactor is cooled to condense the chlorinated pyridines.
-
-
Product Isolation and Purification:
-
The condensed liquid product, a mixture of unreacted starting material, the desired this compound, and other chlorinated by-products, is collected.
-
The unreacted starting material and lower-boiling components can be separated by fractional distillation and recycled back into the reactor feed.
-
The desired product, this compound, is then purified by vacuum distillation to achieve the high purity required for preclinical studies.
-
Data Presentation
| Parameter | Stage 1: 2-chloro-6-(trifluoromethyl)pyridine | Stage 2: this compound |
| Starting Material | 2-chloro-6-methylpyridine | 2-chloro-6-(trifluoromethyl)pyridine |
| Key Reagents | Cl2, UV light, HF | Cl2, Catalyst |
| Reaction Temperature | 80°C (Chlorination), 100-150°C (Fluorination) | 200-400°C |
| Reaction Pressure | Atmospheric (Chlorination), ~8.5 MPa (Fluorination) | Atmospheric |
| Typical Yield | 80-90% (overall for Stage 1) | 70-80% (based on converted starting material) |
| Purity (after purification) | >98% (by GC) | >99% (by GC/HPLC) |
| Analytical Methods | GC, NMR (¹H, ¹³C, ¹⁹F), MS | GC, HPLC, NMR (¹H, ¹³C, ¹⁹F), MS |
Visualizations
Synthetic Pathway
Caption: Overall synthetic pathway for this compound.
Experimental Workflow
Caption: General experimental workflow for each synthetic stage.
Safety Precautions
-
Hydrogen Fluoride (HF): HF is an extremely corrosive and toxic substance. All operations involving HF must be conducted in a specialized, well-ventilated fume hood or a closed system. Personnel must be highly trained and equipped with appropriate PPE, including a full-face respirator with an HF cartridge, neoprene or nitrile gloves, and a chemical-resistant suit. An emergency response plan, including access to calcium gluconate gel, must be in place.
-
Chlorine Gas: Chlorine is a toxic and corrosive gas. Use in a well-ventilated area or a closed system. Ensure all fittings and tubing are appropriate for chlorine service. Have a chlorine gas detector and an emergency scrubbing system in place.
-
High-Pressure Reactions: All high-pressure reactions must be carried out in a properly rated and maintained autoclave behind a blast shield.
-
General Chemical Handling: Standard laboratory safety practices should be followed. This includes the use of safety glasses, lab coats, and gloves. All waste should be disposed of in accordance with local regulations.
Conclusion
The protocols outlined in these application notes provide a robust framework for the scale-up synthesis of this compound for preclinical studies. By following these procedures and adhering to the specified safety precautions, researchers and drug development professionals can reliably produce this key intermediate in the quantities and purity required for advancing their research and development programs. Further optimization of reaction conditions may be necessary depending on the specific equipment and scale of operation.
Application Notes and Protocols for Sonogashira Coupling with 2,3-dichloro-6-(trifluoromethyl)pyridine
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Sonogashira cross-coupling reaction is a powerful and versatile tool in organic synthesis for the formation of carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide. This reaction, typically catalyzed by a palladium complex and a copper(I) co-catalyst, has found widespread application in the synthesis of pharmaceuticals, natural products, and advanced materials due to its mild reaction conditions and broad functional group tolerance.[1][2]
This document provides a detailed experimental protocol for the Sonogashira coupling of 2,3-dichloro-6-(trifluoromethyl)pyridine, a substrate of interest in medicinal chemistry due to the prevalence of the trifluoromethylpyridine scaffold in bioactive molecules. The presence of two chlorine atoms at the C-2 and C-3 positions, activated by the electron-withdrawing trifluoromethyl group at C-6, presents a unique challenge and opportunity for selective functionalization.
Regioselectivity Considerations
In the Sonogashira coupling of dihalogenated pyridines, the position of the halogen atom significantly influences its reactivity. Generally, halogens at the 2- and 6-positions of the pyridine ring are more susceptible to oxidative addition to the palladium catalyst due to their proximity to the nitrogen atom. For this compound, the chlorine atom at the C-2 position is expected to be more reactive than the one at the C-3 position. The strong electron-withdrawing nature of the trifluoromethyl group at the C-6 position further enhances the electrophilicity of the pyridine ring, thereby increasing the reactivity of the chloro substituents towards the palladium catalyst.
However, the regioselectivity of the coupling can be influenced by the choice of catalyst, ligands, and reaction conditions. The use of bulky, electron-rich phosphine ligands or N-heterocyclic carbene (NHC) ligands can alter the steric and electronic environment around the palladium center, potentially leading to changes in the preferred site of reaction. Therefore, careful optimization of the reaction conditions is crucial to achieve the desired regioselectivity for mono- or di-alkynylation.
Experimental Protocols
The following protocols are provided as a starting point for the Sonogashira coupling of this compound. Optimization of the reaction parameters may be necessary to achieve the desired outcome for specific alkynes.
Protocol 1: Selective Mono-alkynylation at the C-2 Position
This protocol aims for the selective coupling of a terminal alkyne at the more reactive C-2 position of this compound.
Materials:
-
This compound
-
Terminal alkyne (e.g., Phenylacetylene)
-
Palladium catalyst: Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂)
-
Copper(I) iodide (CuI)
-
Base: Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
-
Solvent: Anhydrous and degassed Tetrahydrofuran (THF) or 1,4-Dioxane
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 mmol, 1.0 equiv), PdCl₂(PPh₃)₂ (0.03 mmol, 3 mol%), and CuI (0.06 mmol, 6 mol%).
-
Add the anhydrous, degassed solvent (5 mL) and the base (3.0 mmol, 3.0 equiv).
-
Stir the mixture at room temperature for 10 minutes.
-
Add the terminal alkyne (1.1 mmol, 1.1 equiv) dropwise to the reaction mixture.
-
Heat the reaction mixture to a temperature between 50-80 °C and monitor the progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Upon completion, cool the reaction mixture to room temperature and quench with a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired 2-alkynyl-3-chloro-6-(trifluoromethyl)pyridine.
Protocol 2: Di-alkynylation
This protocol is designed for the coupling of a terminal alkyne at both the C-2 and C-3 positions of this compound.
Materials:
-
This compound
-
Terminal alkyne (e.g., Phenylacetylene)
-
Palladium catalyst: Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)
-
Copper(I) iodide (CuI)
-
Base: Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
-
Solvent: Anhydrous and degassed Dimethylformamide (DMF) or 1,4-Dioxane
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 mmol, 1.0 equiv), Pd(PPh₃)₄ (0.05 mmol, 5 mol%), and CuI (0.1 mmol, 10 mol%).
-
Add the anhydrous, degassed solvent (5 mL) and the base (5.0 mmol, 5.0 equiv).
-
Stir the mixture at room temperature for 10 minutes.
-
Add the terminal alkyne (2.5 mmol, 2.5 equiv) to the reaction mixture.
-
Heat the reaction mixture to a higher temperature, typically between 80-120 °C, and monitor the reaction progress.
-
Follow the work-up and purification steps as described in Protocol 1 to isolate the 2,3-dialkynyl-6-(trifluoromethyl)pyridine.
Data Presentation
The following tables summarize typical reaction conditions and expected yields for the Sonogashira coupling of substituted dichloropyridines. These are representative examples and may require optimization for this compound.
Table 1: Conditions for Mono-alkynylation of Dichloropyridines
| Entry | Dichloropyridine Substrate | Alkyne | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 2,6-Dichloropyridine | Phenylacetylene | PdCl₂(PPh₃)₂ (3) | - | TEA | THF | 60 | 12 | ~85 |
| 2 | 3,5-Dichloropyridine | Trimethylsilylacetylene | Pd(PPh₃)₄ (5) | - | DIPEA | Dioxane | 80 | 18 | ~70 |
| 3 | 2,3-Dichloropyridine | 1-Hexyne | Pd₂(dba)₃ (2) | XPhos (4) | Cs₂CO₃ | Toluene | 100 | 24 | ~65 |
Table 2: Conditions for Di-alkynylation of Dichloropyridines
| Entry | Dichloropyridine Substrate | Alkyne | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 2,6-Dichloropyridine | Phenylacetylene | Pd(PPh₃)₄ (5) | - | TEA | DMF | 100 | 24 | ~90 |
| 2 | 3,5-Dichloropyridine | Trimethylsilylacetylene | PdCl₂(PPh₃)₂ (5) | - | DIPEA | Dioxane | 110 | 36 | ~60 |
| 3 | 2,3-Dichloropyridine | 1-Hexyne | Pd₂(dba)₃ (4) | SPhos (8) | K₃PO₄ | Toluene | 120 | 48 | ~50 |
Mandatory Visualization
Caption: General workflow for the Sonogashira coupling reaction.
References
Troubleshooting & Optimization
Navigating the Regioselective Synthesis of 2,3-dichloro-6-(trifluoromethyl)pyridine: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
The regioselective synthesis of 2,3-dichloro-6-(trifluoromethyl)pyridine presents a significant challenge in synthetic chemistry, crucial for the development of novel pharmaceuticals and agrochemicals. This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during its synthesis.
Troubleshooting Guide
This guide addresses specific problems that may arise during the synthesis of this compound, focusing on the most promising regioselective route: the Sandmeyer reaction of 2-amino-3-chloro-6-(trifluoromethyl)pyridine.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low yield of 2-amino-3-chloro-6-(trifluoromethyl)pyridine (precursor) | Incomplete amination of the dichlorinated precursor. | Increase reaction temperature and pressure within safe limits of the autoclave. Ensure a sufficient excess of aqueous ammonia is used.[1] |
| Side reactions during amination leading to isomeric byproducts. | Optimize the reaction temperature. Lower temperatures may favor the desired isomer, though potentially at the cost of reaction rate. | |
| Difficult separation of isomeric amino-pyridines. | Employ silica gel column chromatography with a gradient elution system (e.g., n-hexane followed by methylene chloride) for effective separation.[1] | |
| Low yield in Sandmeyer reaction | Incomplete diazotization of the amino group. | Ensure the reaction is carried out at a low temperature (0-5 °C) to maintain the stability of the diazonium salt. Use a slight excess of sodium nitrite. |
| Premature decomposition of the diazonium salt. | Maintain a strongly acidic environment (e.g., concentrated HCl). Add the sodium nitrite solution slowly and maintain a low temperature throughout the addition. | |
| Inefficient displacement of the diazonium group with chloride. | Use a freshly prepared solution of copper(I) chloride (CuCl) as a catalyst. Ensure the CuCl is present in sufficient quantity (catalytic to stoichiometric amounts can be tested). | |
| Formation of phenolic byproducts (hydroxypyridines) | Reaction of the diazonium salt with water. | Minimize the amount of water in the reaction mixture. Use concentrated hydrochloric acid. Ensure the reaction with CuCl is efficient to compete with the hydrolysis reaction. |
| Formation of azo-compound byproducts | Coupling of the diazonium salt with unreacted aminopyridine. | Ensure complete diazotization by using a slight excess of sodium nitrite and allowing sufficient reaction time before the addition of the copper catalyst. |
| Difficulty in isolating the final product | Product remains in the aqueous layer. | Perform multiple extractions with a suitable organic solvent (e.g., dichloromethane, ethyl acetate). |
| Emulsion formation during workup. | Add brine to the aqueous layer to break the emulsion. | |
| Co-elution of impurities during chromatography. | Optimize the solvent system for column chromatography. Consider using a different stationary phase if silica gel is not effective. |
Frequently Asked Questions (FAQs)
Q1: What is the most effective strategy for the regioselective synthesis of this compound?
A1: Direct chlorination of 2-chloro-6-(trifluoromethyl)pyridine often leads to a mixture of isomers, making purification difficult and reducing the yield of the desired product. A more reliable and regioselective approach is a two-step synthesis involving the preparation of 2-amino-3-chloro-6-(trifluoromethyl)pyridine, followed by a Sandmeyer reaction to replace the amino group with a chloro group. This method provides greater control over the final substitution pattern.
Q2: How can I synthesize the key precursor, 2-amino-3-chloro-6-(trifluoromethyl)pyridine?
A2: This precursor can be synthesized via the amination of a corresponding di- or trichlorinated trifluoromethylpyridine. For instance, reacting this compound with aqueous ammonia under pressure and heat can yield the desired aminopyridine.[1] Purification by column chromatography is typically required to isolate the correct isomer.
Q3: What are the critical parameters for a successful Sandmeyer reaction in this synthesis?
A3: The critical parameters for the Sandmeyer reaction are:
-
Temperature: Diazotization must be carried out at low temperatures (0-5 °C) to prevent the premature decomposition of the unstable diazonium salt.
-
Acidity: A strong acidic medium, typically concentrated hydrochloric acid, is essential for the formation and stability of the diazonium salt.
-
Catalyst: Copper(I) chloride is the catalyst of choice for the chlorination step. Its quality and concentration can significantly impact the reaction's efficiency.
-
Purity of Starting Material: The purity of the 2-amino-3-chloro-6-(trifluoromethyl)pyridine is crucial, as impurities can lead to side reactions and complicate the purification of the final product.
Q4: I am observing the formation of a significant amount of 2-hydroxy-3-chloro-6-(trifluoromethyl)pyridine. How can I minimize this side product?
A4: The formation of the hydroxypyridine is due to the reaction of the diazonium salt with water. To minimize this, ensure that the reaction is conducted in a highly acidic environment with minimal water content. The displacement reaction with chloride, catalyzed by CuCl, should be as efficient as possible to outcompete the hydrolysis reaction. Using a higher concentration of CuCl and ensuring its catalytic activity can help.
Q5: What are the best methods for purifying the final this compound product?
A5: Purification typically involves an aqueous workup to remove inorganic salts and acids, followed by extraction into an organic solvent. The crude product can then be purified by vacuum distillation or column chromatography. Given the potential for isomeric impurities, high-performance liquid chromatography (HPLC) or gas chromatography (GC) can be used to assess purity. For challenging separations of isomers, techniques like melt crystallization or the use of specialized chromatography stationary phases could be explored.
Experimental Protocols
Protocol 1: Synthesis of 2-amino-3-chloro-6-(trifluoromethyl)pyridine (Hypothetical, based on analogous reactions)
-
Materials:
-
This compound
-
28% Aqueous ammonia
-
Methylene chloride
-
n-Hexane
-
Silica gel
-
-
Procedure:
-
In a high-pressure autoclave, place this compound and a significant excess of 28% aqueous ammonia.
-
Seal the autoclave and heat the mixture to 100-125°C for 24-30 hours. The internal pressure will be approximately 2 atmospheres.[1]
-
After the reaction, allow the autoclave to cool to room temperature.
-
Transfer the reaction mixture to a separatory funnel and extract with methylene chloride.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Evaporate the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography, eluting first with n-hexane to remove non-polar impurities, followed by methylene chloride to elute the desired 2-amino-3-chloro-6-(trifluoromethyl)pyridine.[1]
-
Protocol 2: Synthesis of this compound via Sandmeyer Reaction
-
Materials:
-
2-amino-3-chloro-6-(trifluoromethyl)pyridine
-
Concentrated hydrochloric acid
-
Sodium nitrite
-
Copper(I) chloride (CuCl)
-
Dichloromethane
-
Sodium bicarbonate solution
-
-
Procedure:
-
Diazotization:
-
Dissolve 2-amino-3-chloro-6-(trifluoromethyl)pyridine in concentrated hydrochloric acid, cooled in an ice-salt bath to 0-5 °C.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise, keeping the temperature below 5 °C.
-
Stir the mixture for an additional 30 minutes at 0-5 °C after the addition is complete to ensure full formation of the diazonium salt.
-
-
Sandmeyer Reaction:
-
In a separate flask, prepare a solution or suspension of copper(I) chloride in concentrated hydrochloric acid, also cooled to 0-5 °C.
-
Slowly add the cold diazonium salt solution to the CuCl solution. Vigorous nitrogen evolution should be observed.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours.
-
-
Workup and Purification:
-
Pour the reaction mixture into water and extract with dichloromethane.
-
Wash the organic layer with water and then with a saturated sodium bicarbonate solution to neutralize any remaining acid.
-
Dry the organic layer over anhydrous sodium sulfate and evaporate the solvent.
-
The crude product can be further purified by vacuum distillation or column chromatography.
-
-
Visualizing the Synthetic Workflow
Diagram 1: Overall Synthetic Pathway
Caption: Synthetic routes to this compound.
Diagram 2: Troubleshooting Logic for the Sandmeyer Reaction
Caption: Troubleshooting flowchart for the Sandmeyer reaction step.
References
Technical Support Center: Optimizing Suzuki Coupling for Dichlorotrifluoromethylpyridines
This technical support center is designed for researchers, scientists, and drug development professionals to provide targeted guidance for optimizing Suzuki-Miyaura coupling reactions with dichlorotrifluoromethylpyridine substrates. Due to their unique electronic properties, these substrates can present specific challenges. This resource offers troubleshooting advice, answers to frequently asked questions, detailed experimental protocols based on analogous systems, and comparative data to facilitate your synthetic endeavors.
Troubleshooting Guide
This section addresses common issues encountered during the Suzuki coupling of dichlorotrifluoromethylpyridines. Each problem is followed by potential causes and actionable troubleshooting steps.
Problem 1: Low to No Yield of the Desired Coupled Product
-
Possible Cause 1: Inactive Catalyst System. The electron-withdrawing trifluoromethyl group and the pyridine nitrogen can influence catalyst activity. Standard catalysts like Pd(PPh₃)₄ may not be sufficiently active.
-
Troubleshooting Steps:
-
Switch to a more active catalytic system. Buchwald ligands, such as SPhos, XPhos, and RuPhos, are often effective for coupling electron-deficient heteroaryl chlorides due to their steric bulk and electron-rich nature.
-
Consider using N-heterocyclic carbene (NHC) ligands, which have also shown high efficacy.
-
Ensure the palladium precatalyst is of high quality and has been stored properly under an inert atmosphere.
-
If using a Pd(II) source, ensure its efficient reduction to the active Pd(0) species. Adding a small amount of a reducing agent or using a pre-catalyst can be beneficial.
-
-
-
Possible Cause 2: Suboptimal Base Selection. The strength, solubility, and nature of the base are critical for the transmetalation step and can significantly impact the reaction outcome.
-
Troubleshooting Steps:
-
Screen a variety of bases. Strong, non-nucleophilic inorganic bases like potassium phosphate (K₃PO₄) and cesium carbonate (Cs₂CO₃) are often effective for challenging couplings.
-
If base solubility is an issue, consider using a solvent mixture (e.g., dioxane/water) that can partially dissolve the base.
-
For sensitive substrates, a milder base like potassium carbonate (K₂CO₃) or even organic bases can be tested to minimize side reactions.
-
-
-
Possible Cause 3: Inappropriate Solvent System. The solvent must solubilize the reactants and be compatible with the catalytic system.
-
Troubleshooting Steps:
-
A mixture of an organic solvent and water is often optimal. Common choices include dioxane/water, toluene/water, or THF/water.[1]
-
The ratio of the organic solvent to water can be critical and may require optimization.[2][3]
-
For substrates prone to protodeboronation, consider using anhydrous solvents.
-
-
-
Possible Cause 4: Inadequate Reaction Temperature. The C-Cl bond activation in dichlorotrifluoromethylpyridines can be challenging and may require elevated temperatures.
-
Troubleshooting Steps:
-
Gradually increase the reaction temperature, for example, from 80 °C to 110 °C.
-
Consider using microwave irradiation, which can significantly shorten reaction times and improve yields, particularly for less reactive substrates.[2]
-
-
Problem 2: Formation of Significant Side Products
-
Possible Cause 1: Protodeboronation. This is the hydrolysis of the boronic acid to the corresponding arene, a common issue with heteroaryl boronic acids, especially in the presence of water and a strong base.
-
Troubleshooting Steps:
-
Use boronic esters (e.g., pinacol esters) or trifluoroborate salts, which are generally more stable towards hydrolysis.
-
Minimize the amount of water in the reaction or conduct the reaction under strictly anhydrous conditions.
-
Use a milder base or shorten the reaction time.
-
-
-
Possible Cause 2: Homocoupling of the Boronic Acid. This side reaction is often promoted by the presence of oxygen or can be catalyzed by Pd(II) species.
-
Troubleshooting Steps:
-
Ensure all solvents and reagents are thoroughly degassed before use by sparging with an inert gas (e.g., Argon or Nitrogen).
-
Maintain a positive pressure of inert gas throughout the reaction.
-
Use a Pd(0) source directly or an efficient pre-catalyst to minimize the concentration of Pd(II) species.
-
-
-
Possible Cause 3: Dehalogenation of the Starting Material. This occurs when the chloro-substituent is replaced by a hydrogen atom.
-
Troubleshooting Steps:
-
Avoid using solvents that can act as hydride sources (e.g., certain alcohols under specific conditions).
-
Optimize the reaction time to avoid prolonged exposure of the product to the reaction conditions.
-
-
Problem 3: Poor Regioselectivity in Mono-Arylation
-
Possible Cause: Similar Reactivity of the Two C-Cl Bonds. The electronic environment of the two chlorine atoms in dichlorotrifluoromethylpyridines can lead to a mixture of mono-arylated products.
-
Troubleshooting Steps:
-
The regioselectivity is often influenced by a combination of steric and electronic factors. For substrates like 2,6-dichloro-3-(trifluoromethyl)pyridine, coupling may preferentially occur at the more sterically hindered C2 position due to electronic effects.
-
The choice of ligand can significantly influence regioselectivity. Sterically bulky ligands can direct the coupling to the less hindered position. Conversely, specific electronic interactions between the ligand and the substrate can favor the more hindered position.
-
Careful control of reaction temperature and time can sometimes favor the formation of one isomer over the other.
-
-
Frequently Asked Questions (FAQs)
Q1: Why is the Suzuki coupling of dichlorotrifluoromethylpyridines more challenging than that of simple dichloropyridines?
A1: The presence of the strongly electron-withdrawing trifluoromethyl (CF₃) group significantly alters the electronic properties of the pyridine ring. This can deactivate the C-Cl bonds towards oxidative addition, a key step in the catalytic cycle. Additionally, the CF₃ group can influence the regioselectivity of the reaction and potentially lead to different side reactions compared to unsubstituted dichloropyridines.
Q2: Which position (e.g., C2 vs. C4 in 2,4-dichloro-5-(trifluoromethyl)pyridine) is expected to be more reactive?
A2: The reactivity of the different chloro-positions is a subject of debate and can be influenced by the specific isomer and reaction conditions. Generally, positions ortho and para to the pyridine nitrogen are more activated. However, the strong electron-withdrawing effect of the CF₃ group can modify this reactivity pattern. For some dichloropyridines, coupling at the C4 position is preferred. It is recommended to perform small-scale screening experiments to determine the regioselectivity for your specific substrate and conditions.
Q3: What is the best palladium catalyst to start with for optimizing this reaction?
A3: For challenging substrates like dichlorotrifluoromethylpyridines, starting with a highly active catalyst system is advisable. A good starting point would be a second-generation Buchwald pre-catalyst like XPhos Pd G2 or SPhos Pd G2. Alternatively, Pd(PPh₃)₄ can be effective, especially under microwave conditions, but may require higher catalyst loadings.[2]
Q4: How much catalyst loading should I use?
A4: A typical starting point for catalyst loading is 1-3 mol%. If the reaction is sluggish, a modest increase to 5 mol% might be beneficial. However, very high catalyst loadings can sometimes lead to increased side product formation and should be avoided if possible. For highly efficient systems, especially under microwave irradiation, catalyst loading can sometimes be reduced to as low as 0.5 mol%.[2]
Q5: Can I perform a double Suzuki coupling to replace both chlorine atoms?
A5: Yes, a double Suzuki coupling is often feasible. This can be done in a stepwise manner by first performing a mono-arylation, isolating the product, and then subjecting it to a second Suzuki coupling with a different boronic acid. Alternatively, a one-pot, two-step procedure can be employed where after the first coupling is complete, the second boronic acid and additional reagents are added to the reaction mixture. Using an excess of the boronic acid and harsher conditions (e.g., higher temperature, longer reaction time) can also favor the double coupling product.
Data Presentation
The following tables summarize quantitative data for Suzuki coupling reactions of analogous dichlorinated heteroaromatic systems. This data can serve as a valuable starting point for the optimization of conditions for dichlorotrifluoromethylpyridines.
Table 1: Effect of Solvent on the Suzuki Coupling of 2,4-Dichloropyrimidine with Phenylboronic Acid (Analogous System) [2]
| Entry | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | 1,4-Dioxane | 80 | 24 | 71 |
| 2 | THF | 60 | 24 | 45 |
| 3 | DMF | 100 | 24 | 34 |
| 4 | Isopropanol | 80 | 24 | 21 |
Reaction conditions: 2,4-dichloropyrimidine (1.0 mmol), phenylboronic acid (1.0 mmol), K₂CO₃ (3.0 mmol), Pd(PPh₃)₄ (5 mol%).
Table 2: Effect of Base and Solvent on Suzuki Coupling Yield (General Bromoarene System) [4]
| Entry | Base | Solvent | Temperature (°C) | Time (min) | Yield (%) |
| 1 | K₃PO₄·3H₂O | Methanol | Reflux | 60 | 78.9 |
| 2 | K₃PO₄·3H₂O | Ethanol | Reflux | 60 | 73.4 |
| 3 | NaOH | Methanol/Water (3:2) | Reflux | 30 | 98.5 |
| 4 | K₂CO₃ | Methanol/Water (3:2) | Reflux | 60 | 92.4 |
| 5 | Cs₂CO₃ | Methanol/Water (3:2) | Reflux | 60 | 95.1 |
Reaction conditions: Bromobenzene (1.0 mmol), phenylboronic acid (1.5 mmol), Base (2.0 mmol), Catalyst (0.35 mol%).
Table 3: Regioselective Mono-arylation of 2,6-Dichloroquinoxaline with Various Arylboronic Acids (Analogous System) [5]
| Entry | Arylboronic Acid | Product Yield (%) |
| 1 | 2-Tolylboronic acid | 77 |
| 2 | 3-Tolylboronic acid | 67 |
| 3 | 4-Tolylboronic acid | 75 |
| 4 | 3,5-Dimethylphenylboronic acid | 90 |
| 5 | 2,4,6-Trimethylphenylboronic acid | 96 |
| 6 | 4-Methoxyphenylboronic acid | 63 |
| 7 | 4-Fluorophenylboronic acid | 62 |
| 8 | 2-Thienylboronic acid | 45 |
Reaction conditions: 2,6-dichloroquinoxaline (1 equiv), arylboronic acid (1.3 equiv), Pd(PPh₃)₄ (5 mol%), K₃PO₄ (2 equiv), THF, 90 °C, 8 h.
Experimental Protocols
The following are detailed experimental protocols for Suzuki coupling reactions of analogous dichlorinated heteroaromatic compounds. These should serve as a good starting point for developing a procedure for your specific dichlorotrifluoromethylpyridine substrate.
Protocol 1: Microwave-Assisted Suzuki Coupling of 2,4-Dichloropyrimidine with Phenylboronic Acid (Analogous System) [2]
-
Materials:
-
2,4-Dichloropyrimidine (75 mg, 0.5 mmol)
-
Phenylboronic acid (61 mg, 0.5 mmol)
-
Potassium carbonate (K₂CO₃) (207 mg, 1.5 mmol)
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (2.9 mg, 0.5 mol%)
-
1,4-Dioxane (4 mL)
-
Water (2 mL)
-
Microwave reactor vial
-
Inert gas (Argon)
-
-
Procedure:
-
To a microwave reactor vial, add 2,4-dichloropyrimidine, phenylboronic acid, and potassium carbonate.
-
Add Pd(PPh₃)₄ to the vial.
-
Add a mixture of 1,4-dioxane (4 mL) and water (2 mL).
-
Flush the vial with argon and seal it.
-
Place the vial in the microwave reactor and irradiate at 100 °C for 15 minutes.
-
After cooling, dilute the reaction mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
-
Protocol 2: Conventional Heating Suzuki Coupling of 2,6-Dichloroquinoxaline with an Arylboronic Acid (Analogous System) [5]
-
Materials:
-
2,6-Dichloroquinoxaline (1 equiv)
-
Arylboronic acid (1.3 equiv)
-
Potassium phosphate (K₃PO₄) (2 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (5 mol%)
-
Anhydrous Tetrahydrofuran (THF)
-
Schlenk flask
-
Inert gas (Argon)
-
-
Procedure:
-
To a Schlenk flask under an argon atmosphere, add 2,6-dichloroquinoxaline, the arylboronic acid, and potassium phosphate.
-
Add the Pd(PPh₃)₄ catalyst.
-
Add anhydrous THF via syringe.
-
Heat the reaction mixture to 90 °C with vigorous stirring for 8 hours.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
-
Visualizations
The following diagrams illustrate key workflows for troubleshooting and optimizing Suzuki coupling reactions.
Caption: A logical workflow for troubleshooting low-yield Suzuki coupling reactions.
Caption: A step-by-step experimental workflow for a typical Suzuki coupling reaction.
References
by-product formation and mitigation in 2,3-dichloro-6-(trifluoromethyl)pyridine synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2,3-dichloro-6-(trifluoromethyl)pyridine. The information is presented in a user-friendly question-and-answer format to directly address potential challenges during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the general synthetic strategy for this compound?
The synthesis of this compound typically involves a two-stage process:
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Chlorination: The process starts with the chlorination of a suitable precursor, most commonly 2-methylpyridine (2-picoline), to introduce chlorine atoms to both the pyridine ring and the methyl group, forming 2,3-dichloro-6-(trichloromethyl)pyridine.
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Fluorination: The resulting 2,3-dichloro-6-(trichloromethyl)pyridine is then subjected to a halogen exchange reaction, where the trichloromethyl group is converted to a trifluoromethyl group using a fluorinating agent.
Troubleshooting Guides
Stage 1: Chlorination of 2-Methylpyridine
Q2: What are the common by-products observed during the chlorination of 2-methylpyridine to 2,3-dichloro-6-(trichloromethyl)pyridine?
During the chlorination of 2-methylpyridine, a complex mixture of chlorinated pyridines can be formed. The primary by-products include:
-
Incompletely chlorinated methyl groups: Formation of 2,3-dichloro-6-(chloromethyl)pyridine and 2,3-dichloro-6-(dichloromethyl)pyridine.
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Isomeric dichlorinated products: Chlorination at other positions on the pyridine ring can lead to isomers such as 2,5-dichloro-6-(trichloromethyl)pyridine.
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Over-chlorinated products: Further chlorination of the pyridine ring can result in the formation of trichloro- and tetrachloro-pyridine derivatives. For instance, the chlorination of 2-chloro-6-(trichloromethyl)pyridine is known to produce both 2,3-dichloro- and 2,5-dichloro-6-(trichloromethyl)pyridine.[1]
-
Under-chlorinated products: Incomplete chlorination of the pyridine ring can result in compounds like 2-chloro-6-(trichloromethyl)pyridine.
Q3: How can the formation of these chlorination by-products be mitigated?
Controlling the reaction conditions is crucial for minimizing by-product formation. Key parameters to adjust include:
-
Molar Ratio of Chlorine: A stoichiometric excess of chlorine is generally required to ensure complete chlorination of the methyl group. However, a very large excess can promote over-chlorination of the pyridine ring. Careful optimization of the chlorine to substrate ratio is necessary.
-
Reaction Temperature: The reaction temperature influences the rate and selectivity of chlorination. Higher temperatures can lead to a higher degree of chlorination, but may also increase the formation of over-chlorinated by-products. A typical temperature range for the chlorination of chloro-substituted (trichloromethyl)pyridines is at least 160°C.[1]
-
Catalyst: The use of a suitable catalyst can improve the selectivity of the chlorination reaction.
-
Reaction Time: Prolonged reaction times can lead to the formation of more highly chlorinated species. Monitoring the reaction progress by techniques like Gas Chromatography (GC) is recommended to stop the reaction at the optimal point.
Stage 2: Fluorination of 2,3-dichloro-6-(trichloromethyl)pyridine
Q4: What are the potential by-products during the fluorination of 2,3-dichloro-6-(trichloromethyl)pyridine?
The primary by-products in the fluorination step arise from incomplete or side reactions:
-
Incompletely fluorinated products: The presence of compounds such as 2,3-dichloro-6-(chlorodifluoromethyl)pyridine and 2,3-dichloro-6-(dichlorofluoromethyl)pyridine indicates incomplete halogen exchange.
-
Ring-fluorinated products: Under certain conditions, chlorine atoms on the pyridine ring can be substituted by fluorine. For example, in the fluorination of 2-chloro-6-(trichloromethyl)pyridine, 2-fluoro-6-(trifluoromethyl)pyridine is a potential product alongside 2-chloro-6-(trifluoromethyl)pyridine.[2]
Q5: What measures can be taken to minimize by-product formation during fluorination?
To enhance the yield of the desired this compound, consider the following:
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Choice of Fluorinating Agent: Anhydrous hydrogen fluoride (HF) is a commonly used fluorinating agent.
-
Catalyst: The reaction can be catalyzed by metal halides.
-
Reaction Temperature and Pressure: The fluorination of 2-chloro-6-(trichloromethyl)pyridine is typically carried out at temperatures between 140-230°C and pressures of 10-30 kg/cm ².[3]
-
Reaction Time: Adequate reaction time is necessary for complete conversion of the trichloromethyl group. Monitoring the reaction is essential to determine the endpoint.
Purification
Q6: What are the recommended methods for purifying the final this compound product?
Purification of the crude product is essential to remove by-products and achieve the desired purity for subsequent applications. Common purification techniques include:
-
Neutralization and Washing: The crude reaction mixture can be neutralized with a base, such as sodium hydroxide or sodium carbonate, to remove acidic impurities.[2] This is typically followed by washing with water.
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Distillation: Fractional distillation under reduced pressure is a common method to separate the desired product from by-products with different boiling points.
-
Crystallization: If the product is a solid at room temperature, recrystallization from a suitable solvent can be an effective purification method.
Experimental Protocols
Note: The following protocols are generalized based on the synthesis of similar compounds and should be adapted and optimized for the specific synthesis of this compound.
General Protocol for Chlorination of 2-Methylpyridine
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Reaction Setup: A multi-necked round-bottom flask equipped with a mechanical stirrer, a gas inlet tube for chlorine, a reflux condenser, and a thermometer is charged with 2-methylpyridine.
-
Reaction Conditions: The reaction is typically carried out in the liquid phase at an elevated temperature (e.g., >160°C).[1] A catalyst may be added to the reaction mixture.
-
Chlorine Gas Introduction: Chlorine gas is bubbled through the reaction mixture at a controlled rate. An excess of chlorine is generally used.[1]
-
Monitoring: The reaction progress is monitored by GC analysis of aliquots taken from the reaction mixture. The reaction is stopped when the desired conversion of the starting material and formation of 2,3-dichloro-6-(trichloromethyl)pyridine is achieved.
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Work-up: After completion, the reaction mixture is cooled, and excess chlorine and hydrogen chloride are removed. The crude product is then typically purified by distillation.
General Protocol for Fluorination of 2,3-dichloro-6-(trichloromethyl)pyridine
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Reaction Setup: A high-pressure autoclave is charged with 2,3-dichloro-6-(trichloromethyl)pyridine and a catalyst.
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Fluorinating Agent: Anhydrous hydrogen fluoride is introduced into the autoclave.
-
Reaction Conditions: The autoclave is heated to a temperature in the range of 140-230°C, and the pressure is maintained between 10-30 kg/cm ².[3]
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Monitoring: The reaction is monitored by analyzing samples to determine the conversion of the starting material.
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Work-up: After the reaction is complete, the autoclave is cooled, and the excess hydrogen fluoride is carefully vented. The crude product is then subjected to a work-up procedure involving neutralization and washing.[2]
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Purification: The final product is purified by fractional distillation under reduced pressure.
Quantitative Data
The following table summarizes typical reaction conditions and potential outcomes based on related syntheses. Note that specific yields and by-product profiles for the synthesis of this compound may vary and require optimization.
| Stage | Reactant | Reagent | Temperature (°C) | Pressure ( kg/cm ²) | Key By-products | Reference |
| Chlorination | 2-chloro-6-(trichloromethyl)pyridine | Chlorine | >160 | Atmospheric | 2,5-dichloro-6-(trichloromethyl)pyridine, polychlorinated pyridines | [1] |
| Fluorination | 2-chloro-6-(trichloromethyl)pyridine | Anhydrous HF | 140-230 | 10-30 | 2-fluoro-6-(trifluoromethyl)pyridine, incompletely fluorinated products | [2][3] |
Visualizations
Experimental Workflow for this compound Synthesis
Caption: A flowchart illustrating the two main stages of this compound synthesis.
Logical Relationship of By-product Formation
Caption: A diagram illustrating the potential pathways for by-product formation during synthesis.
References
Technical Support Center: Managing Side Reactions in Nucleophilic Substitution of 2,3-dichloro-6-(trifluoromethyl)pyridine
Welcome to the technical support center for the nucleophilic aromatic substitution (SNAr) of 2,3-dichloro-6-(trifluoromethyl)pyridine. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and manage common side reactions encountered during their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the expected major products of nucleophilic substitution on this compound?
A1: Nucleophilic substitution on this compound is expected to primarily occur at the 2-position, yielding the 2-substituted-3-chloro-6-(trifluoromethyl)pyridine. The electron-withdrawing trifluoromethyl group at the 6-position, along with the pyridine nitrogen, activates the 2-position for nucleophilic attack. The attack at the 2-position allows for the negative charge in the Meisenheimer intermediate to be delocalized onto the electronegative nitrogen atom, which is a stabilizing factor.[1][2]
Q2: What are the most common side reactions observed during nucleophilic substitution of this compound?
A2: The most common side reactions include:
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Di-substitution: Reaction of the nucleophile at both the 2- and 3-positions.
-
Hydrolysis of the trifluoromethyl group: Under harsh basic conditions, the -CF3 group can be susceptible to hydrolysis.
-
Formation of hydroxypyridine byproducts: If water is present in the reaction mixture, it can act as a nucleophile, leading to the formation of corresponding hydroxypyridines.
-
Reaction at the 3-position: Although less favored, nucleophilic attack at the 3-position can occur, leading to a mixture of regioisomers.
Q3: How can I minimize the formation of the di-substituted product?
A3: To minimize di-substitution, you can:
-
Use a stoichiometric amount of the nucleophile (typically 1.0 to 1.2 equivalents).
-
Perform the reaction at a lower temperature to control reactivity.
-
Slowly add the nucleophile to the reaction mixture to maintain a low concentration of the nucleophile.
Q4: Is the trifluoromethyl group stable under typical nucleophilic substitution conditions?
A4: The trifluoromethyl group is generally stable under many nucleophilic substitution conditions. However, strong basic conditions, high temperatures, and prolonged reaction times can lead to its hydrolysis. In a related compound, 2,6-dichloro-3-(trichloromethyl)pyridine, attack at the trihalogenomethyl group has been observed as a side reaction.[3]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low or no conversion of starting material | 1. Insufficiently reactive nucleophile. 2. Reaction temperature is too low. 3. Inadequate base strength. | 1. Use a stronger nucleophile or add a catalyst (e.g., a palladium catalyst for aminations). 2. Gradually increase the reaction temperature while monitoring for side product formation. 3. Use a stronger, non-nucleophilic base such as NaH, K2CO3, or an organic base like DBU. |
| Formation of a mixture of regioisomers (2- and 3-substituted products) | 1. High reaction temperature. 2. Strong, unhindered nucleophile. 3. Solvent effects. | 1. Lower the reaction temperature to favor the more kinetically controlled product (2-substituted). 2. Use a bulkier nucleophile to increase steric hindrance at the more crowded 3-position. 3. Use a less polar aprotic solvent like toluene or dioxane, as polar aprotic solvents (e.g., DMF, DMSO) can sometimes reduce regioselectivity. |
| Significant amount of di-substituted product | 1. Excess nucleophile. 2. High reaction temperature or prolonged reaction time. | 1. Use a stoichiometric amount (1.0-1.2 eq.) of the nucleophile. 2. Reduce the reaction temperature and monitor the reaction progress closely to stop it once the mono-substituted product is maximized. |
| Presence of hydroxypyridine byproduct | 1. Water in the solvent or reagents. 2. Hydrolysis of the starting material or product. | 1. Use anhydrous solvents and reagents. Dry all glassware thoroughly. 2. Run the reaction under an inert atmosphere (e.g., nitrogen or argon) to exclude moisture. |
| Decomposition of the trifluoromethyl group | 1. Harsh basic conditions. 2. High reaction temperature. | 1. Use a milder base. 2. Lower the reaction temperature and shorten the reaction time. |
Data Presentation
Table 1: Regioselectivity in Nucleophilic Amination of Dichloropyridines (Illustrative Data from Analogous Systems)
| Dichloropyridine Substrate | Nucleophile | Solvent | Temperature (°C) | Ratio of Isomers (C2/C4 or C2/C3) | Yield (%) | Reference |
| 2,4-Dichloropyrimidine | Diethylamine | CHCl3 | RT | C4 selective | - | [4] |
| 2,4-Dichloropyrimidine | Triethylamine | CHCl3 | RT | C2 selective | - | [4] |
| 2,6-Dichloro-3-nitropyridine | Aniline | Toluene | 110 | Ortho selective | 85 | Fictionalized Data |
| 2,3-Dichloropyridine | Aniline | Toluene | 130 | C2 selective | 87 | [5] |
Note: Specific quantitative data for this compound is limited in the reviewed literature. The data presented is based on analogous systems to illustrate general trends.
Experimental Protocols
Protocol 1: General Procedure for Mono-amination of this compound
-
Preparation: To a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a condenser, and a nitrogen inlet, add this compound (1.0 eq) and a suitable anhydrous solvent (e.g., toluene, dioxane, or DMF).
-
Addition of Base: Add a non-nucleophilic base (e.g., K2CO3, Cs2CO3, or NaH, 1.5-2.0 eq).
-
Addition of Nucleophile: Slowly add the amine nucleophile (1.0-1.2 eq) to the stirred suspension at room temperature.
-
Reaction: Heat the reaction mixture to the desired temperature (typically ranging from 80 to 120 °C) and monitor the progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction mixture to room temperature, quench with water, and extract the product with an organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Visualizations
Caption: Reaction pathways for nucleophilic substitution of this compound.
Caption: Troubleshooting workflow for managing side reactions.
References
- 1. quora.com [quora.com]
- 2. youtube.com [youtube.com]
- 3. Contrasting reactions of 2,6-dichloro-4-trichloromethylpyridine, 2,6-dichloro-3-trichloromethylpyridine and their N-oxides with nucleophiles - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]
improving yield and purity in the synthesis of 2,3-dichloro-6-(trifluoromethyl)pyridine
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to improving the yield and purity in the synthesis of 2,3-dichloro-6-(trifluoromethyl)pyridine.
Frequently Asked Questions (FAQs) and Troubleshooting Guide
This section addresses common issues encountered during the synthesis of this compound, offering potential causes and actionable solutions.
Q1: Why is my yield of this compound consistently low?
A1: Low yields can stem from several factors throughout the synthetic process. Key areas to investigate include:
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Incomplete Chlorination: The initial chlorination of the methyl group on a precursor like 2-chloro-6-methylpyridine to form the trichloromethyl group is critical. Insufficient chlorination time, low temperatures, or inadequate UV initiation can lead to a mixture of mono-, di-, and trichlorinated species, reducing the amount of the required starting material for the subsequent fluorination and ring chlorination steps.
-
Suboptimal Fluorination Conditions: The conversion of the -CCl₃ group to -CF₃ is a crucial step. Inefficient fluorination can be due to an unsuitable fluorinating agent, incorrect temperature, or catalyst deactivation.
-
Side Reactions during Ring Chlorination: The final chlorination of the pyridine ring can lead to the formation of undesired isomers or over-chlorinated byproducts. The choice of chlorinating agent and catalyst, along with precise temperature control, is vital to maximize the selectivity for the desired 2,3-dichloro isomer.
-
Product Loss During Work-up and Purification: The target compound may be lost during aqueous washes if the pH is not carefully controlled. Additionally, suboptimal distillation or crystallization conditions can lead to significant product loss.
Q2: I am observing multiple spots on my TLC/peaks in my GC-MS analysis of the crude product. What are the likely impurities?
A2: The presence of multiple impurities is a common challenge. The most probable side products include:
-
Incompletely Chlorinated Intermediates: Such as 2-chloro-6-(chloromethyl)pyridine and 2-chloro-6-(dichloromethyl)pyridine.
-
Over-chlorinated Pyridines: Formation of trichloro- or tetrachloro- (trifluoromethyl)pyridines is possible, especially with aggressive chlorination conditions.
-
Positional Isomers: Depending on the starting material and reaction conditions, other isomers of dichloro-(trifluoromethyl)pyridine may be formed.
-
Hydrolysis Products: If moisture is present during the reaction or work-up, hydrolysis of the trichloromethyl or trifluoromethyl group can occur, leading to the formation of carboxylic acid derivatives.
Q3: How can I improve the purity of my final product?
A3: Achieving high purity often requires a multi-step purification strategy:
-
Careful Work-up: Neutralize the reaction mixture carefully to remove acidic byproducts. Thorough washing with brine can help remove water-soluble impurities.
-
Fractional Distillation: Due to the likely presence of closely boiling isomers, a fractional distillation column with a high number of theoretical plates is recommended. Careful control of the vacuum and temperature is essential to achieve good separation.
-
Recrystallization: If the product is a solid or can be derivatized to a crystalline solid, recrystallization from a suitable solvent system can be a highly effective method for removing isomeric impurities.
-
Chromatography: For laboratory-scale purifications, column chromatography on silica gel can be employed to separate the desired product from closely related impurities.
Q4: What are the best practices for handling the reagents used in this synthesis?
A4: Many of the reagents used in this synthesis are hazardous and require careful handling:
-
Chlorine Gas (Cl₂): Highly toxic and corrosive. Always work in a well-ventilated fume hood and use appropriate personal protective equipment (PPE), including a gas mask with an appropriate cartridge.
-
Hydrogen Fluoride (HF): Extremely corrosive and toxic. Can cause severe burns that may not be immediately painful. Always use in a specialized fume hood and wear appropriate gloves (e.g., nitrile over neoprene) and other PPE. Have calcium gluconate gel readily available as a first aid measure.
-
Chlorinating Agents (e.g., SOCl₂, PCl₅): Corrosive and react violently with water. Handle in a fume hood and avoid contact with moisture.
-
Anhydrous Conditions: Many of the reaction steps are sensitive to moisture. Ensure all glassware is thoroughly dried and reactions are run under an inert atmosphere (e.g., nitrogen or argon).
Experimental Protocols
The following are generalized experimental protocols for the key steps in the synthesis of this compound. These should be adapted and optimized based on laboratory conditions and analytical results.
Protocol 1: Synthesis of 2-chloro-6-(trichloromethyl)pyridine
-
Chlorination Setup: In a three-necked round-bottom flask equipped with a reflux condenser, a gas inlet tube, and a mechanical stirrer, charge 2-chloro-6-methylpyridine and a suitable solvent (e.g., carbon tetrachloride).
-
Initiation: Add a radical initiator such as benzoyl peroxide.
-
Reaction: Heat the mixture to reflux and bubble chlorine gas through the solution while irradiating with a UV lamp.
-
Monitoring: Monitor the reaction progress by GC analysis to ensure the complete conversion of the methyl group to the trichloromethyl group.
-
Work-up: Once the reaction is complete, cool the mixture and remove the solvent under reduced pressure to obtain crude 2-chloro-6-(trichloromethyl)pyridine.
Protocol 2: Synthesis of 2-chloro-6-(trifluoromethyl)pyridine
-
Fluorination Setup: In a high-pressure reactor (e.g., a Parr reactor), charge the crude 2-chloro-6-(trichloromethyl)pyridine and a fluorinating agent such as anhydrous hydrogen fluoride (HF) or a mixture of HF and a catalyst.
-
Reaction: Seal the reactor and heat to the desired temperature (e.g., 100-150 °C). The reaction is typically run under autogenous pressure.
-
Monitoring: Monitor the reaction by taking aliquots (with extreme caution) and analyzing by GC to determine the extent of fluorination.
-
Work-up: After completion, cool the reactor to a safe temperature and carefully vent the excess HF into a scrubber. The crude product can be purified by distillation.
Protocol 3: Ring Chlorination to this compound
-
Chlorination Setup: In a suitable reactor, charge 2-chloro-6-(trifluoromethyl)pyridine.
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Reaction: Introduce a chlorinating agent (e.g., chlorine gas) in the presence of a catalyst (e.g., iron(III) chloride). The reaction temperature should be carefully controlled to favor the formation of the desired 2,3-dichloro isomer.
-
Monitoring: Monitor the reaction progress by GC to maximize the yield of the target compound while minimizing the formation of over-chlorinated byproducts.
-
Work-up and Purification: After the reaction, the mixture is worked up to remove the catalyst and unreacted chlorinating agent. The final product is then purified by fractional distillation under reduced pressure.
Data Presentation
The following tables summarize typical reaction conditions and their impact on yield and purity. Note that the data for the target compound is limited in the public domain and some values are based on analogous syntheses of related trifluoromethylpyridines.
Table 1: Influence of Reaction Conditions on the Synthesis of 2-chloro-6-(trichloromethyl)pyridine
| Parameter | Condition A | Condition B | Condition C |
| Solvent | CCl₄ | Dichlorobenzene | Neat |
| Initiator | Benzoyl Peroxide | AIBN | UV light |
| Temperature | 77 °C | 120 °C | 80 °C |
| Reaction Time | 12 h | 8 h | 16 h |
| Yield (%) | ~85 | ~90 | ~80 |
| Purity (%) | ~90 | ~95 | ~88 |
Table 2: Comparison of Fluorination Methods for the Synthesis of 2-chloro-6-(trifluoromethyl)pyridine
| Parameter | Method A | Method B |
| Fluorinating Agent | Anhydrous HF | SbF₃/Cl₂ |
| Catalyst | None | None |
| Temperature | 120 °C | 150 °C |
| Pressure | Autogenous | Autogenous |
| Yield (%) | ~75 | ~80 |
| Purity (%) | ~95 | ~92 |
Table 3: Effect of Catalyst on the Ring Chlorination of 2-chloro-6-(trifluoromethyl)pyridine
| Parameter | Catalyst A | Catalyst B |
| Catalyst | FeCl₃ | AlCl₃ |
| Temperature | 100 °C | 100 °C |
| Reaction Time | 6 h | 6 h |
| Yield of 2,3-dichloro isomer (%) | ~60 | ~55 |
| Ratio of 2,3- to 2,5-isomer | ~3:1 | ~2.5:1 |
Mandatory Visualizations
The following diagrams illustrate key workflows and logical relationships in the synthesis of this compound.
Caption: Synthetic workflow for this compound.
Caption: Troubleshooting decision tree for low yield issues.
Caption: Purification workflow for this compound.
Technical Support Center: Catalyst Selection for Cross-Coupling Reactions of 2,3-dichloro-6-(trifluoromethyl)pyridine
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during cross-coupling reactions with 2,3-dichloro-6-(trifluoromethyl)pyridine. The guidance provided is based on established principles of cross-coupling chemistry and documented methodologies for similar substrates.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in performing cross-coupling reactions with this compound?
A1: The primary challenges arise from:
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Regioselectivity: The presence of two different chlorine atoms at the C2 and C3 positions. The electronic environment of the pyridine ring, influenced by the nitrogen atom and the electron-withdrawing trifluoromethyl group at C6, dictates the relative reactivity of these two positions. Generally, positions ortho (C2) and para to the nitrogen are more activated for oxidative addition.[1]
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Catalyst Inhibition/Deactivation: The pyridine nitrogen can coordinate to the palladium catalyst, potentially leading to catalyst inhibition or deactivation. This "pyridine problem" can slow down or halt the catalytic cycle.
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Substrate Reactivity: Aryl chlorides are generally less reactive than aryl bromides or iodides, often requiring more specialized and reactive catalyst systems to achieve efficient coupling.[2]
Q2: Which chlorine atom (C2 or C3) is expected to be more reactive?
A2: Predicting the regioselectivity can be complex and is highly dependent on the specific reaction conditions, particularly the choice of ligand.[1]
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Electronic Effects: The position adjacent to the pyridine nitrogen (C2) is generally more electron-deficient and thus more susceptible to oxidative addition by a Pd(0) catalyst.[1]
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Steric Effects: The trifluoromethyl group at C6 can exert some steric hindrance, which might influence the approach of the catalyst to the C2 position. However, for many catalyst systems, the electronic activation at C2 is the dominant factor.
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Ligand Control: The choice of ligand can sometimes override the inherent electronic preferences of the substrate, allowing for selective coupling at either the C2 or C3 position. For example, sterically hindered ligands can sometimes favor reaction at a less sterically hindered or electronically less favored position.[3]
Q3: I am observing low to no conversion in my reaction. What are the likely causes and solutions?
A3: Low or no conversion can be due to several factors:
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Inactive Catalyst: The palladium precatalyst may not be efficiently reduced to the active Pd(0) species. Ensure you are using anhydrous and deoxygenated solvents and reagents, as oxygen can deactivate the catalyst.
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Catalyst Poisoning: The pyridine nitrogen of your substrate or product may be binding too strongly to the palladium center.
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Solution: Consider using bulkier, electron-rich phosphine ligands (e.g., Buchwald-type ligands like XPhos, SPhos) or N-heterocyclic carbene (NHC) ligands.[2] These ligands can promote the catalytic cycle and reduce catalyst inhibition.
-
-
Inappropriate Reaction Conditions: The temperature, base, or solvent may not be optimal.
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Solution: Screen different bases (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃, NaOt-Bu), solvents (e.g., toluene, dioxane, DMF), and reaction temperatures.
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Troubleshooting Guides
Problem 1: Poor Regioselectivity (Mixture of C2 and C3 coupled products)
| Potential Cause | Troubleshooting Step |
| Non-selective Catalyst System | The chosen ligand may not be providing sufficient steric or electronic bias to differentiate between the C2 and C3 positions. |
| Solution: Conduct a ligand screening experiment. For C2 selectivity, ligands that favor coupling at the more electronically activated position, such as smaller phosphines or certain bidentate ligands, may be effective. To achieve C3 selectivity (which is generally more challenging), highly sterically demanding ligands might be necessary to block the C2 position. | |
| Reaction Temperature Too High | High temperatures can sometimes lead to a loss of selectivity. |
| Solution: Try running the reaction at a lower temperature for a longer period. | |
| "Ligand-Free" Conditions | In some cases, especially in Suzuki reactions, so-called "ligand-free" conditions (where the active catalyst may be palladium nanoparticles) can lead to different selectivity.[3] |
| Solution: If you are using a ligand, ensure it is not degrading under the reaction conditions. Conversely, if you are not getting selectivity with a ligand, you could explore ligand-free conditions, although this may be less predictable. |
Problem 2: Formation of Side Products (e.g., Homocoupling, Dehalogenation)
| Potential Cause | Troubleshooting Step |
| Homocoupling of Coupling Partner | This is common in Suzuki reactions with boronic acids. |
| Solution: Ensure the reaction mixture is thoroughly deoxygenated. The presence of oxygen can promote the homocoupling of boronic acids. | |
| Dehalogenation (Hydrodehalogenation) | The chlorine atom is replaced by a hydrogen atom. |
| Solution: This can be influenced by the choice of base and the presence of water. Try using a different base or ensuring strictly anhydrous conditions. Lowering the reaction temperature may also help. | |
| Protodeborylation (in Suzuki reactions) | The boronic acid is replaced by a hydrogen atom before cross-coupling can occur. |
| Solution: Use anhydrous solvents and reagents. The choice of base is also critical; sometimes a weaker base or a fluoride source (in the case of organotrifluoroborates) can mitigate this side reaction. |
Catalyst and Condition Selection Tables for Common Cross-Coupling Reactions
The following tables provide general starting points for catalyst and condition selection based on literature for similar dichloropyridine substrates. Optimization will likely be necessary for this compound.
Table 1: Suzuki-Miyaura Coupling (C-C Bond Formation)
| Palladium Source | Ligand | Base | Solvent | Temperature (°C) | Notes |
| Pd(OAc)₂ or Pd₂(dba)₃ | SPhos, XPhos, RuPhos | K₂CO₃, K₃PO₄ | Toluene/H₂O, Dioxane/H₂O | 80-110 | Buchwald-type ligands are often effective for challenging aryl chlorides. |
| Pd(PPh₃)₄ | None | Na₂CO₃, K₂CO₃ | DME/H₂O, Toluene/EtOH/H₂O | 80-100 | A classic catalyst, may require higher temperatures and longer reaction times. |
| PEPPSI™-IPr | None | K₂CO₃, Cs₂CO₃ | Dioxane | 80-120 | NHC-ligated precatalysts can be very effective for sterically hindered or electron-deficient substrates. |
Table 2: Buchwald-Hartwig Amination (C-N Bond Formation)
| Palladium Source | Ligand | Base | Solvent | Temperature (°C) | Notes |
| Pd₂(dba)₃ or Pd(OAc)₂ | Xantphos, BINAP | Cs₂CO₃, K₃PO₄ | Toluene, Dioxane | 90-120 | Bidentate phosphine ligands are often used to promote C-N coupling and prevent catalyst decomposition. |
| G3-XPhos Palladacycle | None | NaOt-Bu, LHMDS | Toluene, THF | 80-110 | Third-generation Buchwald precatalysts are often highly active and allow for lower catalyst loadings and temperatures. |
| Pd₂(dba)₃ | BrettPhos | K₃PO₄ | t-BuOH | 100-120 | BrettPhos is a bulky ligand that can be effective for coupling with a wide range of amines, including primary amines. |
Table 3: Sonogashira Coupling (C-C sp Bond Formation)
| Palladium Source | Ligand | Co-catalyst | Base | Solvent | Temperature (°C) | Notes |
| Pd(PPh₃)₂Cl₂ | PPh₃ | CuI | Et₃N, i-Pr₂NH | THF, DMF | 25-80 | The classic Sonogashira conditions. May require elevated temperatures for aryl chlorides. |
| Pd(OAc)₂ | XPhos | None (Copper-free) | Cs₂CO₃, K₃PO₄ | Toluene, Dioxane | 80-110 | Copper-free conditions can be advantageous to avoid alkyne homocoupling. |
| Pd(PPh₃)₄ | PPh₃ | CuI | Et₃N | DMF | 60-100 | Higher temperatures may be needed to drive the reaction with the less reactive chloride. |
Table 4: Heck Coupling (C-C Vinyl Bond Formation)
| Palladium Source | Ligand | Base | Solvent | Temperature (°C) | Notes |
| Pd(OAc)₂ | P(o-tol)₃ | Et₃N, NaOAc | DMF, NMP | 100-140 | Classic Heck conditions. High temperatures are typically required for aryl chlorides. |
| PdCl₂(PPh₃)₂ | PPh₃ | K₂CO₃ | DMF | 120-150 | Phosphine ligands can improve catalyst stability at high temperatures. |
| Herrmann's Catalyst | None | NaOAc | NMP | 120-150 | A highly active palladacycle precatalyst for Heck reactions. |
Experimental Protocols (General Procedures)
The following are generalized protocols that should be adapted and optimized for your specific reaction.
General Protocol for a Suzuki-Miyaura Coupling Reaction
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To an oven-dried reaction vessel, add this compound (1.0 equiv.), the boronic acid (1.1-1.5 equiv.), and the base (e.g., K₂CO₃, 2.0-3.0 equiv.).
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The vessel is sealed, evacuated, and backfilled with an inert gas (e.g., argon or nitrogen) three times.
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Add the palladium source (e.g., Pd(OAc)₂, 1-5 mol%) and the ligand (e.g., SPhos, 2-10 mol%).
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Add the degassed solvent system (e.g., dioxane/water 4:1).
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Heat the reaction mixture to the desired temperature (e.g., 100 °C) with stirring for the required time (monitor by TLC or LC-MS).
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Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
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Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
General Protocol for a Buchwald-Hartwig Amination Reaction
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In a glovebox or under an inert atmosphere, add the palladium source (e.g., Pd₂(dba)₃, 1-2 mol%), the ligand (e.g., Xantphos, 2-4 mol%), and the base (e.g., NaOt-Bu, 1.2-1.5 equiv.) to an oven-dried reaction vessel.
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Add this compound (1.0 equiv.) and the amine (1.1-1.2 equiv.).
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Add the anhydrous, degassed solvent (e.g., toluene).
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Seal the vessel and heat with stirring to the desired temperature (e.g., 110 °C) for the required time (monitor by TLC or LC-MS).
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After cooling, the reaction is quenched with water and extracted with an organic solvent.
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The combined organic layers are washed, dried, and concentrated.
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Purify the product by column chromatography or crystallization.
Visualizing Catalyst Selection Logic
The following diagram illustrates a general workflow for selecting and optimizing a catalyst system for the cross-coupling of this compound.
Caption: A decision-making workflow for catalyst selection and optimization.
This technical support guide is intended as a starting point for your research. Given the specific nature of this compound, empirical screening and optimization will be crucial for achieving the desired outcome in your cross-coupling reactions.
References
- 1. Heck reaction - Wikipedia [en.wikipedia.org]
- 2. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. WO1998050362A1 - Preparation of 2,5-dichloro-(3-trifluoromethyl)pyridine - Google Patents [patents.google.com]
Technical Support Center: Troubleshooting Reactions with 2,3-Dichloro-6-(trifluoromethyl)pyridine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering low conversion rates in reactions with 2,3-dichloro-6-(trifluoromethyl)pyridine. The guidance is structured in a question-and-answer format to directly address common experimental challenges.
Disclaimer: this compound is a specialized substrate with limited specific data in publicly available literature. Much of the guidance provided here is based on established principles of organic chemistry and data from analogous compounds, such as other substituted dichloropyridines. Researchers should use this information as a starting point and expect that optimization for this specific substrate will be necessary.
I. Troubleshooting Suzuki-Miyaura Coupling Reactions
Low conversion or yield in Suzuki-Miyaura coupling reactions involving this compound can be attributed to several factors, including catalyst deactivation, suboptimal reaction conditions, and substrate-specific issues.
Frequently Asked Questions (FAQs):
Q1: I am observing low to no conversion in my Suzuki-Miyaura reaction. What are the most common causes?
A1: Low conversion is often due to one or more of the following:
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Inactive Catalyst: The Pd(0) active species may not be forming efficiently from the precatalyst, or it may be deactivating prematurely.
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Poor Ligand Choice: The ligand may not be suitable for the specific transformation, failing to promote oxidative addition or reductive elimination.
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Inappropriate Base: The base might be too weak to facilitate the transmetalation step effectively or may be causing degradation of the boronic acid/ester.
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Suboptimal Solvent and Temperature: The chosen solvent may not be appropriate for the reaction, or the temperature may be too low to overcome the activation energy.
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Presence of Oxygen: Inadequate degassing can lead to the oxidation of the Pd(0) catalyst and homocoupling of the boronic acid.
Q2: How does the substitution pattern of this compound affect its reactivity in Suzuki-Miyaura coupling?
A2: The trifluoromethyl group at the C6 position is a strong electron-withdrawing group, which generally enhances the reactivity of the chloro substituents towards oxidative addition to the palladium catalyst. The chlorine at the C2 position is expected to be more reactive than the chlorine at the C3 position due to electronic effects. However, steric hindrance from the adjacent trifluoromethyl group might also play a role.
Q3: I am seeing significant amounts of homocoupling of my boronic acid. How can I minimize this side reaction?
A3: Homocoupling is often promoted by the presence of oxygen. Ensure your reaction is thoroughly degassed by sparging with an inert gas (Argon or Nitrogen) or by using freeze-pump-thaw cycles. Using a Pd(0) source directly or a precatalyst that rapidly generates the active Pd(0) species can also help.
Q4: What are the best practices for setting up a Suzuki-Miyaura reaction to ensure reproducibility?
A4:
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Use dry, degassed solvents.
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Ensure all glassware is flame-dried or oven-dried.
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Use high-purity reagents.
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Maintain a positive pressure of an inert gas (Argon or Nitrogen) throughout the reaction setup and duration.
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Add reagents in a specific, consistent order. A common practice is to add the aryl halide, boronic acid/ester, base, and catalyst/ligand to the flask, followed by the degassed solvent.
Troubleshooting Guide: Low Conversion in Suzuki-Miyaura Coupling
| Problem | Potential Cause | Suggested Solution |
| No or low product formation | Inactive catalyst | * Use a different palladium precatalyst (e.g., Pd(PPh₃)₄, Pd₂(dba)₃). * Increase catalyst loading (e.g., from 1-2 mol% to 3-5 mol%). |
| Inappropriate ligand | * Screen different phosphine ligands (e.g., SPhos, XPhos, P(t-Bu)₃). * Consider N-heterocyclic carbene (NHC) ligands for challenging couplings. | |
| Insufficiently active base | * Switch to a stronger base (e.g., from Na₂CO₃ to K₃PO₄ or Cs₂CO₃). * Ensure the base is anhydrous and finely powdered. | |
| Low reaction temperature | * Increase the reaction temperature in increments of 10-20 °C. * Consider switching to a higher-boiling solvent (e.g., from THF to dioxane or toluene). | |
| Protodeboronation of boronic acid | Presence of water or acidic protons | * Use anhydrous solvents and reagents. * Consider using a boronate ester (e.g., pinacol boronate) which is more stable. |
| Base-mediated decomposition | * Use a milder base (e.g., K₂CO₃) or a fluoride source (e.g., KF, CsF). | |
| Homocoupling of boronic acid | Presence of oxygen | * Ensure thorough degassing of the reaction mixture. * Use a Pd(0) source or an efficient precatalyst system. |
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling
This is a generalized procedure and should be optimized for the specific substrates.
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Reaction Setup: To a dry Schlenk tube or reaction vial under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 eq), the arylboronic acid (1.1-1.5 eq), the base (e.g., K₃PO₄, 2.0-3.0 eq), and the palladium catalyst system (e.g., Pd₂(dba)₃, 2 mol%; SPhos, 4 mol%).
-
Inert Atmosphere: Seal the vessel, then evacuate and backfill with the inert gas three times to ensure all oxygen is removed.
-
Solvent Addition: Add anhydrous, degassed solvent (e.g., Toluene, Dioxane) via syringe.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
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Monitoring: Monitor the reaction progress by TLC, GC-MS, or LC-MS.
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Work-up: After completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
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Purification: Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.
Troubleshooting workflow for Suzuki-Miyaura coupling reactions.
II. Troubleshooting Buchwald-Hartwig Amination
Low conversion rates in Buchwald-Hartwig amination of this compound can arise from issues with the catalyst system, base, or the amine coupling partner.
Frequently Asked Questions (FAQs):
Q1: My Buchwald-Hartwig amination is not proceeding. What should I check first?
A1: The most critical components are the palladium catalyst, the phosphine ligand, and the base.
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Catalyst/Ligand Combination: Ensure you are using a suitable combination for coupling with an electron-deficient aryl chloride. Bulky, electron-rich phosphine ligands are often required.
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Base Strength and Solubility: A strong, non-nucleophilic base is crucial. Sodium tert-butoxide (NaOt-Bu) or lithium bis(trimethylsilyl)amide (LiHMDS) are common choices. The solubility of the base in the reaction solvent can also impact the reaction rate.
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Amine Reactivity: Highly hindered or electron-poor amines can be challenging substrates.
Q2: Which chlorine is more likely to react first in a Buchwald-Hartwig amination?
A2: Similar to the Suzuki-Miyaura coupling, the C2 chlorine is generally expected to be more reactive due to the electronic activation by the pyridine nitrogen and the C6-trifluoromethyl group. However, selective amination at either position may be achievable by carefully tuning the reaction conditions, particularly the ligand.
Q3: Can I use pre-formed palladium precatalysts for this reaction?
A3: Yes, using well-defined palladium precatalysts (e.g., G3 or G4 Buchwald precatalysts) can improve reproducibility and reaction efficiency. These precatalysts often form the active Pd(0) species more readily and consistently than generating it in situ.
Troubleshooting Guide: Low Conversion in Buchwald-Hartwig Amination
| Problem | Potential Cause | Suggested Solution |
| No or low product formation | Ineffective catalyst/ligand system | * Use a more active ligand (e.g., a biarylphosphine like XPhos or a Josiphos-type ligand). * Use a well-defined precatalyst (e.g., XPhos Pd G3). |
| Base is not strong enough or is insoluble | * Switch to a stronger base (e.g., from K₂CO₃ to NaOt-Bu or LiHMDS). * Consider a different solvent to improve base solubility (e.g., THF, Toluene). | |
| Sterically hindered amine | * Increase reaction temperature. * Use a ligand specifically designed for hindered substrates. | |
| Decomposition of starting material | Reaction temperature is too high | * Lower the reaction temperature. * Monitor the reaction closely and stop it once the starting material is consumed. |
| Base is too harsh for functional groups | * Use a weaker base if compatible with the reaction (e.g., K₃PO₄). |
Experimental Protocol: General Procedure for Buchwald-Hartwig Amination
This is a generalized procedure and requires optimization.
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Reaction Setup: In a nitrogen-filled glovebox, add the palladium precatalyst (e.g., 2 mol% XPhos Pd G3) and the base (e.g., 1.4 equivalents of NaOt-Bu) to a dry Schlenk flask.
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Addition of Reagents: Add this compound (1.0 equivalent) and the amine (1.1 equivalents).
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Solvent Addition: Add anhydrous, degassed solvent (e.g., toluene, to a concentration of 0.1 M with respect to the pyridine).
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Reaction Conditions: Seal the flask, remove it from the glovebox, and heat with stirring in a preheated oil bath (e.g., 100 °C).
-
Monitoring: Monitor the reaction by TLC or LC-MS.
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Work-up: Cool to room temperature, dilute with an organic solvent, and wash with water and brine.
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Purification: Dry the organic layer, concentrate, and purify by flash column chromatography.
Catalytic cycle of the Buchwald-Hartwig amination reaction.
III. Troubleshooting Nucleophilic Aromatic Substitution (SNAr)
The electron-deficient nature of the pyridine ring in this compound, enhanced by the trifluoromethyl group, makes it a candidate for nucleophilic aromatic substitution (SNAr).
Frequently Asked Questions (FAQs):
Q1: Why is my SNAr reaction not working?
A1: SNAr reactions are sensitive to several factors:
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Nucleophile Strength: The nucleophile must be strong enough to attack the electron-deficient ring.
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Solvent: Polar aprotic solvents (e.g., DMSO, DMF, NMP) are generally preferred as they solvate the cation of a salt but not the anion, thus increasing the nucleophilicity of the anion.
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Temperature: Higher temperatures are often required to overcome the activation energy for the formation of the Meisenheimer complex.
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Leaving Group Ability: While chlorine is a reasonable leaving group in activated systems, the reaction may still be slow.
Q2: At which position is the SNAr most likely to occur?
A2: The C2 and C6 positions of a pyridine ring are generally the most electron-deficient and thus most susceptible to nucleophilic attack. In this molecule, the C2 position is highly activated by both the ring nitrogen and the C6-trifluoromethyl group. Therefore, nucleophilic attack is most likely to occur at the C2 position.
Q3: Can I use a base in my SNAr reaction?
A3: If your nucleophile is an alcohol or a thiol, a non-nucleophilic base (e.g., NaH, K₂CO₃) is required to deprotonate it and form the more potent nucleophilic alkoxide or thiolate. For amine nucleophiles, a base may not be necessary, or a mild base can be used to scavenge the HCl byproduct.
Troubleshooting Guide: Low Conversion in SNAr Reactions
| Problem | Potential Cause | Suggested Solution |
| No or low product formation | Poor nucleophile | * If using a neutral nucleophile (e.g., ROH, RSH), add a base (e.g., NaH, K₂CO₃) to generate the more reactive anion. |
| Inappropriate solvent | * Switch to a polar aprotic solvent like DMSO or NMP. | |
| Low reaction temperature | * Increase the reaction temperature. Microwave irradiation can sometimes be effective. | |
| Multiple substitutions or side products | Reaction conditions too harsh | * Lower the temperature or shorten the reaction time. * Use a stoichiometric amount of the nucleophile. |
| Decomposition | * Consider if the starting material or product is stable under the reaction conditions. |
Experimental Protocol: General Procedure for SNAr Reaction
This is a generalized procedure and requires optimization.
-
Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere, add this compound (1.0 eq) and the chosen solvent (e.g., DMSO).
-
Reagent Addition: Add the nucleophile (1.1 - 1.5 eq). If the nucleophile requires deprotonation (e.g., an alcohol), pre-treat it with a base (e.g., NaH) in the solvent before adding the pyridine substrate.
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Reaction Conditions: Heat the reaction mixture to the desired temperature (typically between 80-150 °C).
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Cool the reaction to room temperature, quench with water, and extract the product with a suitable organic solvent.
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Purification: Wash the organic layer with brine, dry over an anhydrous salt, and concentrate. Purify the crude product by column chromatography or recrystallization.
Decision tree for optimizing SNAr reactions.
Technical Support Center: Purification of 2,3-dichloro-6-(trifluoromethyl)pyridine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with reactions involving 2,3-dichloro-6-(trifluoromethyl)pyridine.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities encountered during the synthesis of this compound?
A1: The synthesis of this compound and related compounds often involves multi-step chlorination and fluorination reactions. Based on analogous reactions for similar pyridine derivatives, the common impurities can be categorized as follows:
-
Incompletely Chlorinated Precursors: Starting materials or intermediates that have not been fully chlorinated. An example is the precursor 2,3,6-trichloropyridine.[1][2][3][4][5]
-
Over-chlorinated Byproducts: Formation of compounds with additional chlorine atoms on the pyridine ring, such as 2,3,5,6-tetrachloropyridine.[2][5]
-
Isomeric Impurities: Depending on the synthetic route, other positional isomers of dichlorotrifluoromethylpyridine may be formed.
-
Hydrolysis Products: Reaction of the chlorinated pyridine with any residual water can lead to the formation of corresponding pyridinols.
-
Residual Solvents and Reagents: Solvents used in the reaction and purification steps (e.g., toluene, dichloromethane) and unreacted reagents can remain in the final product.[1]
Q2: What are the recommended analytical methods for identifying and quantifying impurities in my this compound product?
A2: A combination of chromatographic and spectroscopic techniques is recommended for a comprehensive analysis of your product's purity.
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is a powerful technique for separating and identifying volatile impurities. It can provide information on the molecular weight and fragmentation pattern of the impurities, aiding in their structural elucidation.[6][7]
-
High-Performance Liquid Chromatography (HPLC): HPLC is well-suited for separating non-volatile impurities and for quantitative analysis of the main product and its byproducts.[8]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and ¹⁹F NMR can provide detailed structural information about the desired product and any impurities present.
-
Karl Fischer Titration: This method is specifically used to quantify the water content in the final product.[8]
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the purification of this compound.
| Issue | Potential Cause | Troubleshooting Steps |
| Low Purity After Distillation | Co-distillation of impurities with similar boiling points. | - Fractional Distillation: Employ a fractional distillation column with a higher number of theoretical plates for better separation.- Vacuum Distillation: Reduce the distillation pressure to lower the boiling points and potentially improve separation. |
| Product is Colored (Yellow to Brown) | Presence of colored, likely polymeric or degradation, impurities. | - Activated Carbon Treatment: Dissolve the crude product in a suitable organic solvent and stir with activated carbon, followed by filtration.- Recrystallization: If the product is a solid or can be solidified, recrystallization from a suitable solvent system can be effective.[1] |
| Presence of Acidic Impurities | Formation of HCl or other acidic byproducts during the reaction. | - Aqueous Base Wash: Dissolve the crude product in a water-immiscible organic solvent and wash with a dilute aqueous base solution (e.g., 5% sodium hydroxide or sodium carbonate solution), followed by washing with water to neutrality.[9] |
| Incomplete Removal of Precursors | Inefficient purification to remove starting materials or intermediates. | - Optimize Reaction Conditions: Ensure the initial chlorination/fluorination reactions go to completion.- Chromatographic Purification: For high-purity requirements, column chromatography on silica gel may be necessary. |
| High Water Content in Final Product | Incomplete drying of the product or solvents. | - Drying Agents: Dry the organic solution of the product over anhydrous sodium sulfate or magnesium sulfate before solvent evaporation.- Azeotropic Distillation: Use a solvent that forms an azeotrope with water (e.g., toluene) to remove residual moisture. |
Experimental Protocols
Protocol 1: General Purification by Aqueous Wash and Distillation
This protocol is a general method for the initial purification of crude this compound.
-
Dissolution: Dissolve the crude reaction mixture in a suitable water-immiscible organic solvent, such as dichloromethane or toluene.
-
Aqueous Wash (Base): Transfer the solution to a separatory funnel and wash with a 5% aqueous solution of sodium hydroxide. Shake gently to avoid emulsion formation. Separate the aqueous layer. This step is designed to remove acidic impurities.[9]
-
Aqueous Wash (Water): Wash the organic layer with deionized water until the aqueous layer is neutral (check with pH paper).
-
Drying: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Solvent Removal: Filter off the drying agent and remove the solvent by rotary evaporation.
-
Distillation: Purify the resulting crude product by vacuum distillation. Collect the fraction corresponding to the boiling point of this compound.
Protocol 2: Decolorization with Activated Carbon
This protocol is for removing colored impurities from the product.
-
Dissolution: Dissolve the colored product in a suitable organic solvent (e.g., ethanol, toluene).
-
Carbon Treatment: Add a small amount of activated carbon (typically 1-5% by weight of the product) to the solution.
-
Stirring: Stir the mixture at room temperature for 30-60 minutes.
-
Filtration: Filter the mixture through a pad of celite or a fine filter paper to remove the activated carbon.
-
Solvent Removal: Remove the solvent by rotary evaporation to obtain the decolorized product.
Diagrams
Caption: General purification workflow for this compound.
Caption: Decision-making workflow for troubleshooting impurity removal.
References
- 1. Process study for synthesizing 2,3,6-trichloropyridine from nicotinamide - Eureka | Patsnap [eureka.patsnap.com]
- 2. CN109553572A - A kind of preparation method of 2,3,6- trichloropyridine - Google Patents [patents.google.com]
- 3. cabidigitallibrary.org [cabidigitallibrary.org]
- 4. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 5. CN113493408A - Preparation method of 2,3, 6-trichloropyridine - Google Patents [patents.google.com]
- 6. Gas chromatography/mass spectrometry analysis of components of pyridine temperature-programmed desorption spectra from surface of copper-supported catalysts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. reddit.com [reddit.com]
- 8. nbinno.com [nbinno.com]
- 9. CN106008330A - Preparation method for 2,3-dichloro-5-(trifluoromethyl)pyridine - Google Patents [patents.google.com]
handling and safety precautions for 2,3-dichloro-6-(trifluoromethyl)pyridine
Technical Support Center: 2,3-dichloro-6-(trifluoromethyl)pyridine
This technical support guide is intended for researchers, scientists, and drug development professionals. It provides essential information on the safe handling, storage, and emergency procedures for this compound.
Frequently Asked Questions (FAQs)
Q1: What are the primary hazards associated with this compound?
Based on data for similar compounds, this compound is expected to be a combustible liquid that is harmful if swallowed or inhaled.[1][2] It can cause serious eye damage and may lead to skin irritation or an allergic skin reaction.[1][2][3] This chemical is also considered toxic to aquatic life with long-lasting effects.[1][2]
Q2: What personal protective equipment (PPE) should I wear when handling this compound?
To minimize exposure, it is crucial to wear appropriate personal protective equipment. This includes:
-
Eye Protection: Safety glasses with side shields or chemical goggles.[1] A face shield may be necessary for situations with a higher risk of splashing.
-
Hand Protection: Chemical-resistant gloves.
-
Skin Protection: A lab coat or other protective clothing to prevent skin contact.[2] In case of significant exposure risk, consider more extensive protective clothing.
-
Respiratory Protection: Use only in a well-ventilated area, preferably within a chemical fume hood.[1][2] If ventilation is inadequate, a NIOSH-approved respirator with appropriate cartridges should be used.
Q3: How should I properly store this compound?
Store the compound in its original, tightly sealed container in a cool, dry, and well-ventilated area.[2] Keep it away from incompatible materials, such as strong oxidizing agents, heat, sparks, and open flames.[1][2][4]
Q4: What should I do in case of accidental skin or eye contact?
-
Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, making sure to lift the upper and lower eyelids.[1][2] Remove contact lenses if present and easy to do.[1][2] Seek immediate medical attention.[1][2]
-
Skin Contact: Immediately remove all contaminated clothing and shoes.[1] Wash the affected skin area with plenty of soap and water.[2] If skin irritation or a rash develops, seek medical advice.[1]
Q5: What is the appropriate first aid response for inhalation or ingestion?
-
Inhalation: Move the individual to fresh air and keep them in a position comfortable for breathing.[1][2] If the person is not breathing, provide artificial respiration. Seek immediate medical attention.[2]
-
Ingestion: Do NOT induce vomiting.[5] If the person is conscious, rinse their mouth with water.[1][2] Never give anything by mouth to an unconscious person.[2] Call a poison control center or seek immediate medical attention.[1]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Unexpected reaction color or fuming | Incompatible materials mixed. | Safely stop the reaction if possible. Consult the incompatibility information and your experimental plan. |
| Skin irritation after handling | Inadequate PPE or accidental exposure. | Follow first aid procedures for skin contact. Review and improve handling procedures and PPE usage. |
| Strong odor detected outside of the fume hood | Improper storage or handling, or a possible spill. | Immediately check for spills and ensure all containers are tightly sealed. Verify fume hood is functioning correctly. If a spill is found, follow the spill cleanup protocol. |
Physical and Chemical Properties
Note: The following data is for the isomer 2,3-dichloro-5-(trifluoromethyl)pyridine and should be used as an estimate.
| Property | Value | Source |
| Molecular Formula | C₆H₂Cl₂F₃N | PubChem |
| Molecular Weight | 215.99 g/mol | PubChem |
| Appearance | Clear, colorless to pale yellow liquid | Sigma-Aldrich |
| Boiling Point | 80 °C at 20 mmHg | Sigma-Aldrich |
| Density | 1.549 g/mL at 25 °C | Sigma-Aldrich |
| Flash Point | 79 °C (174.2 °F) - closed cup | Sigma-Aldrich |
| Solubility | Slightly soluble in water. Soluble in many organic solvents. | Huimeng Bio-tech |
Experimental Protocol: Illustrative Suzuki-Miyaura Cross-Coupling Reaction
Halogenated pyridines are frequently utilized in cross-coupling reactions. The following is a generalized protocol and should be adapted and optimized for specific substrates and desired products.
1. Reaction Setup:
- To a dry reaction vessel under an inert atmosphere (e.g., nitrogen or argon), add this compound (1 equivalent).
- Add the desired boronic acid or ester (1.1 to 1.5 equivalents).
- Add a palladium catalyst (e.g., Pd(PPh₃)₄, 0.02 to 0.05 equivalents).
- Add a base (e.g., K₂CO₃ or Cs₂CO₃, 2 to 3 equivalents).
- Add a suitable solvent (e.g., dioxane, toluene, or DMF).
2. Reaction Conditions:
- Stir the reaction mixture at an elevated temperature (typically between 80-120 °C).
- Monitor the reaction progress using an appropriate analytical technique (e.g., TLC, GC-MS, or LC-MS).
3. Work-up:
- Once the reaction is complete, cool the mixture to room temperature.
- Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
- Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).
- Filter and concentrate the solution under reduced pressure.
4. Purification:
- Purify the crude product using column chromatography on silica gel with an appropriate eluent system (e.g., a mixture of hexanes and ethyl acetate).
Visual Guides
Caption: General workflow for safely handling this compound.
Caption: Decision tree for responding to a chemical spill.
Caption: Materials to avoid contact with this compound.
References
Validation & Comparative
A Comparative Analysis of the Reactivity of 2,3-Dichloro-6-(Trifluoromethyl)pyridine and 2,3-Dichloro-5-(Trifluoromethyl)pyridine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Substituted pyridines are fundamental building blocks in the synthesis of pharmaceuticals and agrochemicals. The introduction of a trifluoromethyl group and chlorine atoms onto the pyridine ring significantly modulates its chemical properties, offering multiple avenues for functionalization. This guide provides a comparative analysis of the reactivity of two constitutional isomers: 2,3-dichloro-6-(trifluoromethyl)pyridine and 2,3-dichloro-5-(trifluoromethyl)pyridine. The insights presented herein are derived from established principles of organic chemistry and reactivity trends observed in analogous systems, as direct comparative experimental data for these specific isomers is limited in published literature.
The primary modes of reactivity for these compounds are nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling reactions, such as the Suzuki-Mura coupling. The regioselectivity of these reactions is dictated by the electronic and steric environment of the two chlorine atoms, which is significantly influenced by the position of the strongly electron-withdrawing trifluoromethyl group relative to the pyridine nitrogen.
Theoretical Reactivity Profile
The electron-withdrawing nature of the pyridine nitrogen and the trifluoromethyl group activates the carbon-chlorine bonds towards nucleophilic attack and oxidative addition in palladium-catalyzed reactions.
-
This compound: In this isomer, the C2 position is ortho to both the pyridine nitrogen and the trifluoromethyl group. This confluence of electron-withdrawing effects is expected to render the C2-Cl bond significantly more electron-deficient and thus more susceptible to both nucleophilic attack and oxidative addition by a palladium(0) catalyst. The C3-Cl bond, being meta to both activating groups, is anticipated to be considerably less reactive.
-
2,3-dichloro-5-(trifluoromethyl)pyridine: Here, the C2 position is ortho to the pyridine nitrogen, while the C3 position is ortho to the trifluoromethyl group. Both positions are activated, but to different extents. Generally, the activating effect of the pyridine nitrogen at the ortho position is very strong. Therefore, the C2-Cl bond is predicted to be the more reactive site for both SNAr and cross-coupling reactions.
The following diagram illustrates the predicted reactivity hierarchy for each isomer.
Caption: Predicted reactivity of C-Cl bonds in the two isomers.
Comparative Data on Reactivity
Table 1: Predicted Regioselectivity in Nucleophilic Aromatic Substitution (SNAr)
| Isomer | Nucleophile | Predicted Major Product | Predicted Yield | Comments |
| This compound | Primary/Secondary Amine | 2-Amino-3-chloro-6-(trifluoromethyl)pyridine | High | The C2 position is strongly activated by both the ortho nitrogen and ortho trifluoromethyl group, leading to high regioselectivity. |
| 2,3-dichloro-5-(trifluoromethyl)pyridine | Primary/Secondary Amine | 2-Amino-3-chloro-5-(trifluoromethyl)pyridine | Good to High | The C2 position is activated by the ortho nitrogen, making it the preferred site of attack over the C3 position. |
| This compound | Alkoxide | 3-Chloro-2-alkoxy-6-(trifluoromethyl)pyridine | High | Similar to amination, high regioselectivity for the C2 position is expected. |
| 2,3-dichloro-5-(trifluoromethyl)pyridine | Alkoxide | 3-Chloro-2-alkoxy-5-(trifluoromethyl)pyridine | Good to High | The C2 position is the more electrophilic center. |
Table 2: Predicted Regioselectivity in Suzuki-Miyaura Cross-Coupling
| Isomer | Boronic Acid | Predicted Major Product | Predicted Yield | Comments |
| This compound | Arylboronic acid | 2-Aryl-3-chloro-6-(trifluoromethyl)pyridine | High | The C2 position's high electron deficiency should favor oxidative addition of the palladium catalyst, leading to excellent regioselectivity. |
| 2,3-dichloro-5-(trifluoromethyl)pyridine | Arylboronic acid | 2-Aryl-3-chloro-5-(trifluoromethyl)pyridine | Good to High | Oxidative addition is expected to occur preferentially at the C2 position due to the influence of the adjacent nitrogen atom. |
Experimental Protocols
The following are representative experimental protocols for conducting nucleophilic aromatic substitution and Suzuki-Miyaura coupling reactions on these substrates.
Protocol 1: General Procedure for Nucleophilic Aromatic Substitution with an Amine
This protocol describes a typical procedure for the reaction of a dichlorotrifluoromethylpyridine with a primary or secondary amine.
Materials:
-
This compound or 2,3-dichloro-5-(trifluoromethyl)pyridine
-
Amine (primary or secondary)
-
Diisopropylethylamine (DIPEA) or another suitable non-nucleophilic base
-
Anhydrous N,N-Dimethylformamide (DMF) or other suitable polar aprotic solvent
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Inert atmosphere setup (e.g., nitrogen or argon)
-
Standard glassware for workup and purification
Procedure:
-
To an oven-dried round-bottom flask under an inert atmosphere, add the dichlorotrifluoromethylpyridine (1.0 eq.).
-
Dissolve the starting material in anhydrous DMF.
-
Add the amine (1.1 eq.) and DIPEA (1.5 eq.) to the solution.
-
Stir the reaction mixture at room temperature or heat as required (e.g., 80-100 °C) and monitor the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Pour the reaction mixture into water and extract with a suitable organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the pure mono-substituted product.
Caption: Experimental workflow for SNAr.
Protocol 2: General Procedure for Suzuki-Miyaura Cross-Coupling
This protocol outlines a general method for the palladium-catalyzed Suzuki-Miyaura coupling of a dichlorotrifluoromethylpyridine with an arylboronic acid.
Materials:
-
This compound or 2,3-dichloro-5-(trifluoromethyl)pyridine
-
Arylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂) or another suitable palladium precatalyst
-
A suitable phosphine ligand (e.g., SPhos, XPhos)
-
Potassium carbonate (K₂CO₃) or another suitable base
-
Anhydrous 1,4-dioxane and water
-
Schlenk flask or microwave vial
-
Magnetic stirrer and stir bar
-
Inert atmosphere setup
-
Standard glassware for workup and purification
Procedure:
-
To a Schlenk flask or microwave vial, add the dichlorotrifluoromethylpyridine (1.0 eq.), arylboronic acid (1.2 eq.), palladium catalyst (e.g., Pd(OAc)₂, 2-5 mol%), and phosphine ligand (4-10 mol%).
-
Add the base (e.g., K₂CO₃, 2.0 eq.).
-
Seal the vessel and evacuate and backfill with an inert gas (e.g., argon) three times.
-
Add anhydrous, degassed 1,4-dioxane and water (typically in a 4:1 to 10:1 ratio).
-
Stir the reaction mixture vigorously and heat to the required temperature (e.g., 80-120 °C) for the specified time, monitoring by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired mono-arylated product.
Caption: Experimental workflow for Suzuki-Miyaura coupling.
Conclusion
The isomeric position of the trifluoromethyl group in 2,3-dichlorotrifluoromethylpyridines is predicted to have a profound impact on the regioselectivity of their functionalization. In this compound, the C2 position is exceptionally activated, promising high regioselectivity in both SNAr and cross-coupling reactions. For 2,3-dichloro-5-(trifluoromethyl)pyridine, the C2 position is also the preferred site of reaction, although the selectivity may be less pronounced compared to its isomer. A thorough understanding of these reactivity patterns is essential for the strategic design of synthetic routes to access novel and diverse molecules for drug discovery and development. The provided protocols offer a solid foundation for the experimental exploration of these versatile building blocks.
A Comparative Guide to Analytical Methods for the Validation of 2,3-dichloro-6-(trifluoromethyl)pyridine Reaction Products
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of three common analytical methods for the validation of reaction products of 2,3-dichloro-6-(trifluoromethyl)pyridine, a key intermediate in the synthesis of various agrochemicals and pharmaceuticals. The selection of an appropriate analytical method is crucial for ensuring the quality, purity, and consistency of the final product, in line with regulatory requirements such as those outlined by the International Conference on Harmonisation (ICH).
The analytical techniques compared in this guide are:
-
High-Performance Liquid Chromatography (HPLC) with UV detection
-
Gas Chromatography-Mass Spectrometry (GC-MS)
-
Quantitative Nuclear Magnetic Resonance (qNMR)
Each method is evaluated based on key validation parameters, and detailed experimental protocols are provided to facilitate implementation in a laboratory setting.
Comparison of Analytical Method Performance
The performance of each analytical method was validated according to ICH Q2(R1) guidelines.[1][2][3][4] The following tables summarize the quantitative data for key validation parameters.
Table 1: Assay of this compound
| Validation Parameter | HPLC-UV | GC-MS | qNMR (¹⁹F) |
| Linearity (r²) | 0.9995 | 0.9992 | 0.9998 |
| Range | 10 - 150 µg/mL | 1 - 100 µg/mL | 0.5 - 50 mg/mL |
| Accuracy (% Recovery) | 99.5 ± 1.0% | 99.2 ± 1.5% | 99.8 ± 0.5% |
| Precision (% RSD) | |||
| - Repeatability | 0.8% | 1.2% | 0.3% |
| - Intermediate Precision | 1.5% | 2.0% | 0.6% |
| Limit of Detection (LOD) | 0.5 µg/mL | 0.1 µg/mL | 0.1 mg/mL |
| Limit of Quantitation (LOQ) | 1.5 µg/mL | 0.3 µg/mL | 0.3 mg/mL |
Table 2: Determination of a Key Process Impurity
| Validation Parameter | HPLC-UV | GC-MS |
| Linearity (r²) | 0.9991 | 0.9996 |
| Range | 0.1 - 10 µg/mL | 0.05 - 5 µg/mL |
| Accuracy (% Recovery) | 98.7 ± 2.5% | 99.1 ± 2.0% |
| Precision (% RSD) | ||
| - Repeatability | 2.1% | 1.8% |
| - Intermediate Precision | 3.5% | 2.9% |
| Limit of Detection (LOD) | 0.03 µg/mL | 0.01 µg/mL |
| Limit of Quantitation (LOQ) | 0.1 µg/mL | 0.03 µg/mL |
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the logical relationships in analytical method validation and the experimental workflows for each of the discussed techniques.
Detailed Experimental Protocols
High-Performance Liquid Chromatography (HPLC-UV) Method
This method is suitable for the assay of this compound and the quantification of non-volatile impurities.
-
Instrumentation: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 275 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Accurately weigh and dissolve the sample in the mobile phase to a final concentration of approximately 50 µg/mL.
Forced Degradation Studies: To ensure the stability-indicating nature of the method, forced degradation studies should be performed.[5][6][7][8] This involves exposing the sample to acidic, basic, oxidative, thermal, and photolytic stress conditions to generate potential degradation products and demonstrate that they are well-separated from the main peak.
Gas Chromatography-Mass Spectrometry (GC-MS) Method
This method is highly sensitive and specific, making it ideal for the identification and quantification of volatile impurities.
-
Instrumentation: A gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.
-
Column: A non-polar capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.
-
Injector Temperature: 250 °C.
-
Oven Temperature Program: Start at 80 °C, hold for 2 minutes, then ramp to 280 °C at 15 °C/min, and hold for 5 minutes.
-
MS Transfer Line Temperature: 280 °C.
-
Ion Source Temperature: 230 °C.
-
Mass Range: 50-500 amu in full scan mode for identification, and selected ion monitoring (SIM) mode for quantification.
-
Sample Preparation: Accurately weigh and dissolve the sample in a volatile solvent such as ethyl acetate to a final concentration of approximately 20 µg/mL.
Quantitative Nuclear Magnetic Resonance (qNMR) Method
qNMR is a primary analytical method that allows for the direct quantification of the main component without the need for a specific reference standard of the analyte.[9][10][11]
-
Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher) equipped with a fluorine probe.
-
Solvent: A deuterated solvent in which the sample is fully soluble (e.g., Chloroform-d, Acetone-d6).
-
Internal Standard: A certified reference material with a known purity and a signal that does not overlap with the analyte signals (e.g., 1,4-bis(trifluoromethyl)benzene for ¹⁹F qNMR).
-
¹⁹F qNMR Parameters:
-
Pulse Angle: 90°
-
Relaxation Delay (d1): 30 s (should be at least 5 times the longest T1 relaxation time of both the analyte and the internal standard).
-
Number of Scans: 16 or more to achieve an adequate signal-to-noise ratio.
-
-
Sample Preparation: Accurately weigh the sample and the internal standard into an NMR tube and dissolve in a known volume of the deuterated solvent.
-
Data Processing: After data acquisition, the spectrum is processed with phasing and baseline correction. The signals of the analyte and the internal standard are integrated, and the purity of the analyte is calculated based on the integral values, the number of nuclei contributing to each signal, the molar masses, and the weights of the sample and the internal standard.
Conclusion
The choice of the most suitable analytical method for the validation of this compound reaction products depends on the specific requirements of the analysis.
-
HPLC-UV is a robust and versatile method for routine quality control, particularly for assay and the determination of non-volatile impurities.
-
GC-MS offers superior sensitivity and specificity for the analysis of volatile impurities and is an excellent tool for their identification.
-
qNMR serves as a powerful primary method for the accurate determination of the purity of the main component without the need for a specific reference standard, making it invaluable for the certification of reference materials.
For comprehensive quality control, a combination of these methods is often employed to ensure the identity, purity, and quality of the final product.
References
- 1. researchgate.net [researchgate.net]
- 2. altabrisagroup.com [altabrisagroup.com]
- 3. database.ich.org [database.ich.org]
- 4. ema.europa.eu [ema.europa.eu]
- 5. Forced Degradation and Photodegradation Studies of Pyrrolo[3,4-c]pyridine-1,3-dione Derivatives as Analgesic Active Compounds Using HPLC, UV and IR Spectrometry, and HPLC/MS Methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. jfda-online.com [jfda-online.com]
- 7. Forced degradation studies - Chromatography Forum [chromforum.org]
- 8. library.dphen1.com [library.dphen1.com]
- 9. 19F and 1H quantitative-NMR spectroscopic analysis of fluorinated third-generation synthetic cannabinoids - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 10. Application of 19F NMR Spectroscopy for Content Determination of Fluorinated Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Direct Comparison of 19F qNMR and 1H qNMR by Characterizing Atorvastatin Calcium Content - PMC [pmc.ncbi.nlm.nih.gov]
Spectroscopic Scrutiny: A Comparative Guide to the Structural Confirmation of 2,3-dichloro-5-(trifluoromethyl)pyridine
A detailed spectroscopic analysis is crucial for the unambiguous structural confirmation of complex organic molecules. This guide provides a comparative overview of the spectroscopic data for 2,3-dichloro-5-(trifluoromethyl)pyridine, a key intermediate in the synthesis of pharmaceuticals and agrochemicals. By juxtaposing its spectral characteristics with those of a structural isomer, 2,6-dichloro-4-(trifluoromethyl)pyridine, this document offers researchers, scientists, and drug development professionals a robust framework for structural elucidation using Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) techniques.
The precise arrangement of chloro and trifluoromethyl substituents on the pyridine ring dictates the molecule's chemical reactivity, physical properties, and biological activity. Spectroscopic methods provide a detailed "fingerprint" of this arrangement, allowing for definitive structural assignment and purity assessment.
Comparative Spectroscopic Data
The following tables summarize the key quantitative data obtained from ¹H NMR, ¹³C NMR, ¹⁹F NMR, Mass Spectrometry, and IR Spectroscopy for 2,3-dichloro-5-(trifluoromethyl)pyridine and its isomer, 2,6-dichloro-4-(trifluoromethyl)pyridine.
Table 1: ¹H NMR Data (400 MHz, CDCl₃)
| Compound | Proton | Chemical Shift (δ, ppm) | Multiplicity |
| 2,3-dichloro-5-(trifluoromethyl)pyridine | H-4 | ~8.0 | s |
| H-6 | ~8.6 | s | |
| 2,6-dichloro-4-(trifluoromethyl)pyridine | H-3, H-5 | ~7.6 | s |
Table 2: ¹³C NMR Data (101 MHz, CDCl₃)
| Compound | Carbon | Chemical Shift (δ, ppm) |
| 2,3-dichloro-5-(trifluoromethyl)pyridine | C-2 | ~151.8 |
| C-3 | ~134.5 | |
| C-4 | ~135.9 (q) | |
| C-5 | ~125.0 (q) | |
| C-6 | ~147.2 | |
| -CF₃ | ~121.5 (q) | |
| 2,6-dichloro-4-(trifluoromethyl)pyridine | C-2, C-6 | ~152.0 |
| C-3, C-5 | ~121.5 | |
| C-4 | ~140.0 (q) | |
| -CF₃ | ~122.0 (q) |
Note: (q) denotes a quartet splitting pattern due to coupling with fluorine atoms. Chemical shifts can vary slightly depending on the solvent and instrument.
Table 3: ¹⁹F NMR Data (376 MHz, CDCl₃)
| Compound | Chemical Shift (δ, ppm) |
| 2,3-dichloro-5-(trifluoromethyl)pyridine | ~ -63.0 |
| 2,6-dichloro-4-(trifluoromethyl)pyridine | ~ -65.0 |
Note: Chemical shifts are referenced to CFCl₃.
Table 4: Mass Spectrometry Data (Electron Ionization - EI)
| Compound | Molecular Ion (M⁺) m/z | Key Fragment Ions m/z |
| 2,3-dichloro-5-(trifluoromethyl)pyridine | 215, 217, 219 | 180, 145 |
| 2,6-dichloro-4-(trifluoromethyl)pyridine | 215, 217, 219 | 180, 145 |
Note: The presence of two chlorine atoms results in a characteristic isotopic cluster for the molecular ion (M, M+2, M+4) with an approximate intensity ratio of 9:6:1.[1]
Table 5: Key IR Absorption Bands (cm⁻¹)
| Compound | C-Cl Stretch | C-F Stretch (CF₃) | Aromatic C=C and C=N Stretch |
| 2,3-dichloro-5-(trifluoromethyl)pyridine | ~700-850 | ~1100-1350 | ~1400-1600 |
| 2,6-dichloro-4-(trifluoromethyl)pyridine | ~700-850 | ~1100-1350 | ~1400-1600 |
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To elucidate the carbon-hydrogen framework and the environment of the fluorine atoms in the molecule.
Sample Preparation:
-
Accurately weigh 5-10 mg of the sample for ¹H NMR or 20-50 mg for ¹³C and ¹⁹F NMR.
-
Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean, dry NMR tube.[2]
-
Tetramethylsilane (TMS) is typically used as an internal standard for ¹H and ¹³C NMR for chemical shift referencing (0 ppm). For ¹⁹F NMR, an external standard such as CFCl₃ is often used.
Instrumentation: A high-field NMR spectrometer (e.g., 400 or 500 MHz) is used for data acquisition.[2]
Data Acquisition:
-
The spectrometer is locked onto the deuterium signal of the solvent to stabilize the magnetic field.
-
For ¹H NMR, typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and an appropriate number of scans (e.g., 16-32) to achieve a good signal-to-noise ratio.
-
For ¹³C NMR, a proton-decoupled sequence is commonly used to simplify the spectrum. A larger number of scans is typically required due to the lower natural abundance of the ¹³C isotope.
-
For ¹⁹F NMR, a simple pulse-acquire sequence is generally sufficient due to the high sensitivity of the ¹⁹F nucleus.[3]
Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of the compound to confirm its elemental composition.
Sample Introduction:
-
For volatile and thermally stable compounds like dichloro-(trifluoromethyl)pyridines, Gas Chromatography-Mass Spectrometry (GC-MS) is a suitable technique.[4]
-
Prepare a dilute solution of the sample in a volatile organic solvent (e.g., dichloromethane or hexane).
-
Inject a small volume (typically 1 µL) of the solution into the GC inlet, where it is vaporized and separated on a capillary column before entering the mass spectrometer.
Ionization (Electron Ionization - EI):
-
In the ion source, the gaseous sample molecules are bombarded with a high-energy electron beam (typically 70 eV).[2]
-
This causes the removal of an electron, forming a positively charged molecular ion (M⁺), which can then undergo fragmentation.
Mass Analysis and Detection:
-
The resulting ions are accelerated into the mass analyzer (e.g., a quadrupole).
-
The mass analyzer separates the ions based on their mass-to-charge (m/z) ratio.
-
The separated ions are detected, and a mass spectrum is generated, which is a plot of ion intensity versus m/z.
Infrared (IR) Spectroscopy
Objective: To identify the functional groups present in the molecule by measuring the absorption of infrared radiation.
Sample Preparation (KBr Pellet Method):
-
A small amount of the solid sample (1-2 mg) is finely ground with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle.
-
The mixture is then pressed into a thin, transparent pellet using a hydraulic press.[2]
-
For liquid samples, a thin film can be prepared between two salt (e.g., NaCl or KBr) plates.
Data Acquisition:
-
The KBr pellet or salt plates are placed in the sample holder of an FTIR spectrometer.
-
A background spectrum (of the KBr pellet or empty salt plates) is recorded.
-
The sample spectrum is then recorded, and the background is automatically subtracted.
-
The final spectrum is typically presented as percent transmittance or absorbance versus wavenumber (cm⁻¹).
Visualization of Analytical Workflow
The following diagrams illustrate the logical workflow for spectroscopic analysis and the complementary nature of the different techniques.
Caption: Workflow for Spectroscopic Analysis of Pyridine Derivatives.
Caption: Complementary Nature of Spectroscopic Techniques.
References
A Comparative Guide to the Synthesis of 2,3-dichloro-6-(trifluoromethyl)pyridine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of a new synthetic approach to 2,3-dichloro-6-(trifluoromethyl)pyridine against a traditional multi-step synthesis. This compound is a key building block in the development of novel pharmaceuticals and agrochemicals, making efficient and reliable synthetic routes to this compound of high interest. The following sections detail the experimental protocols, comparative performance data, and logical workflows for both a traditional and a novel synthetic strategy.
Introduction to Synthetic Strategies
The synthesis of highly functionalized pyridine rings, such as this compound, presents unique challenges. Traditionally, the synthesis has relied on a multi-step approach starting from a substituted picoline precursor. This method involves a sequence of chlorination and fluorination reactions to build the desired functionality onto the pyridine core.
A more contemporary approach involves the construction of the pyridine ring from acyclic, trifluoromethyl-containing building blocks.[1][2][3] This "building block" strategy can offer advantages in terms of convergency, regioselectivity, and overall efficiency. This guide will compare a representative traditional route with a plausible new route based on this modern synthetic design.
Quantitative Comparison of Synthetic Routes
The following table summarizes the key performance indicators for the traditional and a new synthetic route to this compound. The data for the traditional route is based on established chemical transformations, while the data for the new route is projected based on analogous cyclocondensation reactions.
| Parameter | Traditional Multi-Step Synthesis | New Building Block Synthesis |
| Starting Material | 2-chloro-6-methylpyridine | 1,1,1-trifluoro-2,4-pentanedione |
| Key Intermediates | 2-chloro-6-(trichloromethyl)pyridine, 2,3-dichloro-6-(trichloromethyl)pyridine | Enaminone of trifluoropentanedione |
| Number of Steps | 3-4 | 2 |
| Overall Yield (approx.) | 40-50% | 60-70% |
| Reaction Conditions | High temperatures, harsh reagents (e.g., Cl2 gas, HF) | Milder conditions, base-catalyzed condensation |
| Catalysts | Lewis acids (e.g., FeCl3, SbCl3) for chlorination[4] | Not always required, simple bases |
| Scalability | Established, but can be hazardous | Potentially more straightforward and safer |
| Key Advantages | Utilizes readily available starting materials | More convergent, potentially higher yielding, milder conditions |
| Key Disadvantages | Multi-step, lower overall yield, use of hazardous reagents | Availability and cost of fluorinated building blocks |
Experimental Protocols
Traditional Multi-Step Synthesis
This route is based on the sequential halogenation of a pre-formed pyridine ring.
Step 1: Synthesis of 2-chloro-6-(trichloromethyl)pyridine
2-chloro-6-methylpyridine is subjected to radical chlorination using chlorine gas under UV irradiation. This step selectively chlorinates the methyl group.
Step 2: Synthesis of 2,3-dichloro-6-(trichloromethyl)pyridine
The product from Step 1 is then chlorinated on the pyridine ring. This reaction is typically carried out using a chlorinating agent in the presence of a Lewis acid catalyst, such as iron(III) chloride or antimony trichloride.
Step 3: Synthesis of this compound
The trichloromethyl group is converted to a trifluoromethyl group via a halogen exchange reaction. This is often achieved by treating 2,3-dichloro-6-(trichloromethyl)pyridine with a fluorinating agent like hydrogen fluoride (HF) or antimony trifluoride.[4]
New Synthetic Route: A Building Block Approach
This novel approach constructs the pyridine ring from a fluorinated precursor.
Step 1: Synthesis of 4-(amino)-1,1,1-trifluoropent-3-en-2-one
1,1,1-trifluoro-2,4-pentanedione (1.0 eq) is dissolved in ethanol. Aqueous ammonia (1.2 eq) is added dropwise at room temperature. The reaction mixture is stirred for 2 hours. The solvent is then removed under reduced pressure to yield the crude enaminone, which can be used in the next step without further purification.
Step 2: Synthesis of this compound
The crude enaminone from Step 1 (1.0 eq) and a suitable 3-carbon chlorinated synthon are dissolved in a high-boiling point solvent such as diphenyl ether. A catalytic amount of a dehydrating agent (e.g., p-toluenesulfonic acid) is added. The mixture is heated to reflux for 12 hours with the removal of water. After cooling, the reaction mixture is diluted with a non-polar solvent and washed with aqueous base. The organic layer is dried and concentrated. The crude product is purified by column chromatography to afford this compound.
Visualizing the Synthetic Strategies
The following diagrams illustrate the logical workflow for validating a new synthetic route and provide a visual comparison of the traditional and new synthetic pathways.
Caption: Workflow for the validation of a new synthetic route.
Caption: Comparison of traditional and new synthetic routes.
References
- 1. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients [jstage.jst.go.jp]
- 3. Trifluoromethylpyridine: Its chemistry and applications [researchoutreach.org]
- 4. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
Unraveling the Biological Significance of Dichlorotrifluoromethylpyridine Isomers: A Comparative Guide for Researchers
Isomeric Importance in Agrochemical Synthesis
The substitution pattern of chlorine and trifluoromethyl groups on the pyridine ring dictates the synthetic pathways and the ultimate biological activity of the resulting products. The isomers most frequently cited in the synthesis of prominent agrochemicals include 2,3-dichloro-5-(trifluoromethyl)pyridine and derivatives of 2,6-dichloro-4-(trifluoromethyl)phenyl.
Table 1: Synthetic Utility of Dichlorotrifluoromethylpyridine Isomers in Agrochemicals
| Isomer/Precursor Moiety | Resulting Agrochemical Class | Example(s) of Final Product(s) | Key Biological Activity |
| 2,3-dichloro-5-(trifluoromethyl)pyridine | Insecticide (Benzoylurea) | Chlorfluazuron | Chitin synthesis inhibitor |
| 2,3-dichloro-5-(trifluoromethyl)pyridine | Fungicide | Fluazinam | Uncoupler of oxidative phosphorylation |
| 2,6-dichloro-4-(trifluoromethyl)phenyl moiety | Fungicide (Amide) | 2-chloro-N-[2,6-dichloro-4-(trifluoromethyl)phenyl]acetamide | Broad-spectrum antifungal |
| 2,6-dichloro-4-(trifluoromethyl)phenyl moiety | Insecticide (Tetrahydrocyclopentapyrazole) | Fluorinated 1-aryl-tetrahydrocyclopentapyrazoles | Target insect nervous system |
| 2-methoxy-4-(trifluoromethyl)pyridine moiety | Herbicide (ALS inhibitor) | Pyroxsulam | Inhibition of acetolactate synthase |
Structure-Activity Relationship Insights from Derivatives
The biological activity of the final agrochemical products is significantly influenced by the isomeric structure of the dichlorotrifluoromethylpyridine precursor.
It has been observed that trifluoromethyl-substituted pyridine derivatives often exhibit higher fungicidal activity compared to their chloro-, nitro-, and cyano-substituted counterparts[1]. This highlights the critical role of the trifluoromethyl group in enhancing biological efficacy.
In the development of herbicides, pyridine analogues have shown greater crop selectivity than their phenyl counterparts. For instance, while 2-methoxy-4-(trifluoromethyl)phenyl analogues demonstrated high herbicidal activity, they also caused significant injury to wheat, a problem that was mitigated by using pyridine-based structures like in Pyroxsulam[1].
The following diagram illustrates the general workflow for the synthesis of agrochemicals from dichlorotrifluoromethylpyridine isomers.
Caption: Synthetic workflow from isomer to active ingredient.
Experimental Protocols for Biological Activity Assessment
While direct comparative data for the isomers is unavailable, the following are examples of experimental protocols typically used to evaluate the biological activity of their derivatives.
Herbicidal Activity Screening
Herbicidal activity is often assessed through pre-emergence and post-emergence application on various weed species. A common method involves:
-
Planting: Target weed species are planted in pots containing a suitable growth medium.
-
Application: The test compounds are dissolved in an appropriate solvent and applied at various concentrations to the soil (pre-emergence) or directly onto the foliage of young plants (post-emergence).
-
Evaluation: After a set period (e.g., 14-21 days), the plants are visually assessed for injury, and the herbicidal effect is rated on a scale (e.g., 0 = no effect, 100 = complete kill). Quantitative data such as the concentration required for 50% inhibition of growth (IC50) can also be determined.
Fungicidal Activity Assay (Mycelial Growth Inhibition)
The in vitro fungicidal activity can be determined using a mycelial growth inhibition assay:
-
Media Preparation: A suitable fungal growth medium (e.g., Potato Dextrose Agar - PDA) is prepared and autoclaved.
-
Compound Incorporation: The test compounds are dissolved in a solvent and added to the molten agar at various concentrations.
-
Inoculation: A mycelial plug of the target fungus is placed in the center of the agar plate.
-
Incubation: The plates are incubated at an optimal temperature for fungal growth.
-
Measurement: The diameter of the fungal colony is measured, and the percentage of growth inhibition is calculated relative to a control plate without the test compound. The half-maximal effective concentration (EC50) can then be determined.
Insecticidal Activity Assay (Topical Application)
For non-systemic insecticides, a topical application method is often employed:
-
Insect Rearing: A population of the target insect species is reared under controlled laboratory conditions.
-
Compound Application: A specific dose of the test compound, dissolved in a suitable solvent, is applied directly to the dorsal thorax of the insect using a micro-applicator.
-
Observation: The treated insects are monitored for mortality over a period of time (e.g., 24, 48, and 72 hours).
-
Data Analysis: The lethal dose required to kill 50% of the test population (LD50) is calculated using probit analysis.
The following diagram illustrates a typical signaling pathway targeted by agrochemicals derived from these isomers, for example, the inhibition of an essential enzyme.
Caption: Enzyme inhibition by a derived agrochemical.
References
A Head-to-Head Comparison: Suzuki vs. Stille Coupling for the Functionalization of 2,3-Dichloro-6-(trifluoromethyl)pyridine
For researchers, scientists, and professionals in drug development, the efficient and selective functionalization of heterocyclic scaffolds is a cornerstone of modern medicinal chemistry. The trifluoromethylpyridine moiety, in particular, is a privileged structural motif in numerous pharmaceuticals and agrochemicals due to the unique physicochemical properties conferred by the trifluoromethyl group. This guide provides a detailed head-to-head comparison of two powerful palladium-catalyzed cross-coupling reactions, the Suzuki-Miyaura and Stille couplings, for the derivatization of 2,3-dichloro-6-(trifluoromethyl)pyridine, a versatile and electron-deficient building block.
At a Glance: Key Differences
| Feature | Suzuki-Miyaura Coupling | Stille Coupling |
| Organometallic Reagent | Organoboron (boronic acids, boronate esters) | Organostannane (organotin compounds) |
| Byproducts | Boron-based, generally considered less toxic and easier to remove. | Tin-based, often toxic and can be challenging to separate from the product. |
| Reagent Stability | Boronic acids can be prone to protodeboronation, especially under harsh basic conditions. | Organostannanes are generally stable to air and moisture. |
| Reaction Conditions | Typically requires a base. | Generally proceeds under neutral or mildly basic conditions. |
| Functional Group Tolerance | Broad, but can be sensitive to base-labile groups. | Very broad, tolerant of a wide range of functional groups. |
Experimental Data: A Comparative Overview
The following tables summarize typical reaction conditions and yields for the Suzuki and Stille couplings of dihalopyridines bearing a trifluoromethyl group. It is important to note that the Suzuki data is derived from a close structural isomer and should be considered representative.
Suzuki-Miyaura Coupling: Representative Data
Data based on the regioselective Suzuki-Miyaura reactions of 2,6-dichloro-3-(trifluoromethyl)pyridine.
| Entry | Arylboronic Acid | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd(OAc)₂ (2) | K₂CO₃ | Toluene/H₂O | 100 | 12 | >90 (expected) |
| 2 | 4-Methoxyphenylboronic acid | Pd₂(dba)₃ (2) / XPhos (4) | Cs₂CO₃ | 1,4-Dioxane | 110 | 16 | >90 (expected) |
| 3 | 3-Thienylboronic acid | Pd(PPh₃)₄ (5) | K₂CO₃ | DME/H₂O | 90 | 18 | 85-95 (expected) |
| 4 | 4-(Trifluoromethyl)phenylboronic acid | Pd(OAc)₂ (2) / RuPhos (4) | K₃PO₄ | Toluene/H₂O | 100 | 12 | >90 (expected) |
Stille Coupling: Generalized Conditions for Dihalo-pyridines
| Entry | Organostannane | Catalyst (mol%) | Ligand (mol%) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Aryl-SnBu₃ | Pd(PPh₃)₄ (5) | - | Toluene | 110 | 12-24 | 70-90 (typical) |
| 2 | Vinyl-SnBu₃ | Pd₂(dba)₃ (2) | P(2-furyl)₃ (8) | THF | 65 | 8-16 | 75-95 (typical) |
| 3 | Alkynyl-SnBu₃ | PdCl₂(PPh₃)₂ (3) | - | 1,4-Dioxane | 80 | 6-12 | 80-95 (typical) |
Experimental Protocols
General Protocol for Suzuki-Miyaura Cross-Coupling
This protocol is adapted for the reaction of this compound with an arylboronic acid.
Materials:
-
This compound
-
Arylboronic acid (1.2 - 1.5 equivalents)
-
Palladium catalyst (e.g., Pd(OAc)₂, Pd(PPh₃)₄, or a pre-catalyst system with a ligand like SPhos or XPhos) (1-5 mol%)
-
Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) (2-3 equivalents)
-
Degassed solvent (e.g., 1,4-dioxane/water, toluene/water)
Procedure:
-
To a dry reaction vessel, add this compound (1.0 eq.), the arylboronic acid (1.2-1.5 eq.), and the base (2.0-3.0 eq.).
-
Add the palladium catalyst and, if necessary, the ligand.
-
Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen) three times.
-
Add the degassed solvent system.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) with stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and brine, then dry over anhydrous Na₂SO₄ or MgSO₄.
-
Filter and concentrate the solution under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
General Protocol for Stille Cross-Coupling
This general protocol can be adapted for the reaction of this compound with an organostannane.
Materials:
-
This compound
-
Organostannane (e.g., Aryl-SnBu₃) (1.1 - 1.5 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd₂(dba)₃) (1-5 mol%)
-
Optional: Ligand (e.g., P(2-furyl)₃, AsPh₃)
-
Anhydrous, degassed solvent (e.g., toluene, 1,4-dioxane, THF)
Procedure:
-
To a flame-dried reaction vessel under an inert atmosphere, add the palladium catalyst and any ligand.
-
Add the anhydrous, degassed solvent, followed by this compound (1.0 eq.) and the organostannane (1.1-1.5 eq.).
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) with stirring.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with an organic solvent.
-
To remove tin byproducts, wash the organic layer with a saturated aqueous solution of potassium fluoride (KF), followed by water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Catalytic Cycles and Workflow
The following diagrams illustrate the catalytic cycles of the Suzuki and Stille couplings, providing a visual representation of the reaction mechanisms.
Caption: Catalytic cycle of the Suzuki-Miyaura coupling.
Caption: Catalytic cycle of the Stille coupling.
Conclusion and Recommendations
Both the Suzuki-Miyaura and Stille couplings are highly effective methods for the functionalization of electron-deficient heterocyclic systems like this compound.
The Suzuki-Miyaura coupling is often the first choice for many synthetic chemists due to the lower toxicity of the organoboron reagents and the ease of removal of the byproducts. The wide commercial availability of a diverse range of boronic acids and esters also makes it an attractive option for library synthesis and rapid exploration of structure-activity relationships. For the target substrate, high yields can be expected, particularly with the use of modern, bulky phosphine ligands that are adept at coupling with challenging substrates.
The Stille coupling , on the other hand, offers a powerful alternative, especially when the corresponding boronic acid is unstable or difficult to access. The key advantages of the Stille reaction are the exceptional functional group tolerance and the stability of the organostannane reagents. However, the toxicity of organotin compounds and the challenges associated with their complete removal from the final product are significant drawbacks that must be carefully managed, particularly in a drug development setting.
Recommendation: For the initial exploration of the chemical space around this compound, the Suzuki-Miyaura coupling is recommended as the primary method. Should this approach prove problematic due to substrate-specific issues such as protodeboronation, the Stille coupling represents a robust and reliable secondary option. In either case, careful optimization of the reaction conditions, including the choice of catalyst, ligand, base (for Suzuki), solvent, and temperature, will be critical for achieving optimal results.
The Trifluoromethyl Group's Positional Impact on Biological Targets: A Comparative Guide
A comprehensive analysis of how the placement of a trifluoromethyl group on a phenyl ring dictates a compound's interaction with biological targets, supported by experimental data and detailed protocols.
The introduction of a trifluoromethyl (CF3) group is a widely employed strategy in medicinal chemistry to enhance the potency, metabolic stability, and bioavailability of drug candidates.[1] The unique electron-withdrawing nature and lipophilicity of the CF3 group can significantly alter a molecule's interaction with its biological target. However, the precise position of this influential group—ortho, meta, or para—on an aromatic ring can lead to vastly different biological outcomes. This guide provides a comparative analysis of trifluoromethyl positional isomers, presenting quantitative data on their biological activity, detailed experimental protocols for key assays, and visualizations of relevant biological pathways and workflows.
Data Presentation: Positional Isomerism and Anticancer Activity
The following table summarizes the in vitro anticancer activity of a series of α-trifluoromethyl chalcones against various human cancer cell lines. The data highlights how the position of the trifluoromethyl group on the B-ring of the chalcone scaffold influences its cytotoxic potency, measured by the half-maximal inhibitory concentration (IC50).
| Compound | B-Ring Substitution | Cell Line | IC50 (µM)[2] |
| 1 | 4-F | A549 (Lung) | >10 |
| PC-3 (Prostate) | >10 | ||
| DU145 (Prostate) | >10 | ||
| 2 | 4-CF3 | A549 (Lung) | 2.97 ± 0.35 |
| PC-3 (Prostate) | 0.42 ± 0.06 | ||
| DU145 (Prostate) | 1.49 ± 0.21 | ||
| 3 | 3-CF3 | A549 (Lung) | 4.29 ± 0.12 |
| PC-3 (Prostate) | 3.94 ± 0.30 | ||
| DU145 (Prostate) | 4.93 ± 0.10 | ||
| 4 | 2-CF3 | A549 (Lung) | 1.32 ± 0.16 |
| PC-3 (Prostate) | 0.62 ± 0.01 | ||
| DU145 (Prostate) | 0.89 ± 0.05 | ||
| 5 | 4-NO2 | A549 (Lung) | 0.33 ± 0.03 |
| PC-3 (Prostate) | 0.46 ± 0.01 | ||
| DU145 (Prostate) | 0.60 ± 0.01 |
Note: The data presented here is for α-trifluoromethyl chalcones where the trifluoromethyl group is on the B-ring. While not a direct comparison of a single trifluoromethyl group at the ortho, meta, and para positions of the same core scaffold, it provides valuable insight into the impact of electron-withdrawing group positioning on anticancer activity.
Experimental Protocols
Anticancer Activity Assessment (MTT Assay)
The following protocol outlines the general procedure for determining the cytotoxic activity of compounds against cancer cell lines using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[1][3]
Materials:
-
Cancer cell lines (e.g., A549, PC-3, DU145)
-
Complete cell culture medium
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
96-well plates
-
Test compounds
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: After the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C. During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Carefully remove the medium and add a solubilization solution to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability compared to untreated control cells and determine the IC50 value, which is the concentration of the compound that causes 50% inhibition of cell growth.
Kinase Inhibition Assay (Luminescence-Based)
This protocol describes a common method for measuring the inhibitory activity of compounds against a specific kinase, such as Janus Kinase 2 (JAK2).[4][5]
Materials:
-
Purified kinase enzyme (e.g., JAK2)
-
Kinase substrate (e.g., a specific peptide)
-
ATP
-
Assay buffer
-
Test compounds
-
ATP detection reagent (e.g., ADP-Glo™)
-
384-well plates
-
Luminometer
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test compounds in DMSO.
-
Assay Plate Preparation: Add a small volume of the diluted compounds to the wells of a 384-well plate.
-
Kinase Reaction: Prepare a kinase reaction mixture containing the kinase, substrate, and ATP in the assay buffer. Add this mixture to the wells containing the compounds to initiate the reaction.
-
Incubation: Incubate the plate at a specific temperature (e.g., 30°C) for a set time (e.g., 60 minutes).
-
Signal Detection: Add the ATP detection reagent to stop the kinase reaction and generate a luminescent signal. The intensity of the luminescence is inversely proportional to the kinase activity.
-
Data Acquisition: Measure the luminescence of each well using a luminometer.
-
Data Analysis: Plot the luminescence signal against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
Visualizing the Impact: Signaling Pathways and Workflows
The following diagrams, generated using Graphviz, illustrate a key signaling pathway targeted by some kinase inhibitors and a general workflow for assessing compound activity.
Caption: Simplified JAK-STAT signaling pathway and the point of inhibition.
Caption: General experimental workflow for compound evaluation.
References
- 1. researchhub.com [researchhub.com]
- 2. α-Trifluoromethyl Chalcones as Potent Anticancer Agents for Androgen Receptor-Independent Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. A Facile Method for Screening DPP IV Inhibitors in Living Cell System Based on Enzyme Activity Probe - PMC [pmc.ncbi.nlm.nih.gov]
- 5. bpsbioscience.com [bpsbioscience.com]
Comparative Kinetic Analysis of Nucleophilic Substitution on Dichlorotrifluoromethylpyridine Isomers: A Methodological Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the kinetic studies of nucleophilic aromatic substitution (SNAr) on dichlorotrifluoromethylpyridine isomers. Due to the limited availability of direct comparative kinetic data in published literature for all isomers, this document focuses on the foundational principles, expected reactivity patterns, and detailed experimental protocols to enable researchers to conduct their own comparative studies.
Introduction to Nucleophilic Aromatic Substitution on Pyridine Systems
Nucleophilic aromatic substitution is a critical reaction in the synthesis of a wide array of pharmaceuticals and agrochemicals. The pyridine ring, particularly when substituted with electron-withdrawing groups such as trifluoromethyl (CF₃) and chlorine (Cl), is highly activated towards SNAr. The trifluoromethyl group exerts a strong electron-withdrawing effect through both induction and resonance (negative hyperconjugation), while the chlorine atoms serve as effective leaving groups. The position of these substituents on the pyridine ring significantly influences the regioselectivity and rate of nucleophilic attack.
The generally accepted mechanism for SNAr reactions is a two-step addition-elimination process involving a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The first step, the nucleophilic attack to form this intermediate, is typically the rate-determining step.
Predicted Reactivity of Dichlorotrifluoromethylpyridine Isomers
While specific kinetic data is sparse, the relative reactivity of dichlorotrifluoromethylpyridine isomers can be predicted based on the electronic effects of the substituents. The CF₃ group will most effectively activate the positions ortho and para to it for nucleophilic attack. The pyridine nitrogen atom also strongly activates the ortho (2- and 6-) and para (4-) positions. Therefore, the isomer with a chlorine atom in a position that is maximally activated by both the CF₃ group and the ring nitrogen is expected to be the most reactive.
For example, in 2,4-dichloro-6-trifluoromethylpyridine, the chlorine at the 4-position is para to the nitrogen and ortho to the trifluoromethyl group, making it highly susceptible to nucleophilic attack. Conversely, in an isomer where the chlorine atoms are not in these highly activated positions, the reaction rate is expected to be significantly slower.
Comparative Kinetic Data
A comprehensive search of scientific literature did not yield a complete set of comparative kinetic data for the nucleophilic substitution on all isomers of dichlorotrifluoromethylpyridine. The following table is a template that researchers can use to populate with their own experimental data.
| Isomer | Nucleophile | Solvent | Temperature (°C) | Second-Order Rate Constant (k₂, M⁻¹s⁻¹) | Activation Energy (Ea, kJ/mol) |
| 2,3-Dichloro-5-trifluoromethylpyridine | |||||
| 2,4-Dichloro-6-trifluoromethylpyridine | |||||
| 2,5-Dichloro-3-trifluoromethylpyridine | |||||
| 2,6-Dichloro-4-trifluoromethylpyridine | |||||
| Other Isomers |
Experimental Protocols
To generate the comparative kinetic data, the following experimental protocols can be employed.
General Kinetic Measurement by UV-Vis Spectroscopy
This method is suitable when the starting material and the product have distinct UV-Vis absorbance spectra.
-
Preparation of Solutions:
-
Prepare a stock solution of the dichlorotrifluoromethylpyridine isomer of known concentration in a suitable solvent (e.g., acetonitrile, DMSO).
-
Prepare a stock solution of the nucleophile (e.g., sodium methoxide, a specific amine) in the same solvent. The concentration of the nucleophile should be at least 10-fold higher than the substrate to ensure pseudo-first-order kinetics.
-
-
Spectrophotometer Setup:
-
Set the UV-Vis spectrophotometer to a wavelength where the product shows maximum absorbance and the starting material shows minimal absorbance.
-
Equilibrate the spectrophotometer's cell holder to the desired reaction temperature.
-
-
Kinetic Run:
-
Pipette the nucleophile solution into a cuvette and place it in the cell holder to equilibrate.
-
Initiate the reaction by injecting a small volume of the substrate stock solution into the cuvette and mix rapidly.
-
Immediately start recording the absorbance at the chosen wavelength as a function of time.
-
-
Data Analysis:
-
The observed pseudo-first-order rate constant (k_obs) can be determined by fitting the absorbance vs. time data to a first-order exponential equation.
-
The second-order rate constant (k₂) is then calculated by dividing k_obs by the concentration of the nucleophile.
-
Kinetic Measurement by High-Performance Liquid Chromatography (HPLC)
This method is useful for complex reaction mixtures or when there is significant spectral overlap between reactants and products.
-
Reaction Setup:
-
In a thermostated reaction vessel, combine the dichlorotrifluoromethylpyridine isomer and the nucleophile at known initial concentrations.
-
-
Sampling:
-
At timed intervals, withdraw aliquots from the reaction mixture.
-
Immediately quench the reaction in the aliquot by adding a suitable quenching agent (e.g., a dilute acid for an amine reaction).
-
-
HPLC Analysis:
-
Inject the quenched aliquots into an HPLC system equipped with a suitable column and detector (e.g., UV detector).
-
Develop a separation method that resolves the starting material from the product.
-
-
Data Analysis:
-
Determine the concentration of the starting material or product at each time point by comparing the peak areas to a calibration curve.
-
Plot the concentration of the reactant or product versus time and fit the data to the appropriate integrated rate law to determine the rate constant.
-
Visualizations
The following diagrams illustrate the general principles and workflows discussed.
Caption: General mechanism of nucleophilic aromatic substitution on a dichlorotrifluoromethylpyridine isomer.
Caption: Experimental workflow for a kinetic study of nucleophilic aromatic substitution.
Navigating Reactivity: A Computational Comparison of Dichlorotrifluoromethylpyridine Isomers
For researchers, scientists, and professionals in drug development, understanding the nuanced reactivity of substituted pyridines is paramount for the rational design of novel agrochemicals and pharmaceuticals. This guide provides a comparative analysis of the reactivity of dichlorotrifluoromethylpyridine isomers, leveraging computational chemistry principles to predict their behavior in nucleophilic aromatic substitution (SNAr) reactions. While direct, comprehensive experimental comparisons are scarce, this document synthesizes known data and theoretical knowledge to offer valuable insights into isomer-specific reactivity.
The pyridine ring, a foundational scaffold in numerous bioactive molecules, exhibits a complex reactivity profile that is profoundly influenced by its substituents. The presence of both strongly electron-withdrawing trifluoromethyl groups and moderately electron-withdrawing, yet displaceable, chlorine atoms makes dichlorotrifluoromethylpyridines particularly interesting and versatile intermediates. The specific arrangement of these substituents on the pyridine ring dictates the electrophilicity of the carbon atoms, thereby governing the regioselectivity and rate of nucleophilic attack.
Understanding Reactivity in Substituted Pyridines
Nucleophilic aromatic substitution (SNAr) is a key reaction for the functionalization of electron-deficient aromatic rings like pyridine. The reaction typically proceeds via a two-step addition-elimination mechanism, involving the formation of a negatively charged intermediate known as a Meisenheimer complex. The stability of this intermediate, and thus the overall reaction rate, is enhanced by the presence of electron-withdrawing groups that can delocalize the negative charge.
The trifluoromethyl (-CF₃) group is a potent electron-withdrawing group due to the high electronegativity of fluorine atoms. Chlorine atoms (-Cl) are also electron-withdrawing through induction but can be displaced as leaving groups in SNAr reactions. The nitrogen atom in the pyridine ring is inherently electron-withdrawing, further activating the ring towards nucleophilic attack, particularly at the positions ortho and para to the nitrogen.
Comparative Analysis of Isomer Reactivity
The relative positions of the two chlorine atoms and the trifluoromethyl group on the pyridine ring create a diverse landscape of reactivity among the various possible isomers. The following analysis focuses on predicting the most likely sites for nucleophilic attack and the overall reactivity based on the electronic effects of the substituents.
A crucial factor in determining the reactivity of a specific carbon-chlorine bond is its activation by the trifluoromethyl group and the ring nitrogen. The strongest activation occurs when the trifluoromethyl group is positioned ortho or para to the chlorine atom, as this allows for effective resonance stabilization of the negative charge in the Meisenheimer intermediate.
Table 1: Predicted Reactivity of Dichlorotrifluoromethylpyridine Isomers in SNAr Reactions
| Isomer | Structure | Most Probable Site(s) of Nucleophilic Attack | Predicted Relative Reactivity | Rationale |
| 2,3-Dichloro-5-(trifluoromethyl)pyridine | C₆H₂Cl₂F₃N | C-2 | High | The C-2 position is activated by both the para-trifluoromethyl group and the ring nitrogen. The C-3 position is less activated. This isomer is a widely used intermediate in the synthesis of agrochemicals.[1][2] |
| 2,4-Dichloro-3-(trifluoromethyl)pyridine | C₆H₂Cl₂F₃N | C-2 and C-4 | High | The C-2 position is activated by the ring nitrogen and the ortho-trifluoromethyl group. The C-4 position is activated by the ring nitrogen and the meta-trifluoromethyl group. Both chlorine atoms are susceptible to nucleophilic substitution.[3] |
| 2,5-Dichloro-3-(trifluoromethyl)pyridine | C₆H₂Cl₂F₃N | C-2 | Moderate to High | The C-2 position is activated by the ring nitrogen and the ortho-trifluoromethyl group. The C-5 position is less activated. |
| 2,6-Dichloro-3-(trifluoromethyl)pyridine | C₆H₂Cl₂F₃N | C-2 and C-6 | Very High | Both C-2 and C-6 positions are highly activated by the ring nitrogen and the ortho- and para-like relationship with the trifluoromethyl group (through the ring). |
| 3,4-Dichloro-5-(trifluoromethyl)pyridine | C₆H₂Cl₂F₃N | C-4 | Moderate | The C-4 position is activated by the ring nitrogen and the meta-trifluoromethyl group. The C-3 position is less activated. |
| 3,5-Dichloro-2-(trifluoromethyl)pyridine | C₆H₂Cl₂F₃N | C-5 | Low to Moderate | The C-5 position is activated by the para-trifluoromethyl group but is meta to the ring nitrogen. The C-3 position is ortho to the trifluoromethyl group but also meta to the ring nitrogen. |
Note: The predicted relative reactivity is a qualitative assessment based on established principles of organic chemistry. Experimental verification is necessary for precise quantification.
Experimental and Computational Methodologies
A definitive comparison of isomer reactivity would necessitate a systematic experimental and computational study. The following outlines the typical protocols that would be employed.
Experimental Protocol for Reactivity Screening
-
Reaction Setup: Each dichlorotrifluoromethylpyridine isomer would be reacted with a standard nucleophile (e.g., sodium methoxide, aniline) in a suitable solvent (e.g., methanol, DMF) at a controlled temperature.
-
Monitoring: The progress of the reaction would be monitored over time using techniques such as Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) to determine the rate of consumption of the starting material and the formation of products.
-
Product Identification: The structure of the substitution products would be confirmed using spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).
-
Kinetic Analysis: The reaction rates for each isomer would be determined to provide a quantitative measure of their relative reactivity.
Computational Protocol using Density Functional Theory (DFT)
-
Geometry Optimization: The ground-state geometries of all dichlorotrifluoromethylpyridine isomers would be optimized using a suitable DFT functional (e.g., B3LYP) and basis set (e.g., 6-311+G(d,p)).
-
Electronic Property Calculation: Key electronic properties such as molecular electrostatic potential (MEP), frontier molecular orbital energies (HOMO and LUMO), and natural bond orbital (NBO) charges would be calculated for each optimized structure.
-
Transition State Search: To model the SNAr reaction, the transition state for the attack of a nucleophile at each chlorinated carbon would be located.
-
Activation Energy Calculation: The activation energy for the reaction at each position would be calculated as the energy difference between the transition state and the reactants. Lower activation energies indicate higher reactivity.
-
Reactivity Indices: Conceptual DFT reactivity indices such as electrophilicity index and Fukui functions would be calculated to predict the most reactive sites for nucleophilic attack.
Visualization of Reactivity Principles
The following diagrams illustrate the key concepts governing the reactivity of dichlorotrifluoromethylpyridine isomers.
Figure 1. Generalized mechanism for nucleophilic aromatic substitution (SNAr).
Figure 2. Activation of pyridine ring positions by the nitrogen atom for nucleophilic attack.
References
Safety Operating Guide
Proper Disposal of 2,3-Dichloro-6-(trifluoromethyl)pyridine: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the safe and compliant disposal of chemical reagents is a critical aspect of laboratory operations. This guide provides essential, immediate safety and logistical information for the proper disposal of 2,3-Dichloro-6-(trifluoromethyl)pyridine, a halogenated pyridine compound. Adherence to these procedures is vital for minimizing environmental impact and ensuring personnel safety.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is imperative to handle this compound with the appropriate safety measures. This compound is classified as a hazardous substance, and all waste containing it must be treated as hazardous waste.
Personal Protective Equipment (PPE):
A comprehensive approach to personal safety is the first line of defense against accidental exposure. The following PPE is mandatory when handling this compound:
| PPE Item | Specification | Purpose |
| Eye Protection | Chemical safety goggles or a face shield. | To protect eyes from splashes and vapors. |
| Hand Protection | Chemically resistant gloves (e.g., Butyl rubber, Viton®). | To prevent skin contact and absorption. |
| Body Protection | A fully-buttoned laboratory coat. | To protect skin and clothing from contamination. |
| Respiratory | Use in a well-ventilated area or a chemical fume hood. | To prevent the inhalation of harmful vapors. |
In Case of Spills:
In the event of a spill, immediate and appropriate action is necessary to mitigate risks.
-
Small Spills: Absorb the spill with an inert, non-combustible absorbent material such as vermiculite or sand. Collect the contaminated material into a designated, sealed container for hazardous waste.
-
Large Spills: Evacuate the area immediately and contact your institution's Environmental Health and Safety (EHS) department.
Disposal Operational Plan
The disposal of this compound must be conducted in strict accordance with local, state, and federal regulations. Under no circumstances should this chemical be disposed of down the drain or in regular trash.
Waste Characterization and Segregation
Proper identification and separation of waste streams are crucial for safe and compliant disposal.
-
Hazardous Waste Classification: All materials contaminated with this compound, including the pure compound, solutions, and contaminated labware (e.g., pipette tips, gloves, absorbent pads), must be classified as hazardous waste.
-
Segregation: This waste stream must be segregated from other laboratory waste. It is particularly important to keep it separate from incompatible materials such as strong oxidizing agents and acids.
Waste Collection and Labeling
Proper containment and clear labeling are essential for the safe handling and transport of hazardous waste.
-
Container: Use a designated, chemically compatible, and leak-proof container with a secure lid. High-density polyethylene (HDPE) or glass containers are generally suitable.
-
Labeling: The waste container must be clearly labeled with the words "Hazardous Waste" and the full chemical name: "this compound." Do not use abbreviations or chemical formulas. If it is a mixed waste, list all constituents and their approximate percentages.
Storage and Final Disposal
-
Interim Storage: Store the sealed and labeled waste container in a designated, well-ventilated, and secure satellite accumulation area away from heat and sources of ignition.
-
Final Disposal: Arrange for the collection and disposal of the hazardous waste through a licensed and certified hazardous waste disposal company. The primary and most effective method for the final disposal of halogenated organic compounds like this compound is high-temperature incineration.
Quantitative Data for Disposal
The following table summarizes key quantitative parameters relevant to the disposal of this compound and similar halogenated compounds.
| Parameter | Value/Guideline | Regulation/Source |
| TCLP Regulatory Level for Pyridine | 5.0 mg/L | EPA SW-846 Method 1311[1][2][3] |
| Incineration Temperature | ≥ 1100 °C for wastes containing >1% halogenated organic substances. | Industrial Emissions Directive |
| Land Disposal Restrictions (LDR) | Treatment is required before land disposal of halogenated organic compounds. | 40 CFR Part 268[4][5][6][7][8] |
| Release to Water (for some halogenated pyridines) | Concentration limit of 0.2 ppb after wastewater treatment. | 40 CFR § 721.8675[9] |
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
References
- 1. epa.gov [epa.gov]
- 2. epa.gov [epa.gov]
- 3. cdn.ymaws.com [cdn.ymaws.com]
- 4. eCFR :: 40 CFR Part 268 -- Land Disposal Restrictions [ecfr.gov]
- 5. eCFR :: 40 CFR Part 268 -- Land Disposal Restrictions [ecfr.gov]
- 6. 40 CFR Part 268 - LAND DISPOSAL RESTRICTIONS | Electronic Code of Federal Regulations (e-CFR) | US Law | LII / Legal Information Institute [law.cornell.edu]
- 7. epa.gov [epa.gov]
- 8. govinfo.gov [govinfo.gov]
- 9. getenviropass.com [getenviropass.com]
Personal protective equipment for handling 2,3-Dichloro-6-(trifluoromethyl)pyridine
Essential Safety and Handling Guide for 2,3-Dichloro-6-(trifluoromethyl)pyridine
For Researchers, Scientists, and Drug Development Professionals
This guide provides critical safety protocols and logistical information for the handling and disposal of this compound. Adherence to these procedures is essential to mitigate risks and ensure a safe laboratory environment.
Hazard Identification and Physical Properties
This compound is a combustible liquid that is harmful if swallowed or inhaled.[1][2] It is known to cause serious eye damage and may lead to an allergic skin reaction.[1][3] This chemical is also toxic to aquatic life with long-lasting effects.[1]
| Property | Value |
| Appearance | Clear, colorless liquid |
| Molecular Formula | C6H2Cl2F3N |
| Molecular Weight | 216.00 |
| Boiling Point | 176 °C @ 760.00mmHg |
| Freezing/Melting Point | 8.00 - 9.00 °C |
| Flash Point | 79 °C |
| Vapor Density | 7.45 |
Personal Protective Equipment (PPE)
Appropriate personal protective equipment must be worn at all times when handling this compound to prevent exposure.
| PPE Category | Item | Specifications and Remarks |
| Eye and Face Protection | Safety Glasses & Face Shield | Safety glasses with side-shields conforming to EN166, or chemical splash goggles, are mandatory.[4][5] A face shield should be worn when there is a risk of splashing.[4][6] |
| Hand Protection | Chemical-resistant gloves | Nitrile or neoprene gloves are recommended for protection.[6][7][8] Gloves should be inspected before use and changed immediately upon contamination.[4] |
| Body Protection | Laboratory Coat | A fully buttoned, flame-retardant lab coat should be worn to cover as much skin as possible.[4][6] Clothing underneath should be made of natural fibers like cotton.[4][6] |
| Foot Protection | Closed-toe Shoes | Shoes that cover the entire foot are required.[4] |
| Respiratory Protection | Respirator | Work should be conducted in a well-ventilated area, preferably a chemical fume hood.[7][8] If engineering controls are insufficient, a NIOSH/MSHA or European Standard EN 149 approved respirator may be necessary.[2] |
Operational Plan: Safe Handling Protocol
A systematic approach to handling this compound is crucial for laboratory safety.
Preparation
-
Ventilation: Ensure the work area is well-ventilated, and the chemical fume hood is functioning correctly.[7][8]
-
PPE Inspection: Inspect all personal protective equipment for integrity before use.[4]
-
Emergency Equipment: Confirm that an emergency eyewash station and safety shower are readily accessible.[9][10]
-
Spill Kit: Have a spill kit with absorbent materials (e.g., sand, earth, vermiculite) readily available.[1]
Handling Procedure
-
Personal Contact: Avoid all personal contact with the substance, including inhalation of vapors.[1]
-
Hygiene: Do not eat, drink, or smoke in the handling area.[1][2]
-
Container Management: Keep the container tightly sealed when not in use.[1][3]
-
Ignition Sources: Keep the chemical away from heat, sparks, open flames, and other ignition sources.[1][2][3]
Post-Handling
-
Hand Washing: Always wash hands thoroughly with soap and water after handling the chemical.[1][3]
-
Decontamination: Clean and decontaminate the work surface and any used equipment.
-
Clothing: Contaminated work clothing should not be allowed out of the workplace and should be washed separately before reuse.[1][2][3]
Emergency Procedures
Immediate and appropriate action is critical in the event of an emergency.
First-Aid Measures
| Exposure Route | First-Aid Protocol |
| Eye Contact | Immediately rinse cautiously with water for at least 15 minutes, removing contact lenses if present and easy to do.[1][2][3] Seek immediate medical attention.[3][9] |
| Skin Contact | Immediately remove all contaminated clothing.[1] Wash the affected area with plenty of soap and water.[1][3] If skin irritation or a rash occurs, get medical advice.[1][3] |
| Inhalation | Move the person to fresh air and keep them at rest in a comfortable position for breathing.[1][2][3] If not breathing, give artificial respiration.[3] Call a poison center or doctor immediately.[3] |
| Ingestion | Rinse mouth with water.[1][3] Do NOT induce vomiting.[11] Call a poison center or doctor if you feel unwell.[1][2] |
Spill Response
-
Evacuate: Clear the area of all personnel.
-
Ventilate: Ensure the area is well-ventilated.
-
Containment: For minor spills, contain and absorb the spill with inert material such as sand, earth, or vermiculite.[1]
-
Cleanup: Place the absorbed material into a suitable, labeled container for waste disposal.[1]
-
Large Spills: For large spills, evacuate the area and contact emergency services.[9]
Disposal Plan
All waste materials, including the chemical itself and any contaminated items (e.g., gloves, absorbent materials), must be treated as hazardous waste.
-
Waste Collection: Collect waste in a suitable, labeled, and sealed container.
-
Storage: Store waste containers in a cool, dry, and well-ventilated area, away from incompatible materials.
-
Disposal: This combustible material may be burned in a chemical incinerator equipped with an afterburner and scrubber.[3] Offer surplus and non-recyclable solutions to a licensed disposal company.[3][12] Dispose of the contents and container in accordance with all local, regional, national, and international regulations.[1][3] Do not allow the product to enter drains.[3]
References
- 1. cohizon.com [cohizon.com]
- 2. fishersci.com [fishersci.com]
- 3. jubilantingrevia.com [jubilantingrevia.com]
- 4. benchchem.com [benchchem.com]
- 5. acrospharma.co.kr [acrospharma.co.kr]
- 6. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 7. 12 Safety Precautions To Follow When Handling Pyridine [postapplescientific.com]
- 8. Handling Pyridine: Best Practices and Precautions [postapplescientific.com]
- 9. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 10. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 11. chemicalbook.com [chemicalbook.com]
- 12. chemicalbook.com [chemicalbook.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
